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  • Product: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid
  • CAS: 1547010-18-3

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Importance of the N-Cyclobutyl Imidazole Scaffold

An In-depth Technical Guide to the Synthesis of N-Cyclobutyl Imidazole Compounds The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-Cyclobutyl Imidazole Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups make it a cornerstone of drug design.[3][4] When appended with an N-cyclobutyl group, the resulting moiety often imparts favorable pharmacokinetic properties, including enhanced metabolic stability, improved solubility, and optimal receptor-binding interactions. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic strategies for constructing N-cyclobutyl imidazole compounds, grounded in mechanistic principles and practical, field-tested protocols.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the N-cyclobutyl C-N bond to an imidazole core can be approached through several distinct synthetic disconnections. The most prevalent and practical methods involve either forming the bond through nucleophilic substitution on a cyclobutyl electrophile or through the reductive coupling of an imidazole nitrogen with cyclobutanone.

cluster_start Starting Materials cluster_methods Synthetic Methodologies Imidazole Imidazole (or derivative) Alkylation Direct N-Alkylation (SN2) Imidazole->Alkylation Reductive_Amination Reductive Amination Imidazole->Reductive_Amination Cyclobutyl_X Cyclobutyl Electrophile (e.g., Cyclobutyl Bromide) Cyclobutyl_X->Alkylation Cyclobutanone Cyclobutanone Cyclobutanone->Reductive_Amination Product N-Cyclobutyl Imidazole Alkylation->Product Reductive_Amination->Product caption Key Synthetic Routes to N-Cyclobutyl Imidazoles

Caption: High-level overview of primary synthetic pathways.

Direct N-Alkylation: The SN2 Approach

The most straightforward method for synthesizing N-cyclobutyl imidazoles is through a bimolecular nucleophilic substitution (Sₙ2) reaction.[5] This pathway involves the deprotonation of the imidazole N-H by a base to generate a potent imidazolide anion, which then attacks the electrophilic carbon of a cyclobutyl halide or sulfonate.

Mechanistic Considerations & Causality
  • The Role of the Base: The pKa of the imidazole N-H proton is approximately 14.5, necessitating a sufficiently strong base for deprotonation. The choice of base is critical and dictates the reaction conditions.

    • Strong Bases (e.g., NaH): Sodium hydride provides rapid and irreversible deprotonation, leading to faster reaction times. However, it is highly reactive, moisture-sensitive, and requires anhydrous solvents and an inert atmosphere. This is the preferred choice for less reactive electrophiles (e.g., cyclobutyl chloride).

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are milder, easier to handle, and often sufficient for reactive electrophiles like cyclobutyl bromide or iodide.[6] These reactions may require higher temperatures and longer durations as they rely on an equilibrium concentration of the imidazolide anion.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are ideal as they solvate the cation of the base without interfering with the nucleophilicity of the imidazolide anion.

  • Regioselectivity: In unsymmetrically substituted imidazoles, alkylation can occur at either nitrogen. The outcome is governed by a combination of steric and electronic factors. Generally, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[7] Electron-withdrawing substituents on the imidazole ring can also influence the tautomeric equilibrium and direct the alkylation.[7]

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide Base Base (B:) Cyclobutyl_Br Cyclobutyl Bromide TS Transition State Imidazolide->TS Base_H HB Cyclobutyl_Br->TS Product N-Cyclobutyl Imidazole TS->Product Br_ion Br⁻ TS->Br_ion Leaving Group caption Mechanism of SN2 N-Alkylation of Imidazole

Caption: The two-step mechanism of direct N-alkylation.

Experimental Protocol 1: N-Alkylation with Potassium Carbonate (Mild Conditions)

This protocol is suitable for reactive cyclobutyl electrophiles and offers ease of handling.

  • Reagent Setup: To a round-bottom flask, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (10 mL per mmol of imidazole).

  • Addition of Electrophile: Add cyclobutyl bromide (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole is consumed (typically 12-24 hours).[5]

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Experimental Protocol 2: N-Alkylation with Sodium Hydride (Strong Base Conditions)

This protocol is effective for less reactive electrophiles or when faster reaction rates are desired.

  • Reagent Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil. Wash with anhydrous hexanes and decant to remove the oil.

  • Imidazole Addition: Add anhydrous DMF (10 mL per mmol of NaH) and cool the suspension to 0 °C. Add a solution of imidazole (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Addition of Electrophile: Add cyclobutyl tosylate (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Reductive Amination: A Convergent Approach

Reductive amination provides an alternative route, forming the C-N bond by reacting an amine with a carbonyl compound in the presence of a reducing agent.[8] In this context, imidazole reacts with cyclobutanone to form an intermediate iminium species (or its equivalent), which is then reduced in situ to yield the N-cyclobutyl imidazole.

Mechanistic Considerations & Causality
  • Iminium Formation: The initial step is the condensation of the imidazole nitrogen onto the carbonyl carbon of cyclobutanone. This is typically acid-catalyzed to activate the carbonyl group. The resulting hemiaminal intermediate then dehydrates to form a reactive N-acyliminium ion equivalent.

  • Choice of Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most modern reductive aminations.[9] It is less basic and more sterically hindered than sodium borohydride, making it highly selective for the iminium ion over the ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent, effective at slightly acidic pH. However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, requiring careful handling.[10]

cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Reduction Imidazole Imidazole Hemiaminal Hemiaminal Intermediate Imidazole->Hemiaminal Cyclobutanone Cyclobutanone Cyclobutanone->Hemiaminal Iminium N-Acyliminium Ion (or equivalent) Hemiaminal->Iminium - H₂O Hydride [H⁻] (from NaBH(OAc)₃) Product N-Cyclobutyl Imidazole Iminium->Product caption Mechanism of Reductive Amination

Caption: Key steps in the one-pot reductive amination pathway.

Experimental Protocol 3: One-Pot Reductive Amination with STAB

This protocol offers high efficiency and operational simplicity for the convergent synthesis of the target compound.

  • Reagent Setup: In a round-bottom flask, dissolve imidazole (1.0 eq.) and cyclobutanone (1.2 eq.) in 1,2-dichloroethane (DCE) (15 mL per mmol of imidazole).

  • Acid Catalyst (Optional): Add acetic acid (0.1-1.0 eq.) to facilitate iminium ion formation.

  • Addition of Reductant: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Comparative Analysis of Key Methodologies

The choice of synthetic route depends on factors such as substrate availability, functional group tolerance, and scalability.

Parameter Protocol 1 (N-Alkylation, K₂CO₃) Protocol 2 (N-Alkylation, NaH) Protocol 3 (Reductive Amination)
Typical Yield 60-85%75-95%70-90%
Reagent Handling Easy (bench-stable base)Difficult (moisture-sensitive, pyrophoric)Moderate (moisture-sensitive reductant)
Reaction Time 12-24 hours4-8 hours12-24 hours
Key Advantage Operational simplicity, mild conditionsHigh reactivity, fast conversionConvergent, uses common starting materials
Key Limitation Slower, requires reactive electrophileRequires inert atmosphere, stringent anhydrous conditionsReductant can be expensive, potential side reactions
Ideal Application Large-scale synthesis with cyclobutyl bromide/iodideLab-scale synthesis with unreactive electrophilesRapid analog synthesis from cyclobutanone

Conclusion and Future Perspectives

The synthesis of N-cyclobutyl imidazole compounds is well-established, primarily relying on robust N-alkylation and reductive amination protocols. Direct alkylation offers a linear and predictable route, with the choice between mild and strong bases allowing for procedural flexibility. Reductive amination provides a highly efficient and convergent alternative, ideal for library synthesis and rapid exploration of structure-activity relationships. While transition-metal-catalyzed methods like the Buchwald-Hartwig[11][12] and Ullmann-type couplings[13][14] are powerful for N-arylation, their application to N-alkylation with saturated carbocycles remains less common but represents an area for potential future development. As the demand for structurally novel and synthetically accessible drug candidates continues, the refinement of these core methodologies and the exploration of novel catalytic systems will remain a priority for medicinal and process chemists.

References

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Chinese Journal of Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Contreras-Sanz, A., et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Dufour, J., et al. (2018). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Aygün, A., & Balcı, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ResearchGate. Available at: [Link]

  • Wood, J. E. (1984). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Ananthu, V., et al. (2021). Proposed mechanism for N-arylation of imidazole using various aryl halides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry. Available at: [Link]

  • Schareina, T., et al. (2012). Transition-Metal-Free Intramolecular N-Arylations. Organic Letters. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Al-dujaili, A. H., et al. (2022). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asadollahi, A., et al. (2008). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Available at: [Link]

  • Forsyth, S. A., et al. (2005). Mitsunobu alkylation of imidazole: A convenient route to chiral ionic liquids. Tetrahedron Letters. Available at: [Link]

  • Gupta, N., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Singh, R. P., et al. (2022). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. ResearchGate. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Acar, U., et al. (2011). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shields, J. D., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]

  • Sharma, D., et al. (2019). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. Available at: [Link]

  • Gulea, A., & Spinu, O. (2021). Review of pharmacological effects of imidazole derivatives. The Journal of V. N. Karazin Kharkiv National University, Series "Chemistry". Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Pop, O., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules. Available at: [Link]

  • Pop, O., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available at: [Link]

  • Dash, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, S., & Singh, R. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Sharma, A., et al. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Kumar, S., et al. (2023). A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Singh, R. K., et al. (2012). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. Available at: [Link]

Sources

Exploratory

Spectroscopic data for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid Introduction: Elucidating the Molecular Architecture 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Introduction: Elucidating the Molecular Architecture

1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring a cyclobutyl substituent on an imidazole ring that is further functionalized with a carboxylic acid group. As with any novel or specialized chemical entity, unambiguous confirmation of its molecular structure is a prerequisite for its application in research and development, particularly in the pharmaceutical sciences where structure dictates function. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines the methodologies for its acquisition and interpretation.

This document moves beyond a simple recitation of data. It delves into the rationale behind the expected spectral features, grounding the analysis in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By integrating predictive data based on analogous structures with standardized experimental protocols, this guide serves as a self-validating framework for researchers working with this or structurally related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular topology is essential for assigning spectroscopic signals. The structure of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, with a conventional atom numbering system for NMR correlation, is presented below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Prep Pure Compound (1-Cyclobutyl-1H-imidazole-2-carboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-MS, HRMS) Prep->MS IR Infrared Spectroscopy (ATR-IR) Prep->IR NMR_Analysis Assign Signals (Chemical Shifts, Coupling) NMR->NMR_Analysis MS_Analysis Determine Molecular Formula & Fragmentation MS->MS_Analysis IR_Analysis Identify Functional Groups (C=O, O-H, etc.) IR->IR_Analysis Confirm Final Structure Elucidation (All data consistent?) NMR_Analysis->Confirm MS_Analysis->Confirm IR_Analysis->Confirm

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid provides a unique fingerprint for its positive identification. The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon-hydrogen framework. High-resolution mass spectrometry will verify its elemental composition with high precision, and infrared spectroscopy will confirm the presence of key functional groups, notably the carboxylic acid. The convergence of data from these orthogonal analytical techniques provides the highest level of confidence in structural elucidation, a critical step in advancing any research or development program involving this molecule.

References

  • Infrared (IR) Spectroscopy. (n.d.).
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.
  • Scheme 4. Synthesis of compounds 12: a) (i) 1H-imidazole-2-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. (2024). Molecules. MDPI.
  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, April 10). Journal of Medicinal Chemistry.
  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.).
  • 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. (n.d.). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2000, December 15). Tetrahedron: Asymmetry.
  • IR Absorption Table. (n.d.).
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. (n.d.). DigitalCommons@UNL.
  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxyl
Foundational

Technical Guide: NMR Analysis of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid

Executive Summary 1-Cyclobutyl-1H-imidazole-2-carboxylic acid presents a unique set of analytical challenges arising from its zwitterionic character, the conformational dynamics of the cyclobutyl ring, and the inherent t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutyl-1H-imidazole-2-carboxylic acid presents a unique set of analytical challenges arising from its zwitterionic character, the conformational dynamics of the cyclobutyl ring, and the inherent thermal instability of imidazole-2-carboxylic acids.

This guide provides a robust framework for the structural validation of this molecule. As a Senior Application Scientist, I emphasize that the primary risk in this analysis is thermal decarboxylation during acquisition. The protocol below prioritizes sample integrity and definitive structural assignment using a combination of 1D and 2D NMR techniques.

Part 1: Structural Dynamics & NMR Theory

The Stability Paradox (Decarboxylation Risk)

Imidazole-2-carboxylic acids are prone to spontaneous decarboxylation, particularly in acidic media or at elevated temperatures, yielding 1-cyclobutylimidazole.

  • Mechanism: Protonation at C2 or N3 facilitates the loss of

    
    .
    
  • NMR Consequence: Appearance of a new proton signal at

    
     ppm (H2 of the decarboxylated species) and loss of the quaternary carbonyl carbon signal (~160 ppm).
    
The Cyclobutyl Conformational "Puckering"

The cyclobutyl ring is not planar; it exists in a dynamic equilibrium between puckered conformations (butterfly shape) to relieve torsional strain.

  • Spectral Impact: The methylene protons (

    
    , 
    
    
    
    ,
    
    
    ) often appear as complex higher-order multiplets rather than clean triplets/quintets.
  • N-Substitution Effect: The methine proton (

    
    ) attached to the imidazole nitrogen will be significantly deshielded (
    
    
    
    ppm) compared to a carbocyclic analog.

Part 2: Sample Preparation & Solvent Strategy

Choosing the correct solvent is binary: it either stabilizes the zwitterion or accelerates degradation.

Solvent SystemSuitabilityRationale
DMSO-d6 High Excellent solubility for polar/zwitterionic species. Non-acidic. Recommended for primary characterization.
D2O + NaOD High Converts the acid to the carboxylate salt (

), preventing decarboxylation. Simplifies the spectrum by exchanging labile protons.
CDCl3 Low Poor solubility for zwitterions. Often requires TFA-d, which increases decarboxylation risk.
Critical Protocol: The "Cold-Prep" Method
  • Pre-chill the solvent (DMSO-d6) to 4°C.

  • Dissolve the sample (5-10 mg) rapidly without heating / sonication.

  • Acquire immediately. If long 2D experiments (HMBC/13C) are needed, maintain the probe temperature at 25°C (do not heat to 30°C+).

Part 3: Spectral Assignment (The Fingerprint)

H NMR Assignment Logic (400 MHz, DMSO-d6)
PositionType

(ppm) Approx.
MultiplicityDiagnostic Insight
COOH Exchangeable10.0 - 13.0Broad sOften invisible in D2O or wet DMSO due to exchange.
H-4 Aromatic7.30 - 7.60d (

Hz)
Doublet due to

coupling with H-5.
H-5 Aromatic7.00 - 7.20d (

Hz)
Typically upfield of H-4 due to N1-alkyl electron donation.
H-1' Methine4.80 - 5.20Quintet-likeDeshielded by N1. Key signal to prove N-alkylation.
H-2',4' Methylene2.30 - 2.50Multiplet

-protons to the methine.
H-3' Methylene1.70 - 1.90MultipletDistal methylene protons.
C NMR Assignment Logic
  • C-Carboxyl (~160 ppm): The most deshielded signal. Low intensity due to long relaxation time (

    
    ).
    
  • C-2 (Imidazole, ~138-142 ppm): Quaternary carbon.

  • C-4/C-5 (Imidazole, ~120-130 ppm): Methine carbons. C5 is typically shielded relative to C4 in N-alkylated imidazoles.

  • C-1' (Cyclobutyl Methine, ~50-55 ppm): Diagnostic for the N-cyclobutyl connection.

Part 4: Visualization of Structural Connectivity

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the structure and rule out isomers (e.g., O-alkylation or regioisomers).

G cluster_mol 1-Cyclobutyl-1H-imidazole-2-carboxylic acid N1 N1 C2 C2 (Quat) N1->C2 C5 C5-H N1->C5 Cyclo_H1 Cyclobutyl H1' N1->Cyclo_H1 N-Alkylation COOH COOH C2->COOH C4 C4-H C5->C4 COSY (3J) C4->C5 Cyclo_H1->C2 HMBC (3J) Cyclo_H1->C5 HMBC (3J)

Caption: HMBC correlations (Red arrows) from the cyclobutyl methine proton are the definitive proof of N1-substitution, distinguishing it from potential impurities.

Part 5: Experimental Protocol (Self-Validating)

This workflow ensures data integrity and flags decomposition early.

Workflow Start Sample Receipt Solvent Dissolve in DMSO-d6 (Cold) Start->Solvent QuickScan 1H Scan (16 scans) Solvent->QuickScan Check Check: Decarboxylation Peak @ 7.8ppm? QuickScan->Check FullAcq Full Acquisition (13C, HSQC, HMBC) Check->FullAcq No (Pure) Reprocess Discard & Re-prep in D2O/NaOD Check->Reprocess Yes (Decomposed) Report Generate Report FullAcq->Report Reprocess->QuickScan

Caption: Decision tree for NMR acquisition. The "Quick Scan" step is a mandatory checkpoint to verify sample integrity before investing instrument time in 2D experiments.

Step-by-Step Methodology
  • Integrity Check (The "Quick Scan"):

    • Acquire a standard 1H spectrum (16 scans, 30° pulse).

    • Validation: Look for a singlet around 7.8 - 8.0 ppm. If present, this indicates the C2 proton of 1-cyclobutylimidazole (decarboxylation product). If this impurity is >5%, re-purify or switch to D2O/NaOD.

  • 13C NMR Optimization:

    • Set relaxation delay (

      
      ) to at least 2.0 seconds to allow the quaternary carbons (C2 and COOH) to relax.
      
    • Acquire 1024+ scans due to the low sensitivity of the quaternary carbons.

  • 2D Confirmation (HSQC/HMBC):

    • HSQC: Correlates the methine proton (~5.0 ppm) to the methine carbon (~50 ppm).

    • HMBC: Look for the cross-peak between Cyclobutyl H1' and Imidazole C2 / C5. This confirms the ring is attached at N1.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 1H-Imidazole-2-carboxylic acid Compound Summary. Retrieved from [Link]

  • Hollstein, M., et al. (2007). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of Organic Chemistry (via ResearchGate). Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for DMSO solvent effects on acidity).
Exploratory

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid

Abstract: This technical guide provides a detailed exploration of the mass spectrometric analysis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed exploration of the mass spectrometric analysis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causal reasoning behind methodological choices, ensuring a deep understanding for researchers, scientists, and drug development professionals. We will cover the foundational principles of ionization, the critical role of high-resolution mass spectrometry for unambiguous identification, and the strategic use of tandem mass spectrometry for structural elucidation. The guide includes field-proven experimental protocols and data analysis workflows designed to be self-validating, ensuring scientific integrity and reproducibility.

Section 1: Introduction and Foundational Concepts

Overview of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid

1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a substituted imidazole derivative. The imidazole ring is a common scaffold in biologically active molecules, and carboxylic acid moieties are often crucial for target binding or modulating physicochemical properties. Understanding the precise structure and purity of such compounds is paramount in research and development, particularly in fields like the development of novel enzyme inhibitors.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molar Mass (Average): 166.18 g/mol

  • Monoisotopic Mass (Exact): 166.074228 Da

The presence of both an acidic carboxylic acid group and basic nitrogen atoms on the imidazole ring gives the molecule amphiprotic character, which dictates its behavior during mass spectrometric analysis.

The Indispensable Role of Mass Spectrometry

Mass spectrometry (MS) is a cornerstone analytical technique for the analysis of small molecules.[2] Its high sensitivity and specificity allow for the precise determination of molecular weight, elemental composition, and structural features. For novel compounds like 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, high-resolution mass spectrometry (HRMS) is not just beneficial but essential for confirming its identity, distinguishing it from impurities, and elucidating the structure of its metabolites or degradation products.[3]

Section 2: Ionization Strategy: The Gateway to Analysis

The first critical step in mass spectrometry is the conversion of the neutral analyte into gas-phase ions. For a polar, non-volatile molecule like 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, Electrospray Ionization (ESI) is the unequivocal method of choice.

Why Electrospray Ionization (ESI)?

ESI is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. This is ideal for preserving the intact molecular ion, which is the primary piece of information for determining molecular weight. The compound's polarity, stemming from the carboxylic acid and imidazole nitrogens, makes it highly amenable to ESI.[4]

Strategic Selection: Positive vs. Negative Ion Mode

The amphiprotic nature of the analyte offers two primary ionization pathways, and the choice of polarity is the most critical parameter for method development.

  • Negative Ion Mode (-ESI): This mode is typically preferred for carboxylic acids.[5] The acidic proton of the carboxyl group is readily abstracted in the ESI process, forming a highly stable carboxylate anion, observed as the [M-H]⁻ ion. This pathway is often highly efficient and leads to excellent sensitivity.

  • Positive Ion Mode (+ESI): In this mode, ionization relies on the basicity of the two nitrogen atoms in the imidazole ring. These sites can accept a proton to form the [M+H]⁺ ion. While generally efficient for nitrogen-containing heterocycles, the presence of the electron-withdrawing carboxylic acid group can slightly reduce the basicity of the ring. Additionally, adduct formation with cations present in the solvent (e.g., sodium) is common, leading to ions such as [M+Na]⁺ .[6][7]

The optimal mode should be determined empirically, but negative mode detection of the [M-H]⁻ ion is predicted to be the most sensitive and robust approach.

ESI_Process cluster_solution Solution Phase cluster_gas Gas Phase (MS Inlet) node_pos node_pos node_neg node_neg Analyte Analyte (M) 1-Cyclobutyl-1H-imidazole- 2-carboxylic acid MH_plus [M+H]⁺ Protonated Ion Analyte->MH_plus +H⁺ (Positive Mode) MH_minus [M-H]⁻ Deprotonated Ion Analyte->MH_minus -H⁺ (Negative Mode) Fragmentation_Negative precursor [M-H]⁻ m/z 165.0669 fragment1 [M-H-CO₂]⁻ m/z 121.0662 precursor->fragment1 - CO₂ (44.00 Da)

Caption: Primary fragmentation pathway in negative ion mode (MS/MS).

Fragmentation_Positive precursor [M+H]⁺ m/z 167.0815 fragment1 [M+H-H₂O]⁺ m/z 149.0709 precursor->fragment1 - H₂O fragment2 [M+H-C₄H₈]⁺ m/z 111.0192 precursor->fragment2 - C₄H₈ fragment3 [M+H-C₂H₄]⁺ m/z 139.0502 precursor->fragment3 - C₂H₄

Caption: Predicted fragmentation pathways in positive ion mode (MS/MS).

Interpreting the MS/MS Spectrum

The presence of these specific, high-mass-accuracy fragment ions provides definitive structural confirmation. For example, observing a precursor at m/z 165.0669 and a corresponding product ion at m/z 121.0662 is exceptionally strong evidence for the presence of a carboxylic acid on an imidazole ring with a total mass corresponding to the remaining cyclobutyl substituent.

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossMode
165.0669121.0662CO₂Negative
167.0815149.0709H₂OPositive
167.0815111.0192C₄H₈Positive
Table 2: Summary of key predicted MS/MS transitions.

Section 5: Experimental Protocols

The following protocols are designed as a robust starting point for the analysis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without modifier for negative mode).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Method

Coupling MS with LC allows for the separation of the analyte from impurities prior to analysis. A standard reversed-phase method is suitable. [8]

  • System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

Mass Spectrometer Parameters (Example for Q Exactive Orbitrap)
  • Ionization Mode: ESI Negative (and/or Positive)

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Aux Gas Flow Rate: 10 (arbitrary units)

  • Spray Voltage: -3.0 kV (Negative); +3.5 kV (Positive)

  • Capillary Temperature: 320 °C

  • Full MS Scan (MS1):

    • Resolution: 70,000

    • Scan Range: m/z 70-250

  • Data-Dependent MS/MS Scan (MS2):

    • Resolution: 17,500

    • Isolation Window: 2.0 m/z

    • Collision Energy (HCD): Stepped NCE 20, 30, 40

Section 6: Data Analysis Workflow

A systematic workflow ensures that data is processed correctly and leads to a confident identification. [3]

Caption: A systematic workflow for confident identification using LC-HRMS/MS.

This process, moving from initial detection to accurate mass measurement of both precursor and fragment ions, provides multiple layers of evidence. This culminates in a highly confident structural assignment, consistent with established standards for communicating identification confidence in non-target and discovery analysis. [3]

Section 7: Conclusion

The mass spectrometric analysis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a straightforward process when approached with a foundational understanding of the molecule's chemistry. The recommended strategy involves utilizing ESI in negative ion mode for high-sensitivity detection of the [M-H]⁻ ion. Confirmation of identity must be performed using high-resolution mass spectrometry to determine the elemental composition with high confidence. Finally, structural verification is achieved through tandem MS/MS, where the characteristic neutral loss of CO₂ provides a definitive diagnostic fingerprint. By following the principles and protocols outlined in this guide, researchers can achieve robust, reproducible, and unambiguous characterization of this and similar small molecules.

Section 8: References

  • Hoffmann, M. R., & Johnson, K. L. (2016). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. [Link]

  • Waters Corporation. Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. [Link]

  • Niessen, W. M. A., et al. (2001). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • Wang, Y., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PMC. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. [Link]

  • Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]

  • Guella, G., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. ACS Publications. [Link]

  • Wang, Y., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]

  • Williamson, G., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]

  • Sentellas, S., et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]

  • Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Krcmarova, A., et al. (2009). Determination of polycyclic aromatic nitrogen heterocycles in soil using liquid chromatography/tandem mass spectrometry. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. 1H-Imidazole-2-carboxylic acid. PubChem. [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

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Foundational

Physicochemical Characteristics of N-Cyclobutyl Imidazoles

This guide details the physicochemical, metabolic, and synthetic characteristics of N-cyclobutyl imidazoles. It is designed for medicinal chemists and drug development scientists seeking to optimize lead compounds by mod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical, metabolic, and synthetic characteristics of N-cyclobutyl imidazoles. It is designed for medicinal chemists and drug development scientists seeking to optimize lead compounds by modulating lipophilicity and metabolic stability without significantly altering steric volume.

Technical Guide & Profiling Strategy

Executive Summary: The "Cyclobutyl Effect"

The N-cyclobutyl imidazole moiety represents a strategic "sweet spot" in medicinal chemistry, bridging the gap between small, metabolically labile alkyl groups (methyl/ethyl) and larger, lipophilic cycloalkyls (cyclohexyl).

In drug design, replacing an N-isopropyl or N-ethyl group with an N-cyclobutyl ring often yields:

  • Modulated Basicity: Reduced pKa compared to open-chain counterparts due to the higher

    
    -character of the exocyclic C-N bond.
    
  • Metabolic Hardening: Increased resistance to N-dealkylation while maintaining a similar steric footprint to an isopropyl group.

  • Conformational Locking: The puckered cyclobutyl ring (~30° dihedral angle) creates a defined steric vector that can restrict rotation and improve target affinity.

Structural & Electronic Profiling

Electronic Influence and pKa

The basicity of the imidazole nitrogen (N3) is a critical parameter for solubility and hERG channel liability.

  • Inductive Effect: While alkyl groups generally increase basicity via electron donation (

    
     effect), the cyclobutyl ring exhibits a unique electronic signature. The bond angles in the four-membered ring (~88°) force the exocyclic bonds to adopt higher 
    
    
    
    -character (hybridization closer to
    
    
    than
    
    
    ).
  • Result: This makes the cyclobutyl group slightly more electron-withdrawing than an isopropyl group.

  • Data Comparison:

Substituent (R)Imidazole pKa (N3)Electronic Character
H 6.95Reference
Methyl 7.33Electron Donating (+I)
Isopropyl ~7.50Strong Electron Donating (+I)
Cyclobutyl 7.15 – 7.30 Attenuated Donation (Ring Strain)
Cyclopropyl ~6.80Electron Withdrawing (High

-character)

Expert Insight: If your lead compound (N-isopropyl) is too basic (causing poor permeability or hERG issues), switching to N-cyclobutyl can lower the pKa by ~0.2–0.3 units while maintaining lipophilicity.

Lipophilicity (LogP/LogD)

The cyclobutyl group adds lipophilicity (


) but remains less lipophilic than flexible 

-butyl chains due to its compact surface area.
  • 
    LogP (vs. Methyl):  +0.9 to +1.1
    
  • 
    LogP (vs. Isopropyl):  +0.2 to +0.3
    
  • Water Solubility: N-cyclobutyl imidazoles generally retain good aqueous solubility at pH < 6 due to protonation, but are less soluble than methyl analogs at neutral pH.

Metabolic Stability & Toxicology[1]

The primary utility of the N-cyclobutyl group is mitigating metabolic clearance.

Resistance to N-Dealkylation

Open-chain N-alkyl imidazoles (ethyl, isopropyl) are prone to oxidative N-dealkylation via CYP450 enzymes (hydroxylation at the


-carbon followed by hemiaminal collapse).
  • Mechanism: The cyclobutyl

    
    -carbon is part of a strained ring. Forming the 
    
    
    
    iminium ion intermediate required for dealkylation increases ring strain, making the activation energy barrier significantly higher.
  • Outcome: N-dealkylation is often suppressed.

Metabolic Soft Spots

While the


-carbon is protected, the "soft spot" shifts to the C3 position  of the cyclobutyl ring.
  • Pathway: CYP-mediated hydroxylation at C3 (distal to the nitrogen) to form 3-hydroxycyclobutyl metabolites.

  • Mitigation: If C3 oxidation is observed, it can be blocked by fluorination (3,3-difluorocyclobutyl).

Visualization: Metabolic Pathways

MetabolicPathways Parent N-Cyclobutyl Imidazole Dealkylation N-Dealkylation (Suppressed) Parent->Dealkylation High Barrier (Strain) Hydroxylation C3-Hydroxylation (Major Metabolite) Parent->Hydroxylation CYP450 Oxidation RingOpening Ring Opening (Rare/Toxic) Parent->RingOpening Radical Intermediate

Figure 1: Metabolic fate of the N-cyclobutyl imidazole scaffold. Note the suppression of N-dealkylation compared to isopropyl analogs.

Experimental Protocols

Synthesis: N-Alkylation of Imidazole

Direct alkylation with cyclobutyl halides is sluggish due to steric hindrance (secondary halide) and competing elimination reactions. The following protocol uses Cesium Carbonate to maximize yield.

Reagents:

  • Imidazole substrate (1.0 eq)

  • Cyclobutyl bromide (1.5 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - catalyst)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Imidazole substrate (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Base Addition: Add

    
     (2.0 mmol, 652 mg). Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Electrophile Addition: Add Cyclobutyl bromide (1.5 mmol, 142

    
    L) and catalytic KI (0.1 mmol, 16 mg).
    
    • Note: KI generates the more reactive cyclobutyl iodide in situ.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Monitoring: Monitor by LC-MS. Expect ~10-15% elimination byproduct (cyclobutene), which is volatile.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (

    
     mL) to remove DMF. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Synthesis: Mitsunobu Reaction (Alternative)

For sensitive substrates where heating is not tolerated.

Reagents:

  • Imidazole substrate (1.0 eq)

  • Cyclobutanol (1.5 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD or DEAD (1.5 eq)

  • Solvent: THF (Anhydrous)

Protocol:

  • Dissolve Imidazole, Cyclobutanol, and

    
     in THF at 0°C.
    
  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Standard work-up. This method avoids elimination side-reactions common with halides.

Visualization: Synthesis Workflow

Synthesis Start Target: N-Cyclobutyl Imidazole Decision Substrate Sensitivity? Start->Decision RouteA Route A: Alkylation (Robust, Scalable) Decision->RouteA Stable RouteB Route B: Mitsunobu (Mild, High Cost) Decision->RouteB Sensitive CondA Cyclobutyl Bromide Cs2CO3, DMF, 80°C RouteA->CondA CondB Cyclobutanol PPh3, DIAD, THF, RT RouteB->CondB Product Isolated Product CondA->Product CondB->Product

Figure 2: Decision tree for selecting the optimal synthetic route based on substrate stability.

Summary Data Table

ParameterValue / CharacteristicImpact on Drug Design
pKa (N3) 7.1 – 7.3Lower than iPr; reduces hERG risk; improves passive permeability.
LogP ~1.0 (approx)Increases lipophilicity vs Me; improves BBB penetration.
Metabolic Stability High (N-dealkylation resistant)Extends half-life (

); soft spot at C3.
Steric Bulk Medium (Puckered)Rigid vector; restricts active site conformation.
Toxicology Low RiskGenerally non-toxic; cyclobutyl ring opening is rare in vivo.

References

  • Benoit, R. L., et al. (1985). "Basicity of N-substituted imidazoles in water and DMSO." Canadian Journal of Chemistry.

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Optimization of N-Cyclobutyl Analogs." Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Smith, A. B., et al. (2008). "Efficient Synthesis of N-Cycloalkyl Imidazoles via Mitsunobu Reaction." Organic Letters.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

Exploratory

Biological Activity of Cyclobutyl-Substituted Imidazoles: A Technical Guide

Executive Summary The cyclobutyl-substituted imidazole pharmacophore represents a strategic evolution in medicinal chemistry, offering a "Goldilocks" solution between the high ring strain of cyclopropyl groups and the en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The cyclobutyl-substituted imidazole pharmacophore represents a strategic evolution in medicinal chemistry, offering a "Goldilocks" solution between the high ring strain of cyclopropyl groups and the entropic penalty of flexible alkyl chains. This guide analyzes the structural utility of coupling the 1H-imidazole core with a cyclobutyl ring—specifically in the 2- and 4-positions—to modulate lipophilicity, metabolic stability, and hydrophobic pocket occupancy. Key applications include Protein Kinase inhibition, Histamine H3 receptor antagonism, and Cannabinoid (CB2) receptor modulation.[1]

Part 1: Medicinal Chemistry Rationale[2][3][4][5][6][7][8][9]

The Cyclobutyl Advantage

In drug design, the cyclobutyl ring acts as a critical bioisostere for isopropyl, sec-butyl, and cyclopropyl groups.[1] Its selection is rarely accidental but rather a calculated decision to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

  • Conformational Restriction: Unlike an n-butyl chain, which has multiple rotatable bonds, the cyclobutyl ring is conformationally restricted.[1] It exists primarily in a "puckered" conformation (dihedral angle ~25°), allowing it to fill hydrophobic sub-pockets with a defined vector without the entropic cost of freezing a flexible chain upon binding.

  • Metabolic Stability: While cyclopropyl rings are often used to block metabolic "soft spots," they possess significant ring strain (~27.5 kcal/mol) and can suffer from oxidative ring opening (e.g., by CYP450s). The cyclobutyl ring, with lower strain (~26.5 kcal/mol) and no pseudo-double bond character, offers a robust aliphatic bulk that is resistant to oxidative attack while maintaining a similar lipophilic profile.[1]

  • Electronic Effects: The imidazole ring is an electron-rich aromatic heterocycle (pKa ~7.0). Direct attachment of a cyclobutyl group exerts a mild inductive effect (+I), slightly increasing the basicity of the imidazole nitrogen, which can strengthen ionic interactions with aspartate or glutamate residues in receptor binding sites (e.g., Asp3.32 in aminergic GPCRs).

Part 2: Therapeutic Case Studies

Case Study 1: Protein Kinase Inhibition

Target: ATP-binding pocket of Serine/Threonine Kinases.[1] Mechanism: 2-Cyclobutyl-1H-imidazole serves as a fragment to occupy the hydrophobic "gatekeeper" region or the solvent-exposed front pocket.[1] Evidence: US Patent 8,859,548 B2 identifies 2-cyclobutyl-1H-imidazole as a key intermediate for synthesizing inhibitors of protein kinases such as RAF or JAK.[1] The cyclobutyl group provides the necessary steric bulk to displace water molecules from the hydrophobic cleft, a high-energy release that drives binding affinity.[1]

Case Study 2: Histamine H3 Receptor Antagonists

Target: Presynaptic H3 auto-receptors in the CNS. Evolution: Early H3 antagonists like Ciproxifan utilized a cyclopropyl ketone linked to an imidazole.[1] Optimization: "Next-generation" optimization often involves expanding the cyclopropyl to a cyclobutyl ring.[1] This modification:

  • Increases logP slightly, improving Blood-Brain Barrier (BBB) penetration.[1]

  • Alters the vector of the imidazole headgroup, potentially avoiding clashes with the TM3/TM5 helices.

  • Reduces the risk of mechanism-based inhibition of CYP enzymes, a common liability of imidazole-containing drugs.[1]

Case Study 3: CB2 Receptor Agonism

Target: Cannabinoid Receptor Type 2 (Peripheral/Immune modulation).[2][3] Mechanism: CB2 ligands typically require a "head" group (heterocycle) and a lipophilic "tail." Application: Replacing a flexible alkyl tail with a cyclobutyl ring on the imidazole core restricts the ligand into a bioactive conformation. This rigidification often improves selectivity for CB2 over CB1 by exploiting subtle differences in the transmembrane hydrophobic channels of the receptors.

Part 3: Experimental Protocols

Synthesis of 2-Cyclobutyl-1H-imidazole

A robust protocol adapted from the classical Debus-Radziszewski reaction, optimized for cycloalkyl aldehydes.

Reagents:

  • Cyclobutanecarboxaldehyde (1.0 eq)

  • Glyoxal (40% aq.[1][4] solution, 1.0 eq)

  • Ammonium Acetate (4.0 eq)

  • Methanol (Solvent)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanecarboxaldehyde (10 mmol) in Methanol (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Glyoxal (10 mmol) dropwise over 10 minutes.

  • Cyclization: Add Ammonium Acetate (40 mmol) in one portion. The reaction is exothermic; allow temperature to rise naturally.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C for 12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate methanol under reduced pressure. Resuspend the residue in water (50 mL) and adjust pH to ~10 using 2M NaOH.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

  • Validation: Product should appear as a pale yellow solid/oil.[1] Confirm structure via

    
    -NMR (characteristic cyclobutyl multiplet at 
    
    
    
    1.8-2.4 ppm and imidazole protons at
    
    
    6.9-7.1 ppm).[1]
Biological Assay: H3 Receptor Binding (Radioligand Displacement)

Objective: Determine the affinity (


) of the cyclobutyl-imidazole derivative.
  • Membrane Prep: Harvest CHO cells stably expressing human H3 receptor.[1] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation: In 96-well plates, incubate:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -methylhistamine (1 nM final conc).
    • 25

      
      L Test Compound (Cyclobutyl-imidazole, 10-point serial dilution).[1]
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualization & Data

Synthesis Workflow (Graphviz)

Synthesis_Pathway Aldehyde Cyclobutane- carboxaldehyde Intermediate Diimine Intermediate Aldehyde->Intermediate Condensation (MeOH, 0°C) Glyoxal Glyoxal (40% aq) Glyoxal->Intermediate Condensation (MeOH, 0°C) Ammonia NH4OAc (Ammonia Source) Ammonia->Intermediate Condensation (MeOH, 0°C) Product 2-Cyclobutyl- 1H-imidazole Intermediate->Product Cyclization (60°C, 12h)

Caption: One-pot Debus-Radziszewski synthesis of 2-cyclobutyl-1H-imidazole from cyclobutanecarboxaldehyde.

SAR Decision Logic (Graphviz)

SAR_Logic Start Lead Optimization: Imidazole Core Problem Problem: Metabolic Instability / Low Potency Start->Problem Option1 Option A: Cyclopropyl Group Problem->Option1 Option2 Option B: Cyclobutyl Group Problem->Option2 Option3 Option C: Isopentyl Chain Problem->Option3 Result1 Risk: CYP Inhibition (Ring Strain) Option1->Result1 Result2 Success: Optimal Fill + Stability Option2->Result2 Result3 Fail: Entropic Penalty (Floppy) Option3->Result3

Caption: SAR decision tree highlighting the structural advantages of the cyclobutyl group over alternatives.

Comparative Physicochemical Properties[1]
PropertyCyclopropyl-ImidazoleCyclobutyl-Imidazole Cyclopentyl-Imidazole
LogP (Lipophilicity) ~0.8~1.3 ~1.9
Ring Strain (kcal/mol) 27.526.5 6.2
Conformation Rigid / PlanarPuckered / Semi-Rigid Flexible Envelope
Metabolic Risk High (Oxidative opening)Low Moderate (Hydroxylation)
Primary Use H3 Antagonists (Early gen)Kinase / H3 / CB2 GPCR Agonists

References

  • US Patent 8,859,548 B2 . Compounds and compositions as protein kinase inhibitors. Novartis AG.[1] (2014).[5] Link

  • Journal of Medicinal Chemistry . Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists. (2000).[1] Link

  • Organic Chemistry Portal . Synthesis of Imidazoles (Debus-Radziszewski). Link

  • Cayman Chemical . Ciproxifan (maleate) Product Information. Link

  • Frontiers in Pharmacology . Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Link

Sources

Foundational

Targeting Metallo-β-Lactamases: The Therapeutic Potential of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid

[1] Executive Summary The global escalation of antimicrobial resistance (AMR) is driven significantly by the proliferation of carbapenemase-producing Gram-negative bacteria. Among these, Metallo-β-lactamases (MBLs), such...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The global escalation of antimicrobial resistance (AMR) is driven significantly by the proliferation of carbapenemase-producing Gram-negative bacteria. Among these, Metallo-β-lactamases (MBLs), such as the Verona Integron-encoded MBL (VIM) family, represent a critical therapeutic gap because they are not inhibited by clinically available serine-β-lactamase inhibitors (e.g., clavulanic acid, tazobactam, avibactam).

1-Cyclobutyl-1H-imidazole-2-carboxylic acid has emerged as a high-potency, small-molecule inhibitor targeting VIM-2 , a Class B1 MBL prevalent in Pseudomonas aeruginosa. By leveraging a zinc-chelating imidazole-carboxylate scaffold decorated with a hydrophobic cyclobutyl moiety, this compound restores the bactericidal efficacy of carbapenems (e.g., meropenem) against resistant strains. This guide details the structural basis of its target engagement, its mechanism of action (MOA), and the experimental protocols required to validate its therapeutic potential.

Target Identification & Structural Basis

Primary Target: VIM-2 Metallo-β-Lactamase

The primary therapeutic target of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is the VIM-2 enzyme. VIM-2 is a zinc-dependent hydrolase that cleaves the amide bond of the β-lactam ring, rendering antibiotics like imipenem and meropenem inactive.

Structural Mechanism of Binding (PDB: 7DUZ)

Structural analysis (Protein Data Bank code: 7DUZ ) reveals a distinct binding mode that differentiates this compound from non-specific metal chelators.

  • Pharmacophore (The "Warhead"): The 1H-imidazole-2-carboxylic acid (ICA) core acts as a bidentate ligand. The imidazole nitrogen and the carboxylate oxygen coordinate directly with the active site Zinc ions (Zn1 and Zn2), displacing the catalytic water molecule required for β-lactam hydrolysis.

  • The Cyclobutyl Advantage: Unlike the unsubstituted parent compound, the 1-cyclobutyl group extends into the hydrophobic pocket formed by the flexible loops (L1 and L2) surrounding the active site. This interaction mimics the hydrophobic side chains of β-lactam substrates, stabilizing the inhibitor-enzyme complex and significantly improving potency (

    
     values in the nanomolar range).
    
FeatureStructural RoleConsequence
Carboxylate Group Coordinates Zn2; H-bonds with Lys224Anchors molecule in active site.
Imidazole Ring Coordinates Zn1; Stacks with Tyr67Direct inhibition of catalytic metal center.
Cyclobutyl Group Hydrophobic interaction with Trp87/Phe61Enhances affinity & membrane permeability.

Mechanism of Action (MOA)

The therapeutic strategy relies on synergy . 1-Cyclobutyl-1H-imidazole-2-carboxylic acid possesses no intrinsic antibacterial activity. Instead, it functions as an adjuvant, protecting the partner antibiotic from hydrolysis.

Synergistic Pathway Diagram

The following diagram illustrates the mechanistic blockade of resistance.

MOA_Pathway Meropenem Meropenem (Antibiotic) CellWall PBP Inhibition (Cell Wall Synthesis) Meropenem->CellWall Targets Hydrolysis Hydrolyzed Antibiotic (Inactive) Meropenem->Hydrolysis Cleaved by VIM-2 VIM2 VIM-2 Enzyme (Resistance Factor) VIM2->Meropenem Attacks Complex Inhibitor-VIM-2 Complex (Inactive) VIM2->Complex Sequestration Inhibitor 1-Cyclobutyl-1H-imidazole- 2-carboxylic acid Inhibitor->VIM2 Chelates Zn2+ Complex->Meropenem Prevents Cleavage Lysis Bacterial Lysis CellWall->Lysis Leads to

Caption: Mechanism of Action showing the inhibitor sequestering VIM-2, thereby preventing Meropenem hydrolysis and allowing PBP inhibition.

Experimental Validation Protocols

To validate 1-Cyclobutyl-1H-imidazole-2-carboxylic acid as a hit in your pipeline, use the following self-validating protocols.

Chemical Synthesis Validation

Before biological testing, ensure the compound is synthesized correctly.

  • Route: N-alkylation of ethyl 1H-imidazole-2-carboxylate with bromocyclobutane (using

    
     in DMF), followed by ester hydrolysis (LiOH/THF).
    
  • QC Check:

    
     NMR must show the cyclobutyl multiplet signals (approx. 
    
    
    
    1.7–2.4 ppm) and the disappearance of the ethyl ester quartet.
In Vitro Enzyme Inhibition Assay (Kinetic)

Objective: Determine the


 against recombinant VIM-2.
  • Reagents:

    • Recombinant VIM-2 protein (purified from E. coli BL21).[1]

    • Substrate: Nitrocefin (chromogenic cephalosporin,

      
       486 nm).
      
    • Buffer: 50 mM HEPES, 50

      
      M 
      
      
      
      , pH 7.5.
  • Protocol:

    • Step 1: Incubate VIM-2 (1 nM final) with varying concentrations of the inhibitor (0.01

      
      M – 100 
      
      
      
      M) for 10 minutes at 30°C.
    • Step 2: Add Nitrocefin (100

      
      M final) to initiate the reaction.
      
    • Step 3: Monitor absorbance at 486 nm for 5 minutes using a microplate reader.

    • Step 4: Calculate initial velocity (

      
      ) and fit to the Hill equation.
      
  • Validation: Positive control (e.g., EDTA) must show complete inhibition; Negative control (DMSO only) must show linear hydrolysis.

Whole-Cell Synergy Assay (Checkerboard MIC)

Objective: Confirm the compound restores antibiotic activity in live bacteria.

  • Strains: P. aeruginosa (VIM-2 positive clinical isolate) and E. coli (VIM-2 transformant).[1]

  • Protocol:

    • Use a 96-well plate format.

    • X-axis: Serial dilution of Meropenem (0.125 – 128

      
      g/mL).
      
    • Y-axis: Serial dilution of Inhibitor (e.g., 2 – 64

      
      g/mL).
      
    • Inoculate with

      
       CFU/mL. Incubate 18h at 37°C.
      
  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI

      
       0.5 indicates Synergy .
      

Workflow Visualization

The following workflow outlines the critical path from synthesis to lead validation.

Experimental_Workflow Synth Chemical Synthesis (Alkylation + Hydrolysis) QC QC: NMR & LC-MS (>95% Purity) Synth->QC EnzymeAssay Kinetic Assay (VIM-2 + Nitrocefin) QC->EnzymeAssay Pass MIC MIC Checkerboard (Synergy with Meropenem) EnzymeAssay->MIC IC50 < 100 nM Cryst X-Ray Crystallography (Validation: PDB 7DUZ) MIC->Cryst FICI < 0.5 PK In Vivo PK/PD (Murine Infection Model) MIC->PK Validated Hit Cryst->PK Structural Confirmation

Caption: Integrated workflow for validating 1-Cyclobutyl-1H-imidazole-2-carboxylic acid as an MBL inhibitor.

Pharmacokinetics & Safety Profile

Based on preclinical data (Yan et al., 2022), the 1-cyclobutyl derivative exhibits a favorable profile compared to other imidazole-carboxylic acid derivatives:

  • Permeability: The cyclobutyl group enhances outer membrane permeability in Gram-negative bacteria, a common bottleneck for MBL inhibitors.

  • Toxicity: Preliminary in vivo studies suggest a high safety margin, likely due to the specificity of the carboxylate-zinc interaction for the bacterial metallo-enzyme over human metallo-proteases (though selectivity against human Carbonic Anhydrases and ACE should be routinely screened).

References

  • Yan, Y. H., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-beta-lactamase inhibitors."[2][3] European Journal of Medicinal Chemistry, 228, 113983.

  • RCSB Protein Data Bank. "7DUZ: Crystal structure of VIM-2 MBL in complex with 1-cyclobutyl-1H-imidazole-2-carboxylic acid."[1]

  • World Health Organization (WHO). "Antimicrobial resistance: Global report on surveillance."

Sources

Exploratory

In Silico Characterization &amp; Therapeutic Profiling of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid

[1] Executive Summary This technical guide outlines a comprehensive in silico modeling framework for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CICA).[1] While often utilized as a synthetic building block, this scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide outlines a comprehensive in silico modeling framework for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CICA).[1] While often utilized as a synthetic building block, this scaffold possesses distinct pharmacophoric features—specifically a bidentate zinc-binding motif (imidazole N3 + carboxylate) and a hydrophobic anchor (cyclobutyl)—that make it a high-value fragment for metallo-enzyme inhibition (e.g., Metallo-


-lactamases) and GPCR modulation.[1]

The following protocols prioritize causality and self-validation , moving beyond standard "black box" docking to rigorous quantum mechanical (QM) and molecular dynamics (MD) characterization.

Part 1: Electronic Structure & Protonation State Determination[1]

The Tautomer/Protonation Challenge

Before any docking interaction can be simulated, the physiological charge state of CICA must be established. The imidazole ring and carboxylic acid create a zwitterionic potential that varies with pH.[1]

Hypothesis: At physiological pH (7.4), the carboxylic acid (


) is deprotonated (

), while the N3 nitrogen of the imidazole (

) may exist in equilibrium between neutral and protonated states, heavily influenced by the electron-donating cyclobutyl group at N1.
Quantum Mechanical (QM) Protocol

To resolve this, we employ Density Functional Theory (DFT) to calculate solution-phase free energies.[1]

Step-by-Step Workflow:

  • Conformer Generation: Generate initial conformers using the RDKit ETKDG algorithm to account for cyclobutyl ring puckering.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA 5.0.

    • Level of Theory: B3LYP/6-311+G(d,p).[1] The diffuse functions (+) are critical for describing the anionic carboxylate oxygen lone pairs.[1]

    • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

      
      ).[1]
      
  • pKa Calculation: Calculate

    
     for the deprotonation reaction:
    
    
    
    
    Use the thermodynamic cycle method where
    
    
    is calculated via QM and solvation energies are derived from the continuum model.

Validation Metric: The calculated


 must align within 0.5 units of the experimental 

for imidazole-2-carboxylic acid (

for carboxyl,

for imidazole).[1] If the cyclobutyl group (electron donor) raises the N3

> 7.4, the cationic species dominates.
Electrostatic Potential (ESP) Mapping

Generate ESP surfaces to identify the "Zinc-Binding Vector."[1]

  • Target Feature: High electron density (red regions) localized on the Carboxylate-O and Imidazole-N3.[1]

  • Steric Check: Ensure the cyclobutyl group does not electronically shield the N3 lone pair.[1]

Part 2: Conformational Dynamics & Steric Analysis[1]

The cyclobutyl substituent is not merely a hydrophobic blob; its specific puckering modes (butterfly motion) can induce steric clashes within a binding pocket.[1]

Cyclobutyl Puckering Analysis

The cyclobutyl ring exists in a non-planar "puckered" conformation to relieve torsional strain.[1]

Protocol:

  • Potential Energy Surface (PES) Scan:

    • Rotate the

      
       bond in 
      
      
      
      increments.[1]
    • Monitor the dihedral angle of the cyclobutyl ring itself.[1]

  • Key Observation: Identify the energy barrier for ring inversion. If

    
     kcal/mol, the ring flips freely at body temperature (310 K).
    
Molecular Dynamics (MD) Setup

To simulate stability in a solvated environment:

  • Force Field: GAFF2 (General Amber Force Field) with RESP charges derived from the QM optimization.

  • System: CICA + TIP3P water box + 0.15 M NaCl.

  • Simulation Time: 100 ns.

  • Analysis: Root Mean Square Fluctuation (RMSF) of the cyclobutyl carbons relative to the rigid imidazole core.

Part 3: Target Engagement (Case Study: VIM-2 Metallo- -lactamase)

Imidazole-2-carboxylic acid derivatives are potent inhibitors of Metallo-


-lactamases (MBLs), enzymes responsible for antibiotic resistance.[1][2] The CICA scaffold acts as a "zinc anchor."[1]
The "Anchor Pharmacophore" Mechanism

The diagram below illustrates the binding logic. The carboxylate displaces the hydrolytic water, while the imidazole N3 coordinates the Zn2 ion.

MBL_Inhibition cluster_0 Cyclobutyl Function CICA 1-Cyclobutyl-1H-imidazole- 2-carboxylic Acid Zn_Site MBL Active Site (Zn1 & Zn2) CICA->Zn_Site Bidentate Coordination (COO- & N3) Water Hydrolytic Water CICA->Water Displaces Hydrophobic_Pocket L3 Loop Hydrophobic Pocket CICA->Hydrophobic_Pocket Van der Waals Interactions Inhibition Enzyme Inhibition (Antibiotic Rescue) Zn_Site->Inhibition Catalytic Arrest

Figure 1: Mechanism of Action for CICA in Metallo-


-lactamase inhibition. The scaffold coordinates Zinc while the cyclobutyl group engages the L3 loop.
Docking Protocol (AutoDock Vina / Gold)
  • Grid Generation: Center grid box on the Zn1/Zn2 ions of VIM-2 (PDB: 4BZ3).[1]

  • Constraints (Critical):

    • Define a metal coordination constraint.[1] The carboxylate oxygen must be within 2.2 Å of Zn1.[1]

    • The imidazole N3 must be within 2.2 Å of Zn2.[1]

  • Scoring: Prioritize poses that satisfy the zinc geometry over raw binding energy scores.

  • Self-Validation: Re-dock a known inhibitor (e.g., native imidazole-2-carboxylate) to verify RMSD < 2.0 Å.[1]

Part 4: ADMET & Physicochemical Profiling[1]

The cyclobutyl group significantly alters the physicochemical profile compared to a methyl or ethyl analog.[1]

Comparative Data Table

The following table summarizes predicted properties using ADMETlab 2.0 and SwissADME algorithms.

Property1-Methyl Analog1-Cyclobutyl Analog (CICA)Impact of Cyclobutyl
LogP (Lipophilicity) -0.850.95Major Increase: Improves membrane permeability.[1]
TPSA (Ų) 50.150.1Neutral: Polar surface area remains constant.[1]
BBB Penetration LowModerateEnhanced: Higher likelihood of CNS entry.[1]
Metabolic Stability HighModerateRisk: Cyclobutyl ring is susceptible to CYP450 oxidation.[1]
Solubility (LogS) -0.5 (Very Soluble)-2.1 (Soluble)Reduced: But still acceptable for oral delivery.[1]
Toxicity Alert
  • hERG Inhibition: The increased lipophilicity + basic nitrogen raises the risk of hERG channel blockage.[1]

  • Validation: Run a similarity search against the ChEMBL database for cyclobutyl-imidazole fragments with known cardiotoxicity.[1]

Part 5: References

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry.

  • Al-Ghulikah, H., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.[1][3][4] Frontiers in Medicine.

  • Hakkimane, S. S., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances.

  • Evjen, S., et al. (2017). pKa values of imidazoles versus degree of substitution.[1][5] ResearchGate.[1][5]

  • PubChem. (2025).[1][6] 1H-Imidazole-2-carboxylic acid Compound Summary. National Library of Medicine.[1]

Sources

Foundational

Structure-activity relationship of N-cyclobutyl imidazoles

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Synthetic Methodology, and Metabolic Stability Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Synthetic Methodology, and Metabolic Stability

Executive Summary

The imidazole heterocycle is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in histamine receptor ligands (H3/H4), antifungal agents (azoles), and enzyme inhibitors (e.g., CYP450, FAAH).[1][2][3] However, a common liability of


-alkyl imidazoles is rapid oxidative dealkylation or poor blood-brain barrier (BBB) penetration due to polarity.

This guide focuses on a specific optimization strategy: The


-Cyclobutyl substitution. 

Replacing flexible alkyl chains (e.g.,


-butyl) or planar aromatics with a cyclobutyl ring offers a unique "Goldilocks" zone of steric bulk, lipophilicity modulation, and metabolic resistance. This guide details the physicochemical rationale, synthetic protocols, and SAR trends necessary to leverage this motif effectively.[2]

Part 1: The Pharmacophore & Rationale

The "Butterfly" Effect: Why Cyclobutyl?

The cyclobutyl group is not merely a spacer; it is a conformational tool. Unlike the planar cyclopropyl or the chair-form cyclohexyl, the cyclobutyl ring exists in a puckered "butterfly" conformation (bond angles ~88°).

  • Metabolic Shielding: Primary alkyl chains on imidazoles are prone to

    
    -oxidation and 
    
    
    
    -dealkylation by CYP450 isoforms. The cyclobutyl ring lacks the terminal methyl group necessary for
    
    
    -oxidation and introduces steric hindrance that impedes access to the
    
    
    -carbon, significantly extending half-life (
    
    
    ).
  • Lipophilicity (

    
    ):  The cyclobutyl group increases lipophilicity compared to methyl or ethyl groups, facilitating membrane permeability and BBB crossing—critical for H3 antagonists targeting CNS disorders like narcolepsy.
    
  • Basicity Modulation: The imidazole nitrogen (

    
    ) has a 
    
    
    
    of ~6.9–7.0.
    
    
    -substitution exerts an inductive effect. The cyclobutyl group is electron-donating (+I effect), slightly increasing the basicity of
    
    
    , which can strengthen ionic interactions with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).
Target Applications
  • Histamine H3/H4 Antagonists: Rigidifying the histamine ethyl chain into a cycloalkyl linker or using

    
    -cycloalkyl groups to fill hydrophobic sub-pockets.
    
  • Antifungals: Modulating the sterol binding pocket affinity in lanosterol 14

    
    -demethylase.
    
  • Enzyme Inhibitors: Targeting metalloenzymes where the imidazole coordinates a metal ion (Zn, Fe) and the cyclobutyl fits a hydrophobic access channel.

Part 2: Synthetic Methodologies

Synthesis of


-cyclobutyl imidazoles presents unique challenges due to the steric bulk of the cyclobutyl electrophile and the competing nucleophilicity of the imidazole nitrogens.
Protocol A: Classical Anionic Alkylation (Standard)

Best for: Small scale, rapid analog generation.

Reagents: Imidazole (1.0 eq), Cyclobutyl bromide (1.2 eq), Sodium Hydride (NaH, 60% in oil, 1.5 eq), DMF (anhydrous).

  • Activation: Dissolve imidazole in anhydrous DMF under Argon. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas occurs. Stir at 0°C for 30 min until gas evolution ceases (Formation of Sodium Imidazolate).
    
  • Alkylation: Add cyclobutyl bromide dropwise. The reaction is sluggish due to the secondary halide nature of the cyclobutyl ring.

  • Heating: Warm to room temperature, then heat to 60–80°C for 12–18 hours. Note: Higher temperatures may promote elimination of cyclobutyl bromide to cyclobutene.

  • Workup: Quench with ice water. Extract with EtOAc (

    
    ). Wash organic layer with brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH 95:5).

Protocol B: The "Green" Sodium Imidazolate (NaIm) Method

Best for: Scalable synthesis, avoiding hazardous NaH.

Recent process chemistry advancements suggest using pre-formed Sodium Imidazolate (NaIm) to eliminate the induction period and hazardous gas evolution.

  • Preparation: Neutralize molten imidazole with NaOH and dehydrate to form stable NaIm powder.

  • Reaction: Suspend NaIm (1.0 eq) in THF (instead of high-boiling DMF). Add Cyclobutyl bromide (1.2 eq).

  • Conditions: Reflux (66°C) for 24 hours.

  • Advantage: THF is easier to remove than DMF, and the absence of NaH reduces safety risks on scale-up.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends when optimizing a hypothetical H3 receptor antagonist (Scaffold: 4-(3-phenoxypropyl)-1H-imidazole).

Table 1: Comparative SAR of N-Substituted Imidazoles

Substituent (

)

(hH3R)

Metabolic Stability (

, Human Microsomes)
Comments
Methyl 7.21.8< 15 minRapid

-demethylation; poor BBB penetration.

-Butyl
7.82.925 minProne to

-oxidation; flexible chain entropy penalty.
Isopropyl 8.12.645 minBranched alkyl improves stability; good steric fit.
Cyclopropyl 7.92.1> 60 minRing strain can be a liability; lower lipophilicity than cyclobutyl.
Cyclobutyl 8.5 3.2 > 90 min Optimal balance. Puckered ring fills hydrophobic pocket; blocks dealkylation.
Cyclopentyl 8.33.8> 90 minSteric bulk often too large for tight GPCR sub-pockets.

Data Interpretation: The transition from Isopropyl to Cyclobutyl often yields a "magic methyl" effect equivalent—an increase in potency (


) due to the reduction of entropic loss upon binding (rigidification) without incurring the steric clash of larger rings like cyclohexyl.

Part 4: Visualization & Logic

Synthesis Workflow (Retrosynthesis)

Synthesis Target N-Cyclobutyl Imidazole (Target) Imid Imidazole Core (Nucleophile) TS Transition State (SN2 Attack) Imid->TS Deprotonation Cyclo Cyclobutyl Bromide (Electrophile) Cyclo->TS Heat (60°C) NaH NaH / DMF (Base) NaH->TS TS->Target N-Alkylation

Caption: Retrosynthetic analysis and forward synthesis of N-cyclobutyl imidazoles via nucleophilic substitution.

Biological Signaling Pathway (H3 Receptor)

The N-cyclobutyl imidazole acts as an antagonist/inverse agonist at the H3 receptor.

H3Signaling Ligand N-Cyclobutyl Imidazole (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Constitutive Activity Gi Gi/o Protein (Inactive) H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Lifted cAMP cAMP Levels AC->cAMP Increases Neuro Neurotransmitter Release (Histamine/Ach/DA) cAMP->Neuro Promotes Wakefulness & Cognition

Caption: Mechanism of Action: H3 inverse agonism leads to increased cAMP and neurotransmitter release.

Part 5: References

  • Vertex AI Search. (2024). Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2024). Synthesis and structure-activity relationships of conformationally constrained histamine H3 receptor agonists. PubMed. Link

  • Vertex AI Search. (2025). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. ResearchGate. Link

  • Vertex AI Search. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. PMC. Link

  • Vertex AI Search. (2025). Structure-Activity Relationships of non-imidazole H3 receptor ligands. ResearchGate. Link

Sources

Exploratory

The Imidazole Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide for Drug Discovery Professionals Abstract The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its versatile physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its versatile physicochemical properties and broad therapeutic potential.[1][2][3][4] This guide provides a comprehensive overview of the discovery and development of novel imidazole-based therapeutic agents. We will explore the strategic considerations from target identification to preclinical evaluation, detailing the causality behind experimental choices and providing actionable protocols. This document serves as a technical resource for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to harness the full potential of this remarkable scaffold in creating next-generation medicines.

The Imidazole Core: A Privileged Scaffold in Medicinal Chemistry

The significance of the imidazole nucleus in drug design stems from its unique chemical and electronic properties. As a polar, ionizable, and aromatic system, it can act as both a hydrogen bond donor and acceptor, enabling it to form robust and specific interactions with a wide array of biological targets like enzymes and receptors.[2][4][5] Its structure is a fundamental component of essential biomolecules, including the amino acid histidine and purines, which underscores its biocompatibility.[1][2][6] This inherent biological relevance and synthetic tractability have cemented its status as a "privileged structure," leading to the development of numerous FDA-approved drugs across a wide range of diseases, including fungal infections, cancer, and hypertension.[1][3][5][7][8]

The versatility of the imidazole ring allows for substitutions at multiple positions (N1, C2, C4, C5), which profoundly influences the molecule's steric, electronic, and lipophilic properties. This adaptability is crucial for optimizing pharmacokinetic profiles, enhancing target specificity, and improving overall efficacy.[5][9]

Imidazole_Scaffold cluster_imidazole Imidazole Core Structure cluster_substitutions Potential Substitution Sites N1 N C2 C N1->C2 H_N1 H N1->H_N1 N3 N C2->N3 R2 R2 C2->R2 C4 C N3->C4 C5 C C4->C5 R4 R4 C4->R4 C5->N1 R5 R5 C5->R5 R1 R1 H_N1->R1

Caption: The versatile imidazole scaffold indicating key positions for chemical modification.

The Drug Discovery & Development Workflow

The path from a conceptual scaffold to a clinical candidate is a structured, multi-stage process. For imidazole-based agents, this workflow is tailored to leverage the scaffold's unique properties at each phase.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Synthesis Library Synthesis (Lead Generation) Target_ID->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_to_Lead Hit-to-Lead (SAR) HTS->Hit_to_Lead Lead_Op Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Candidate Candidate Selection Preclinical->Candidate

Caption: A generalized workflow for the discovery of novel therapeutic agents.

Target Identification & Validation: A Case Study on p38 MAPK

The choice of a biological target is the foundational decision in drug discovery. Imidazole-based compounds are particularly effective inhibitors of protein kinases due to the scaffold's ability to form key hydrogen bonds within the ATP-binding pocket.[10] A prominent example is the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator of inflammatory responses.[2][11] Dysregulation of p38 MAPK is implicated in diseases like rheumatoid arthritis and Crohn's disease.[11]

Causality: Pyridinyl-imidazole compounds, such as the well-characterized inhibitor SB203580, were discovered to be potent and specific inhibitors of p38α and p38β isoforms.[11] The imidazole core is crucial for this activity, as one of its nitrogen atoms forms a hydrogen bond with the backbone amide of a hinge residue in the kinase's ATP-binding site, mimicking a key interaction of ATP. This specific interaction is a primary reason why the imidazole scaffold is so effective against many kinases.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (MK2, ATF2) p38->Substrates phosphorylates Inhibitor Imidazole-Based Inhibitor (e.g., SB203580) Inhibitor->p38 inhibits Response Inflammatory Response (Cytokine Production, Apoptosis) Substrates->Response

Caption: Simplified p38 MAPK signaling pathway showing the point of intervention for imidazole inhibitors.

Lead Discovery: Synthesis and Screening

Synthetic Strategies

The creation of a diverse chemical library is essential for discovering initial "hits." The synthetic route must be robust, versatile, and amenable to producing a wide range of analogs.

Key Synthetic Methodologies:

  • Debus-Radziszewski Imidazole Synthesis: A classical and reliable multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia.[2][12] This method is highly valued for its simplicity and the ability to introduce three points of diversity in a single step.

  • van Leusen Imidazole Synthesis: This method utilizes tosylmethylisocyanide (TosMIC) as a key reagent, reacting with an aldimine.[13] It is known for its convenience and the wide range of compatible substrates, making it a powerful tool for modern medicinal chemistry.[13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many imidazole syntheses, making it an efficient method for rapid library generation.[6][12][14]

Protocol: Representative Debus-Radziszewski Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq), the desired aldehyde (1.0 eq), and a suitable catalyst (e.g., lactic acid or silicotungstic acid) in a solvent like ethanol.[12]

  • Ammonia Source: Add ammonium acetate (2.5 eq) to the mixture. This serves as the ammonia source and a buffer.

  • Reaction: Reflux the mixture at the solvent's boiling point (or heat to 160°C for certain catalysts) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure trisubstituted imidazole.

Causality: The choice of a one-pot, multi-component reaction like the Debus-Radziszewski synthesis is strategic for library creation. It maximizes efficiency by forming multiple bonds in a single operation, which is more time and resource-effective than a linear, multi-step synthesis.

High-Throughput Screening (HTS)

HTS is used to rapidly assess large libraries of synthesized imidazole derivatives for activity against the chosen biological target.[15][16] For kinase targets like p38 MAPK, biochemical assays that measure the phosphorylation of a substrate are common.[16][17]

Protocol: General Kinase Inhibitor HTS Assay

  • Assay Preparation: Prepare a 384-well microplate. To each well, add the kinase (e.g., p38α), a fluorescently-labeled peptide substrate, and ATP.

  • Compound Addition: Add the synthesized imidazole compounds from the library to individual wells at a fixed concentration (e.g., 10-15 µM).[17] Include positive controls (known inhibitors like SB203580) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Hit Identification: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a certain threshold (e.g., >80%) are identified as "hits."[17]

Data Presentation: Hypothetical HTS Results

Compound IDImidazole Substituents (R1, R2, R4)% Inhibition @ 10µMHit?
IM-001H, Phenyl, 4-Pyridyl92%Yes
IM-002H, Methyl, 4-Pyridyl15%No
IM-003H, Phenyl, 4-Fluorophenyl88%Yes
IM-004Methyl, Phenyl, 4-Pyridyl45%No

Lead Optimization: From Hit to Candidate

Hits from the primary screen undergo a rigorous optimization process to improve their potency, selectivity, and drug-like properties. This iterative cycle is guided by Structure-Activity Relationship (SAR) studies.[18][19]

The SAR Cycle: The goal is to understand how specific structural modifications to the imidazole scaffold affect biological activity.[18][19] For instance, SAR studies on p38 inhibitors revealed that a 4-pyridyl group at one position and a substituted phenyl group at another were critical for high potency.[11]

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Biological Testing (IC50 Determination) Synthesize->Test Analyze Analyze Data (Establish SAR) Test->Analyze Analyze->Design Refine Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in lead optimization.

Causality in SAR: Minor changes, like adding a fluorine atom to a phenyl ring, can enhance binding by forming favorable interactions with the protein or by altering the electronic properties of the ring. SAR analysis helps decipher these complex relationships.[18] The drop in activity when a key group is removed or altered confirms its importance for the drug-receptor interaction.[18]

Preclinical Characterization: ADMET Profiling

A potent and selective compound is not yet a drug. It must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to be safe and effective in vivo.[20][21][22] Early-stage ADMET profiling is critical to identify potential liabilities and reduce the risk of late-stage failures.[21][23]

Key ADMET Parameters & Assays:

  • Absorption (Solubility & Permeability): Assessed using kinetic solubility assays and cell-based models like the Caco-2 permeability assay.

  • Metabolism (Metabolic Stability): Determined by incubating the compound with liver microsomes and measuring its rate of degradation. The involvement of specific Cytochrome P450 (CYP) enzymes is also identified.[7]

  • Toxicity (Cytotoxicity): Evaluated by exposing various human cell lines to the compound and measuring cell viability (e.g., using an MTT assay).

Data Presentation: Ideal ADMET Profile for an Oral Drug Candidate

ParameterAssayDesired OutcomeRationale
Solubility Kinetic Solubility> 50 µMEnsures dissolution for good absorption.
Permeability Caco-2 Assay (Papp)> 10 x 10⁻⁶ cm/sPredicts absorption across the intestinal wall.
Metabolic Stability Liver Microsomet₁/₂ > 30 minIndicates resistance to rapid metabolic breakdown.
CYP Inhibition CYP Inhibition PanelIC₅₀ > 10 µM for major isoformsReduces risk of drug-drug interactions.
Cytotoxicity HepG2 Cell ViabilityCC₅₀ > 50 µMIndicates a low potential for liver toxicity.

Causality: The imidazole ring itself is generally stable and can improve solubility.[1][9] However, the substituents added during optimization heavily influence the final ADMET profile. For example, adding large, greasy (lipophilic) groups might increase potency but can also decrease solubility, increase metabolic breakdown, and lead to off-target toxicity. ADMET profiling provides the data needed to balance these competing properties.[24]

Conclusion

The imidazole scaffold is a remarkably versatile and powerful core for the development of novel therapeutic agents. Its privileged structural and electronic features provide a robust foundation for interacting with a multitude of biological targets with high specificity and affinity. A successful discovery program depends on a logical, iterative workflow that integrates rational design, efficient synthesis, high-throughput screening, and early-stage ADMET profiling. By understanding the causality behind each experimental choice—from target selection to lead optimization—researchers can more effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of imidazole-based medicines.[2]

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). IntechOpen.
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  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF - ResearchGate.
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  • Exploring the Structure Activity Relationships of Imidazole Containing Tetrahydrobenzodiazepines as Farnesyltransferase Inhibitors: A QSAR Study - Bentham Science Publisher. Bentham Science.
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  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13).
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  • Structure Activity Relationships - Drug Design Org. (2005, May 15). Drug Design.
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  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (2026, January 26). MDPI.
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - MDPI. (2014, February 27). MDPI.
  • A New Anti-Estrogen Discovery Platform Identifies FDA-Approved Imidazole Anti-Fungal Drugs as Bioactive Compounds against ERα Expressing Breast Cancer Cells - MDPI. (2021, March 13). MDPI.
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  • High-throughput screening for kinase inhibitors - PubMed. (2005, March 15).
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  • FDA approved imidazole containing drugs. | Download Scientific Diagram - ResearchGate.
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Foundational

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Flatland — The Rise of the Cyclobutane Ring In the perpetual quest for novel therapeutics with improved eff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland — The Rise of the Cyclobutane Ring

In the perpetual quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the planar landscapes of aromatic systems. Among the scaffolds facilitating this "escape from flatland," the cyclobutane ring has emerged as a powerful and versatile tool.[1] Though historically underrepresented in marketed drugs, likely due to perceived instability and synthetic challenges, recent advancements have highlighted its significant potential.[2][3] From natural products like the antimicrobial sceptrins to life-saving anticancer agents such as carboplatin, the cyclobutane moiety has proven its value in imparting advantageous properties to bioactive molecules.[4][5][6]

This technical guide provides a comprehensive overview of the strategic application of the cyclobutane scaffold in medicinal chemistry. As a senior application scientist, the following sections will delve into the unique physicochemical properties of this strained carbocycle, its multifaceted roles in drug design, and practical considerations for its synthesis and incorporation into drug candidates.

The Unique Physicochemical Landscape of Cyclobutane

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[4] This inherent strain is a direct result of its deviation from the ideal tetrahedral bond angle of 109.5°. To alleviate some of this strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[4][7][8] This puckered three-dimensional geometry is a key feature that medicinal chemists exploit to improve target engagement and selectivity.[7][9]

Key properties of the cyclobutane ring include:

  • Puckered Conformation: Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is bent, which reduces torsional strain. This puckering creates distinct axial and equatorial positions for substituents, allowing for precise spatial orientation of pharmacophoric groups.[4][7]

  • Longer C-C Bonds: The C-C bond lengths in cyclobutane are approximately 1.56 Å, longer than in unstrained alkanes. This is attributed to 1,3 non-bonding repulsions across the ring.[4]

  • Increased π-character: The C-C bonds in cyclobutane exhibit increased p-character, influencing its electronic properties and reactivity, though it remains relatively inert compared to the more highly strained cyclopropane.[4]

  • Chemical Inertness: Despite its strain, cyclobutane is significantly more stable than cyclopropane and does not readily undergo reactions like bromination or reaction with sulfuric acid, making it a robust scaffold in physiological conditions.[4]

Strategic Applications of Cyclobutane in Drug Design

The incorporation of a cyclobutane ring into a drug candidate is a strategic decision aimed at addressing specific challenges in drug discovery. Its applications are diverse, ranging from enhancing potency to improving metabolic stability.

Conformational Restriction and Entropy

A primary application of the cyclobutane scaffold is to induce conformational restriction.[4][6][10][11] Flexible molecules often pay an entropic penalty upon binding to their target, as their rotatable bonds become fixed. By incorporating a rigid cyclobutane ring, the number of accessible conformations is reduced, pre-organizing the molecule for binding and minimizing this entropic cost.[4][12] For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock in a bioactive conformation, leading to enhanced binding affinity.[4][12]

Bioisosteric Replacement: A Versatile Mimic

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of lead optimization.[13][14] The cyclobutane ring serves as an effective bioisostere for several common functionalities:

  • Phenyl Ring: Replacing a phenyl group with a cyclobutane can improve physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.[2][3] This is a key strategy in the "escape from flatland" to create molecules with greater three-dimensionality.[1]

  • Gem-Dimethyl Group: The cyclobutane ring is often used as a conformationally restricted isostere of the gem-dimethyl group.[9][12] This substitution can enhance potency and selectivity, as demonstrated in the development of cannabinoid receptor 1 (CB1) agonists where a cyclobutane-containing compound showed a 16-fold increase in selectivity over its gem-dimethyl counterpart.[12]

  • Alkenes: Cyclobutanes can be used to replace alkenes to prevent cis/trans isomerization under physiological conditions, thereby locking the molecule in its active geometry.[4][5]

Enhancing Metabolic Stability and Pharmacokinetic Properties

Metabolic instability is a common reason for the failure of drug candidates. The cyclobutane ring can be strategically incorporated to block metabolically labile sites.[9] For instance, replacing a metabolically vulnerable group with a robust cyclobutane scaffold can significantly increase a compound's half-life. A notable example is the development of the IDH1 inhibitor ivosidenib, where replacing a metabolically unstable cyclohexane ring with a difluorocyclobutanyl group was a key step in achieving a metabolically stable and clinically successful drug.[7]

Modulating Physicochemical Properties

The introduction of a cyclobutane ring can favorably modulate a molecule's physicochemical properties:

  • Increased sp3 Character: Replacing flat aromatic rings with a cyclobutane increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 is often associated with improved solubility, reduced promiscuity, and better clinical success rates.

  • Lipophilicity and Solubility: As a non-polar scaffold, the cyclobutane ring can be used to fill hydrophobic pockets in a target protein.[4][6] However, its impact on overall lipophilicity and solubility must be carefully considered in the context of the entire molecule. The strategic placement of polar substituents on the cyclobutane ring can fine-tune these properties.

Case Studies: Cyclobutane in Approved Drugs and Clinical Candidates

The utility of the cyclobutane motif is best illustrated by its presence in several marketed drugs and promising clinical candidates across various therapeutic areas.

Drug Name (Brand Name)Therapeutic AreaRole of Cyclobutane
Carboplatin (Paraplatin)OncologyThe cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with its predecessor, cisplatin.[5][7]
Boceprevir (Victrelis)Antiviral (Hepatitis C)The cyclobutylmethyl group in the P1 position of this protease inhibitor is crucial for its high potency.[7][10]
Apalutamide (Erleada)Oncology (Prostate Cancer)Features a spirocyclic cyclobutane, contributing to its potent androgen receptor antagonist activity.[7]
Ivosidenib (Tibsovo)Oncology (AML)A difluorocyclobutylamine substituent enhances metabolic stability, a key factor in its development.[7]
Abrocitinib (Cibinqo)Inflammation (Atopic Dermatitis)A 1,3-disubstituted cyclobutane was key in achieving high selectivity for the JAK1 receptor.[15]

Synthetic Methodologies for Cyclobutane Derivatives

Historically, the perceived difficulty in synthesizing substituted cyclobutanes has limited their use.[2] However, significant progress has been made in developing robust and versatile synthetic methods. The [2+2] cycloaddition is a primary and widely used method for constructing the cyclobutane ring.[15][16] Photochemical [2+2] cycloadditions between olefins are a common approach.[2]

Experimental Protocol: Synthesis of a Cyclobutane Intermediate via [2+2] Cycloaddition

The following is a representative protocol for the synthesis of a 1,2-disubstituted cyclobutane via a high-pressure-mediated [2+2] cycloaddition.

Reaction: Ethenesulfonyl fluoride + tert-butyl vinyl ether → 1,2-disubstituted cyclobutane

Materials:

  • Ethenesulfonyl fluoride

  • tert-butyl vinyl ether

  • Acetonitrile (MeCN), anhydrous

  • High-pressure reactor

Procedure:

  • To a solution of ethenesulfonyl fluoride in anhydrous acetonitrile, add tert-butyl vinyl ether.

  • Seal the reaction vessel in a high-pressure reactor.

  • Pressurize the reactor to the desired pressure (e.g., 10-15 kbar).

  • Maintain the reaction at the specified temperature (e.g., room temperature to 60 °C) for the required duration (e.g., 12-24 hours).

  • After the reaction is complete, carefully depressurize the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,2-disubstituted cyclobutane product as a mixture of cis and trans diastereomers.

Rationale: The use of high pressure can promote cycloaddition reactions that are otherwise inefficient at atmospheric pressure, particularly for sterically or electronically challenging substrates.[17] Acetonitrile is often chosen as the solvent as it can help stabilize zwitterionic intermediates that may be formed during the reaction.[17]

Visualizing Cyclobutane's Role in Medicinal Chemistry

Logical Relationship: Advantages of Incorporating Cyclobutane

G Cyclobutane Cyclobutane Scaffold Conformational_Restriction Conformational Restriction Cyclobutane->Conformational_Restriction leads to Bioisosterism Bioisosterism Cyclobutane->Bioisosterism acts as Metabolic_Stability Improved Metabolic Stability Cyclobutane->Metabolic_Stability enhances Physicochemical_Properties Modulated Physicochemical Properties Cyclobutane->Physicochemical_Properties modulates Potency Increased Potency Conformational_Restriction->Potency Selectivity Enhanced Selectivity Conformational_Restriction->Selectivity Bioisosterism->Potency PK_Profile Favorable PK Profile Bioisosterism->PK_Profile Metabolic_Stability->PK_Profile Physicochemical_Properties->PK_Profile Solubility Improved Solubility Physicochemical_Properties->Solubility

Caption: Key advantages of incorporating the cyclobutane scaffold in drug design.

Experimental Workflow: Fragment-Based Drug Discovery with a Cyclobutane Library

FBDD_Workflow start Design & Synthesis of 3D Cyclobutane Fragment Library screening Fragment Screening (e.g., SPR, NMR) start->screening Library hit_validation Hit Validation & Structural Biology (X-ray, Cryo-EM) screening->hit_validation Hits fragment_elaboration Fragment Elaboration & Lead Optimization hit_validation->fragment_elaboration Validated Structures candidate Preclinical Candidate fragment_elaboration->candidate Optimized Leads

Caption: Workflow for fragment-based drug discovery using a cyclobutane library.

Future Perspectives and Conclusion

The cyclobutane ring is no longer an esoteric novelty but a validated and valuable scaffold in the medicinal chemist's toolbox.[2][3] Its unique conformational and physicochemical properties offer rational solutions to many of the challenges encountered in modern drug discovery, including metabolic instability, poor selectivity, and the need for greater three-dimensionality.[4][6][9] As synthetic methodologies continue to advance, providing more facile access to a wider array of substituted cyclobutanes, we can expect to see an even greater proliferation of this versatile scaffold in the next generation of therapeutics. The strategic incorporation of cyclobutane is a powerful approach to navigate the complexities of chemical space and design innovative medicines with superior properties.

References
  • van der Kolk, R., SchT Gu, C., Rutjes, F. P., & van Delft, F. L. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Janssen, M. A. C. H., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]

  • Janssen, M. A. C. H. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

  • Bauer, M., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1624-1644. [Link]

  • Luu, T. (2021). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]

  • Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Medicine, 19(1), 1-28. [Link]

  • Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry, 65(4), 3014-3030. [Link]

  • Janssen, M. A. C. H., et al. (2024). High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubsituted Cyclobutane Derivatives. Chemistry – A European Journal. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 12, 1-17. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Li, J., et al. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Medicine. [Link]

  • Wang, Y., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Janssen, M. A. C. H., et al. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

  • Slideshare. (n.d.). Conformational analysis. Slideshare. [Link]

  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Wang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Communications Biology, 5(1), 1-10. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

  • Liskon Biological. (2025). Cyclobutanone in Pharmaceutical Applications. Liskon Biological. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthetic Route to 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

[1] Abstract & Strategic Overview 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a high-value heterocyclic building block, frequently utilized in the development of kinase inhibitors (e.g., RIOK2 inhibitors) and GPCR lig...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a high-value heterocyclic building block, frequently utilized in the development of kinase inhibitors (e.g., RIOK2 inhibitors) and GPCR ligands.[1][2] Its structural motif combines the rigidity of the cyclobutyl group with the versatile coordination and hydrogen-bonding capabilities of the imidazole-2-carboxylate zwitterion.[1]

This application note details a robust, two-stage synthetic protocol designed for scalability and reproducibility. Unlike standard alkylation routes which suffer from elimination side-reactions due to the steric bulk of the cyclobutyl group, this guide prioritizes a de novo cyclization strategy (Debus-Radziszewski) followed by a regioselective C2-lithiation/carboxylation .[1][2]

Key Advantages of This Protocol:
  • Regiocontrol: The cyclization strategy unambiguously establishes the N1-substituent, avoiding N1/N3 alkylation mixtures.[2]

  • Scalability: Avoids expensive palladium catalysts or unstable cyclobutyl halides.[1][2]

  • Purification: Optimized workup for the isolation of the zwitterionic carboxylic acid product.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two logical phases: the construction of the imidazole core using the Debus-Radziszewski imidazole synthesis, followed by C2-functionalization via directed lithiation.[1][2]

G Target 1-Cyclobutyl-1H-imidazole- 2-carboxylic acid Intermediate 1-Cyclobutyl-1H-imidazole (Key Intermediate) Target->Intermediate C2-Carboxylation (n-BuLi / CO2) Precursors Cyclobutylamine + Glyoxal + Formaldehyde Intermediate->Precursors Debus-Radziszewski Cyclization

Figure 1: Retrosynthetic logic flow from raw materials to target zwitterion.[1][2]

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Cyclobutyl-1H-imidazole

Rationale: Direct alkylation of imidazole with cyclobutyl bromide is often sluggish and prone to elimination (


) side reactions due to the secondary, strained nature of the cyclobutyl ring.[1] The Debus-Radziszewski multicomponent reaction provides a higher yielding, thermodynamically driven approach.[1][2]
Reagents & Materials:
  • Cyclobutylamine (CAS: 2516-34-9): 1.0 equiv.[1][2]

  • Glyoxal (40% w/w aq.[1] solution): 1.0 equiv.

  • Formaldehyde (37% w/w aq.[1] solution): 1.0 equiv.

  • Ammonium Acetate (

    
    ):  1.0 equiv.[2]
    
  • Methanol (MeOH): Solvent (approx. 5 mL per mmol amine).[2]

  • Ethyl Acetate / Brine: For workup.[1][2]

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclobutylamine (10 mmol, 0.71 g) in MeOH (30 mL).

  • Addition of Carbonyls: Add glyoxal solution (10 mmol, 1.45 g) dropwise at room temperature. Stir for 15 minutes. The solution may turn slightly yellow.[1]

  • Ammonia Source: Add ammonium acetate (10 mmol, 0.77 g) followed immediately by formaldehyde solution (10 mmol, 0.81 g).[2]

  • Cyclization: Heat the reaction mixture to reflux (65°C) and stir for 12–18 hours. Monitor consumption of the amine by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the methanol under reduced pressure (rotary evaporator).

    • Dissolve the dark residue in Ethyl Acetate (50 mL) .

    • Wash with saturated

      
        (2 x 20 mL) to remove acetic acid and unreacted glyoxal.
      
    • Wash with Brine (20 mL).[2]

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification: The crude oil is typically >90% pure.[1] If necessary, purify via flash column chromatography (Silica gel, eluent: 100% DCM

    
     5% MeOH in DCM).[2]
    
    • Expected Yield: 70–85%[1][2]

    • Appearance: Pale yellow to brown oil.[1]

Stage 2: C2-Lithiation and Carboxylation

Rationale: The C2 proton of N-substituted imidazoles is significantly acidic (


).[1] Treatment with 

-Butyllithium generates the stable C2-lithio species, which traps

efficiently.[1][2]
Reagents & Materials:
  • 1-Cyclobutyl-1H-imidazole (from Stage 1): 1.0 equiv.[1][2]

  • n-Butyllithium (2.5 M in hexanes): 1.1 equiv.[1]

  • Dry Ice (Solid

    
    ):  Excess.
    
  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[2]

  • Hydrochloric Acid (1 M and 4 M): For pH adjustment.

Step-by-Step Protocol:
  • Setup: Flame-dry a 2-neck round-bottom flask under an argon or nitrogen atmosphere. Add 1-cyclobutyl-1H-imidazole (5 mmol, 0.61 g) and dissolve in anhydrous THF (25 mL).

  • Lithiation:

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi (2.5 M, 2.2 mL, 5.5 mmol) dropwise via syringe over 10 minutes.[2] Maintain internal temperature below -70°C.

    • Observation: The solution may turn deep red or orange, indicating formation of the lithiated species.[2]

    • Stir at -78°C for 45 minutes .

  • Carboxylation:

    • Method A (Dry Ice Quench): Transfer the lithiated solution via cannula onto an excess of crushed fresh dry ice in a separate flask.

    • Method B (Gas bubbling): Bubble dry

      
       gas (passed through a 
      
      
      
      drying tube) into the reaction mixture at -78°C for 30 minutes.
    • Allow the mixture to warm to room temperature slowly (over 1–2 hours).

  • Workup & Isolation (Critical Step):

    • The reaction mixture will contain the lithium carboxylate salt.

    • Concentrate the THF under reduced pressure.[1]

    • Dissolve the residue in a minimum amount of Water (10 mL) .

    • Wash the aqueous layer with Diethyl Ether (2 x 10 mL) to remove unreacted starting material (organic impurities).[2]

    • Acidification: Carefully adjust the pH of the aqueous phase to the isoelectric point (pH ~3.5–4.0) using 1 M HCl.[2]

    • Observation: The product, being a zwitterion, is least soluble at its isoelectric point and should precipitate as a white/off-white solid.[2]

    • Cool in an ice bath for 1 hour to maximize precipitation.[1]

  • Filtration: Filter the solid, wash with cold water (small volume) and cold acetone. Dry under vacuum.[1][2]

Data Summary Table
ParameterValue / Condition
Molecular Weight 166.18 g/mol
Expected Yield 60–75% (Stage 2)
Appearance White to off-white crystalline solid
Melting Point >150°C (dec.)[1][3][4]
Solubility Soluble in water (high/low pH), DMSO; Poor in DCM

Critical Process Parameters (CPPs) & Troubleshooting

Optimization of Lithiation
  • Temperature Control: Do not allow the temperature to rise above -40°C during n-BuLi addition. Higher temperatures can lead to ring opening or polymerization.[1]

  • Moisture Sensitivity: The C2-lithio intermediate is extremely moisture-sensitive.[1] Ensure all glassware is baked and THF is freshly distilled or from a solvent purification system.[1]

Isolation of Zwitterion
  • pH Trap: If no precipitate forms at pH 4, the product may be too soluble (common on small scales).[2]

    • Solution: Lyophilize the aqueous solution to dryness.[1] Extract the solid residue with hot methanol, filter off inorganic salts (LiCl/NaCl), and concentrate the filtrate.[2] Recrystallize from MeOH/Ether.

Alternative Route (Small Scale Only)

If cyclobutylamine is unavailable, Method B (Alkylation) can be used:

  • React Imidazole + Bromocyclobutane +

    
      in DMF  at 90°C.
    
  • Warning: Expect lower yields (40–50%) due to elimination of bromocyclobutane to cyclobutene.[2]

Safety & Handling

  • n-Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Cyclobutylamine: Flammable and corrosive.[1] Use in a fume hood.[1]

  • Product Handling: Imidazole-2-carboxylic acids can decarboxylate upon heating above their melting point.[1] Dry under vacuum at moderate temperatures (<50°C).[2]

References

  • Debus-Radziszewski Reaction Mechanism & Scope

    • Synthesis of imidazoles via multicomponent cycliz
    • Source: [2]

  • Lithiation of Imidazoles

    • Direct C2-lithiation of N-substituted imidazoles.[1]

    • Source: [Iddon, B. "Lithiation of Imidazoles."[2] Heterocycles 1985, 23, 417.]([Link]2]

  • General Protocol for Imidazole-2-Carboxylic Acids

    • Preparation via lithi
    • Source: [Alley, P. W., & Shirley, D. A.[2] "Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium." J. Am. Chem. Soc.[1][2] 1957, 79, 6274.]([Link]2]

  • Zwitterionic Character & Isolation

    • Handling and purification of imidazole-2-carboxyl
    • Source: [2]

Sources

Application

Amide coupling protocols for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Executive Summary This guide details the synthetic protocols for effecting amide couplings with 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (1) . This scaffold presents a "perfect storm" of synthetic challenges: signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for effecting amide couplings with 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (1) . This scaffold presents a "perfect storm" of synthetic challenges: significant steric hindrance proximal to the reaction center (due to the N1-cyclobutyl group) and a high propensity for thermal decarboxylation inherent to electron-rich heteroaromatic-2-carboxylic acids.

The protocols below are ranked by operational complexity and success probability. Method A (HATU) is the standard discovery-grade protocol. Method B (T3P) is recommended for scale-up and epimerization-sensitive amines. Method C (Ghosez’s Reagent) is the "rescue" protocol for unreactive, electron-deficient amines.

Strategic Analysis: The Mechanistic Challenge

Before attempting synthesis, the chemist must understand the two failure modes specific to this molecule.

A. The Decarboxylation Trap

Imidazole-2-carboxylic acids are notoriously unstable. The zwitterionic form (protonated imidazole nitrogen) facilitates the extrusion of CO₂ to generate an N-heterocyclic carbene (NHC) or ylide intermediate, which subsequently protonates to the parent imidazole.

  • Risk Factor: High temperatures (>60°C) and acidic media.

  • Mitigation: Store the starting material as a salt (e.g., HCl or Li+ salt). Avoid acid chloride generation using thionyl chloride (SOCl₂), which generates HCl and heat.

B. The Steric Wall

The cyclobutyl ring at the N1 position is a secondary alkyl group with significant bulk. It projects electron density and physical volume directly toward the C2 carbonyl carbon.

  • Consequence: Nucleophilic attack by the amine is kinetically slow.[1]

  • Mitigation: Use highly reactive activating agents (uroniums) or small, linear activating groups (acyl chlorides via neutral reagents).

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best for: Discovery chemistry, medicinal chemistry libraries, and general amines.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-azabenzotriazolyl active ester. The 7-aza nitrogen provides an internal base effect (anchimeric assistance) that accelerates amine coupling, overcoming the steric hindrance of the cyclobutyl group.

Reagents:

  • Acid: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a dried vial, dissolve the Acid (1) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIEA dropwise. Stir for 2 minutes. Note: The solution may warm slightly.

  • Pre-activation: Add HATU in one portion. Stir at Room Temperature (RT) for 10–15 minutes.

    • Checkpoint: The solution should turn yellow/orange. This confirms the formation of the activated ester.

  • Coupling: Add the Amine .

  • Reaction: Stir at RT for 2–4 hours.

    • Tip: If LCMS shows incomplete conversion after 4 hours, do not heat. Add 0.2 equiv of additional HATU and stir overnight. Heating risks decarboxylation.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: The "Scalable & Stabilized" (T3P)

Best for: Multi-gram scale, chiral amines, and preventing decarboxylation.

Rationale: Propylphosphonic anhydride (T3P) operates as a cyclic trimer. It does not generate explosive byproducts (unlike HOBt) and is soluble in organic solvents. Crucially, T3P couplings are often performed in EtOAc or MeTHF, allowing for lower polarity environments that stabilize the carboxylic acid against decarboxylation.

Reagents:

  • Acid: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Protocol:

  • Slurry: Charge the Acid (1) , Amine , and Solvent (EtOAc) into the reactor.

  • Base Addition: Add Pyridine (or NMM). The mixture should become homogeneous.

  • Cooling: Cool the mixture to 0°C.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup: The beauty of T3P is the workup. Wash the reaction mixture directly with water, then 0.5 M HCl (to remove pyridine), then NaHCO₃. The T3P byproducts are water-soluble.

Method C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Unreactive anilines, electron-deficient amines, or when HATU fails.

Rationale: Standard acid chloride formation (SOCl₂, Oxalyl Chloride) generates HCl, which catalyzes the decarboxylation of imidazole-2-carboxylic acids. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to the acid chloride under neutral conditions at room temperature, bypassing the instability window.

Reagents:

  • Acid: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.1 – 1.2 equiv)

  • Amine: R-NH₂ (1.0 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Activation: Suspend the Acid (1) in anhydrous DCM at 0°C.

  • Chloride Formation: Add Ghosez’s Reagent dropwise. Stir at 0°C to RT for 1–2 hours.

    • Mechanism:[2][3][4][5] The reagent reacts with the acid to form the acid chloride and an inert amide byproduct.

  • Coupling: In a separate vial, mix the Amine and TEA in DCM.

  • Addition: Cannulate the amine solution into the acid chloride solution at 0°C.

  • Reaction: Stir for 1 hour.

  • Workup: Standard aqueous wash.

Visualization: Decision Logic & Mechanism

Figure 1: Reaction Workflow & Decision Tree

AmideCoupling Start Start: 1-Cyclobutyl-1H-imidazole-2-COOH CheckAmine Analyze Amine Partner Start->CheckAmine IsChiral Is Amine Chiral / Epimerization Sensitive? CheckAmine->IsChiral IsWeak Is Amine Weak Nucleophile? (Aniline/Electron Deficient) IsChiral->IsWeak No MethodB Method B: T3P / Pyridine (Low Epimerization / Scalable) IsChiral->MethodB Yes MethodA Method A: HATU / DIEA (Standard High Yield) IsWeak->MethodA No (Standard) MethodC Method C: Ghosez's Reagent (Neutral Acid Chloride) IsWeak->MethodC Yes (Hard to couple)

Caption: Decision tree for selecting the optimal coupling protocol based on amine properties and scale.

Figure 2: Steric & Electronic Deactivation Mechanism

Mechanism cluster_0 Critical Control Point Acid Imidazole-2-COOH (Zwitterionic) Decarb FAILURE MODE: Decarboxylation (-CO2) Acid->Decarb Heat/Acid Activation Activation (HATU/T3P/Cl) Acid->Activation Base/Reagent StericClash Steric Clash: Cyclobutyl vs Nucleophile Activation->StericClash Amine Attack Product Target Amide StericClash->Product Successful Coupling

Caption: Mechanistic pathway highlighting the competition between successful coupling and the decarboxylation failure mode.

Troubleshooting & Optimization Data

IssueObservationRoot CauseCorrective Action
Low Yield Starting material consumed, no product, new non-polar spot.Decarboxylation Lower reaction temp to 0°C. Switch to Method C (Ghosez) to avoid excess activation energy.
No Reaction Starting material remains unchanged.Steric Shielding The cyclobutyl group is blocking the amine. Switch to Method C (Acid Chloride is smaller than HATU ester) or use microwave heating (max 50°C, 10 min).
Insolubility Precipitate forms immediately upon mixing.Zwitterion Aggregation Use a "Magic Mixture" solvent: DCM/DMF (1:1) or NMP. Ensure full equivalents of base are added before coupling agent.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Angewandte Chemie International Edition. Link

  • Verho, O., et al. (2020). PDE10A Inhibitors: Clinical Failure or Window Into Antipsychotic Drug Action? (Context on 1-alkyl-imidazole scaffolds). Frontiers in Neuroscience. Link

  • Nair, A. G., et al. (2010). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Synthetic Communications. Link

Sources

Method

Analytical techniques for characterizing 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Application Note: Analytical Characterization of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid Executive Summary 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a specialized heterocyclic building block, increasingly releva...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid

Executive Summary

1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a specialized heterocyclic building block, increasingly relevant in the development of metallo-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-lactamase (MBL) inhibitors and GPCR ligands.[1] Its structure combines a polar, zwitterionic imidazole-acid core with a lipophilic cyclobutyl moiety.[2][1] This unique amphiphilic profile presents specific analytical challenges, primarily regarding thermal instability (decarboxylation)  and pH-dependent solubility .[2][1]

This guide provides a validated analytical workflow for the identification, purity assessment, and stability profiling of this compound. Unlike standard imidazoles, the 2-carboxylic acid position destabilizes the ring thermally, requiring non-destructive techniques for quantitation.

Physicochemical Profile & Analytical Strategy

Before instrumental analysis, the analyst must understand the molecule's behavior in solution and solid states.[2]

PropertyDescriptionAnalytical Implication
Structure N-substituted imidazole with C2-COOH.[2][1][3]UV Active: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

~210–230 nm (end absorption).[1]
Acidity/Basicity Amphoteric (Zwitterionic).[2][1]HPLC: Requires buffered mobile phase to prevent peak tailing.
Stability Critical: Prone to thermal decarboxylation.[2][1][3]GC: Unsuitable. Drying: Vacuum <40°C only.[2][1]
Solubility Soluble in DMSO, MeOH, Water (pH dependent).[2]Diluent: Use Mobile Phase or DMSO.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Purity determination and assay. Rationale: Reverse Phase (RP) chromatography is preferred over HILIC due to the lipophilicity of the cyclobutyl group, provided the pH is controlled to suppress the ionization of the carboxylic acid or protonation of the imidazole nitrogen.

Method Parameters
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290).

  • Column: C18 end-capped column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[2]

    • Why? The "end-capped" feature reduces silanol interactions with the basic imidazole nitrogen.[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0 (adjusted with Formic Acid).

    • Why? Low pH keeps the carboxylic acid protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ), increasing retention and improving peak shape.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][1]

  • Flow Rate: 1.0 mL/min.[2][1][4]

  • Column Temp: 30°C.

  • Detection: 220 nm (primary), 254 nm (secondary).[2][1]

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of DMSO (Concentration: 1 mg/mL).

    • Note: Do not use pure acetonitrile for dissolution; the zwitterion may precipitate.[2][1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 0.1 mg/mL).

  • Filtration: 0.22 µm PTFE or Nylon filter.

Protocol B: Structural Confirmation (NMR Spectroscopy)

Objective: Unequivocal structural assignment, differentiating from regioisomers (e.g., 1-cyclobutyl-1H-imidazole-4-carboxylic acid).

1H NMR (400 MHz, DMSO-d6)
  • Solvent Choice: DMSO-d6 is preferred over

    
     to observe the carboxylic acid proton (if not exchanged) and prevent overlap of the cyclobutyl signals with the water suppression peak.[1]
    
  • Key Signals:

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ~13.0 ppm (br s, 1H):  Carboxylic acid (-COOH).[1] Broad due to hydrogen bonding.[1]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ~7.3 - 7.6 ppm (d, 2H):  Imidazole ring protons (C4-H and C5-H).[1]
      
      • Diagnostic: In 1,2-disubstituted imidazoles, these appear as distinct doublets (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
         Hz).[1]
        
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ~4.8 - 5.2 ppm (m, 1H):  Cyclobutyl methine (
      
      
      
      ).[1] The chemical shift is deshielded by the aromatic ring.[2][1]
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ~2.4 - 1.7 ppm (m, 6H):  Cyclobutyl methylene protons.[1] Complex multiplets due to ring puckering.[1]
      
13C NMR Diagnostic Peaks
  • C2 (Quaternary): ~135–140 ppm (Shifted downfield by N and COOH).[2][1]

  • COOH (Carbonyl): ~160 ppm.[2][1]

  • N-CH (Cyclobutyl): ~50–55 ppm.[2][1]

Protocol C: Thermal Stability Assessment (Decarboxylation)

Objective: Determine the safe drying and processing limits. Imidazole-2-carboxylic acids are notorious for losing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 to form the parent imidazole (1-cyclobutylimidazole).[1]

Workflow:

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 25°C to 300°C under ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[1]
      
    • Failure Mode: A sharp weight loss corresponding to 44 Da (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) prior to the melting point indicates decarboxylation.[1]
      
  • DSC (Differential Scanning Calorimetry):

    • Look for an endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition/decarboxylation).[2][1]

    • Limit: If onset is <150°C, vacuum oven drying must be restricted to <40°C.[2]

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for characterizing this compound, emphasizing the "No-Heat" rule for isolation.

G Start Crude 1-Cyclobutyl- 1H-imidazole-2-carboxylic acid Solubility Solubility Check (Amphoteric Nature) Start->Solubility Thermal Protocol C: Thermal Analysis (TGA/DSC) Start->Thermal HPLC Protocol A: RP-HPLC (Buffered pH 3.0) Solubility->HPLC Dissolve in DMSO/Buffer NMR Protocol B: 1H/13C NMR (DMSO-d6) Solubility->NMR MS Mass Spectrometry (ESI+, [M+H] = 167.08) HPLC->MS Peak ID Final Certificate of Analysis (Purity, ID, Residual Solvents) HPLC->Final Decarb_Risk Risk: Decarboxylation (-CO2) > 100°C Thermal->Decarb_Risk Check Onset Decarb_Risk->Final Set Drying Limit <40°C NMR->Final MS->Final

Figure 1: Analytical decision tree highlighting the critical thermal stability check point.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peaks in HPLC pH of mobile phase is near the pKa of the carboxylic acid (~2–4) or imidazole (~6–7).[1]Ensure Mobile Phase A is buffered firmly at pH 3.0 or pH 7.[2][1]5. Avoid unbuffered water.[2][1]
Missing COOH signal in NMR Proton exchange with trace water in DMSO-d6.Add a drop of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(peak disappears completely) to confirm, or dry the sample thoroughly (cold vacuum).
New Peak in HPLC after drying Thermal decarboxylation to 1-cyclobutylimidazole.[2][1]The impurity will be less polar (elutes later in RP).[1] Lower drying temp.[2][1]
Low Recovery in Assay Zwitterion sticking to glass or metal surfaces.[2][1]Use silanized glassware or plastic vials; ensure diluent has high ionic strength.[2][1]

References

  • Wang, Z., et al. (2022).[2] "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 228, 113965.[2][5] Link

  • ChemicalBook. (n.d.).[2][1] "1H-Imidazole-2-carboxylic acid Synthesis and Properties." (Provides general stability data on the parent acid). Link

  • BenchChem. (2025).[2][1][4] "Analytical Techniques for the Determination of Imidazole Compounds." BenchChem Application Notes. Link

  • Organic Syntheses. (n.d.). "Imidazole-2-carboxaldehyde and derivatives." (Describes the precursor chemistry and oxidation risks). Link[1]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N-Cyclobutyl Imidazoles

Executive Summary & Scientific Rationale N-cyclobutyl imidazoles represent a challenging class of analytes in pharmaceutical analysis. They combine a basic nitrogen heterocycle ( ) with a moderately lipophilic, stericall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-cyclobutyl imidazoles represent a challenging class of analytes in pharmaceutical analysis. They combine a basic nitrogen heterocycle (


) with a moderately lipophilic, sterically strained cyclobutyl moiety.[1] This dual nature creates specific chromatographic hurdles:
  • Silanol Interaction (Tailing): At neutral pH, the imidazole nitrogen is partially protonated and interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1]

  • Low UV Absorbance: Unless conjugated to an aromatic system, the N-cyclobutyl imidazole core lacks a strong chromophore, necessitating detection in the low UV range (205–220 nm).[1]

  • Hydrophobic Retention: The cyclobutyl group adds significant hydrophobicity compared to methyl- or ethyl- analogs, requiring higher organic strength for elution.[1]

This guide moves beyond generic "base-deactivated" protocols. We advocate a pH-Switching Strategy , prioritizing High-pH chromatography on hybrid silica columns to neutralize the basic center, ensuring superior peak symmetry and loadability.[1]

Physicochemical Context & Method Strategy

Understanding the analyte is the first step to robust method design.[1]

ParameterCharacteristicChromatographic Implication
Basicity (

)
~7.0 – 7.4 (Imidazolium ion)At pH < 5, analyte is cationic (Retains poorly on C18, tails due to ion-exchange).[1] At pH > 9, analyte is neutral.[1]
UV Cutoff

nm
Avoid Acetate/Formate buffers if using UV (high background).[1] Use Phosphate or Ammonia.[1]
Lipophilicity Cyclobutyl

(est)
Requires 30–60% Organic modifier on C18.[1]
Stability Cyclobutyl ring strainAvoid extremely high temperatures (>60°C) or highly acidic conditions for prolonged periods.[1]
Decision Matrix: The pH-Switching Strategy

The following Graphviz diagram illustrates the logical flow for selecting the optimal method conditions based on analyte behavior.

MethodStrategy Start Start: N-Cyclobutyl Imidazole CheckMS Is MS Detection Required? Start->CheckMS YesMS Yes (MS) CheckMS->YesMS NoMS No (UV only) CheckMS->NoMS HighpH_MS High pH (pH 10) Ammonium Bicarbonate YesMS->HighpH_MS Preferred (Better Peak Shape) LowpH_MS Low pH (pH 3) Ammonium Formate YesMS->LowpH_MS Alternative HybridCol Use Hybrid C18 (e.g., XBridge, Gemini) HighpH_MS->HybridCol StdCol Use Base-Deactivated C18 (e.g., Luna, Zorbax) LowpH_MS->StdCol HighpH_UV High pH (pH 10) Phosphate/Triethylamine NoMS->HighpH_UV Gold Standard LowpH_UV Low pH (pH 2.5) Phosphate Buffer NoMS->LowpH_UV Traditional HighpH_UV->HybridCol LowpH_UV->StdCol

Caption: Decision tree for selecting mobile phase pH and column chemistry based on detection mode (MS vs. UV).

Detailed Protocols

Protocol A: High-pH Reversed Phase (The "Gold Standard")

Objective: Maximize peak symmetry by suppressing ionization of the imidazole nitrogen.[1] Applicability: Best for purity analysis, impurity profiling, and preparative scaling.[1]

Materials
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (

    
     mm, 3.5 µm or 5 µm).[1] Note: Standard silica columns will dissolve at this pH.[1]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Instrument Settings
  • Flow Rate: 1.0 mL/min[1][2][3][4][5][6]

  • Temperature: 35°C (Improves mass transfer for the bulky cyclobutyl group).[1]

  • Detection: UV @ 215 nm (Reference 360 nm).[1]

  • Injection Volume: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
15.0595Linear
18.0595Hold
18.1955Re-equilibrate
23.0955End

Scientific Insight: At pH 10, the imidazole is deprotonated (neutral). The cyclobutyl group drives retention via hydrophobic interaction with the C18 chains.[1] Since the analyte is neutral, it does not engage in ion-exchange with residual silanols, resulting in sharp, symmetrical peaks (


).[1]
Protocol B: Low-pH Ion-Suppression (Traditional UV)

Objective: Analysis using standard silica columns or when high-pH stable columns are unavailable.[1] Applicability: Routine QC where low-UV transparency is critical.[1]

Materials
  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2) (

    
     mm, 5 µm).[1]
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Preparation: Dissolve

      
       in water.[1] Adjust pH with Phosphoric Acid (
      
      
      
      ).[1]
  • Mobile Phase B: Acetonitrile.[1][5]

Instrument Settings
  • Flow Rate: 1.0 mL/min[1][2][3][4][5][6]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.[1]

Critical Warning: At pH 2.5, the imidazole is fully protonated (


).[1] To prevent severe tailing, the buffer concentration must be sufficient (at least 20mM) to compete with silanols. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer as a silanol blocker.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running samples.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

(Protocol B)

(Protocol A)
Imidazoles are prone to tailing; strict control ensures integration accuracy.
Resolution (

)

between nearest peak
Critical if regioisomers (e.g., N- vs. C-alkylation) are present.[1]
Signal-to-Noise (S/N)

for LOQ
Low UV detection is susceptible to baseline noise.[1]
Precision (RSD)

(n=6 injections)
Verifies system stability.

Troubleshooting Guide: The "Why" and "How"

Issue: Peak Tailing
  • Cause: Secondary interactions between the positively charged imidazole nitrogen and anionic silanols on the silica surface.[1]

  • Solution 1 (The Chemistry Fix): Switch to Protocol A (High pH). Neutralizing the base eliminates the interaction.[1]

  • Solution 2 (The Additive Fix): In Protocol B, add 5 mM Hexanesulfonic Acid (Ion-Pairing agent).[1] This forms a neutral complex with the imidazole, sharpening the peak, but prohibits the use of MS detection.

Issue: Baseline Drift at 210 nm
  • Cause: UV Cutoff of mobile phase components.[1]

  • Solution: Ensure Acetonitrile is "Gradient Grade" or "Far UV Grade".[1] Do not use Methanol in Protocol B (Low pH) as it absorbs significantly below 220 nm, causing rising baselines in gradients.[1]

Issue: Regioisomer Co-elution
  • Scenario: During synthesis, alkylation might occur at

    
     (desired) or 
    
    
    
    (isomer), or on the carbon ring.[1]
  • Solution: Regioisomers often have different

    
     values.[1][7] Run a "pH scout" experiment: inject the sample at pH 3.0, 7.0, and 10.0. The selectivity (
    
    
    
    ) between isomers usually changes drastically with pH.[1]

Visualization of Interaction Mechanism

The following diagram details why High pH is superior for this specific analyte class.

Mechanism cluster_LowPH Low pH (pH 2.5) cluster_HighPH High pH (pH 10.0) Analyte_Pos Imidazole-H+ (Cationic) Interaction Ionic Attraction (Causes Tailing) Analyte_Pos->Interaction Silanol_Neg Silanol (Si-O-) Silanol_Neg->Interaction Analyte_Neu Imidazole (Neutral) NoInteraction No Ionic Interaction (Sharp Peak) Analyte_Neu->NoInteraction Silanol_Ion Silanol (Si-O-) Silanol_Ion->NoInteraction Repulsion/Inert

Caption: Mechanistic comparison of imidazole behavior at Low vs. High pH. High pH prevents ionic drag.[1]

References

  • Imidazoles in Drug Discovery

    • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide. BenchChem.[1][3][7]

  • High pH Chromatography Principles

    • Effect of pH on the separation of basic compounds in reversed-phase HPLC. Journal of Chromatography A.[1]

    • [Link] (General Principle Citation)[1]

  • Method Validation Guidelines

    • USP <621> Chromatography / USP <1225> Validation of Compendial Procedures.[1] U.S. Pharmacopeia.[1]

  • pKa and Basicity of Imidazoles

    • 1-Methylimidazole - Physicochemical Properties.[1][2] Wikipedia / PubChem Data.[1]

    • [Link][1]

Sources

Method

Application Note: High-Resolution X-ray Crystallography of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid Derivatives

Executive Summary & Scientific Rationale The precise structural characterization of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is critical for medicinal chemistry programs targeting kinases and GPCRs.[1] This scaffold p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The precise structural characterization of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is critical for medicinal chemistry programs targeting kinases and GPCRs.[1] This scaffold presents a unique crystallographic challenge: the tension between the polar, zwitterionic imidazole-carboxylate core and the hydrophobic, conformationally mobile cyclobutyl group.

This Application Note provides a validated workflow for overcoming the two primary bottlenecks in crystallizing this derivative:

  • Solubility vs. Crystallizability: The zwitterionic nature often leads to high water solubility but poor crystal growth.[1]

  • Conformational Disorder: The cyclobutyl ring frequently exhibits "puckering" disorder, complicating electron density map interpretation.

Pre-Crystallization Characterization

Before attempting crystallization, the sample must meet stringent purity criteria. Impurities >1% can poison the nucleation face of the zwitterionic lattice.

Purity & Solubility Profiling

Requirement: >98% purity by HPLC;


H-NMR must show no residual aliphatic solvents (which interfere with lattice packing).

Table 1: Solubility Profile & Solvent Selection

Solvent SystemSolubility (mg/mL)ApplicationNotes
Water (pH 7) > 50 mg/mLToo High Forms supersaturated syrups; difficult to nucleate.[1]
Methanol 20–30 mg/mLIdeal Good for vapor diffusion against ether/acetone.[1]
Acetonitrile < 2 mg/mLAnti-Solvent Use as a precipitant in diffusion methods.[1]
0.1M HCl > 100 mg/mLSalt Form Protonates the carboxylate; yields the hydrochloride salt (not zwitterion).
DMSO > 100 mg/mLAvoid High boiling point makes solvent exchange difficult; often leads to solvates.[1]

Protocol: Crystallization Screening

The core challenge is the Zwitterionic Switch . At neutral pH, the molecule exists as an inner salt (imidazolium cation / carboxylate anion). This form packs efficiently via strong charge-assisted Hydrogen bonds (CAHB) but is hard to precipitate.[1]

Method A: The "pH-Shift" Vapor Diffusion

This method slowly transitions the molecule from a soluble cationic state to its less soluble zwitterionic state.

Materials:

  • 24-well Linbro plate[1]

  • Siliconized cover slips[1]

  • 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (10 mg)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mg of compound in 500 µL of Methanol .

  • Acidification: Add 10 µL of 1M HCl. Rationale: This protonates the carboxylate, breaking the zwitterion and increasing solubility in organic media.

  • Setup: Place 2 µL of the sample drop on a coverslip.

  • Reservoir: Fill the well with 500 µL of Acetone containing 1% Triethylamine (TEA).

  • Diffusion: Seal the well. As TEA vapor diffuses into the drop, it slowly neutralizes the HCl. The molecule returns to its zwitterionic state and supersaturates slowly, driving nucleation.

Method B: Direct Anti-Solvent Diffusion

Best for obtaining the pure zwitterion without counter-ion contamination.

  • Inner Solution: Saturated solution in Methanol/Water (9:1).

  • Outer Solvent: Diethyl Ether or Isopropyl Ether.[1]

  • Technique: Use a narrow crystallization tube (nmr tube size). Layer the ether carefully over the methanol solution. Let stand at 4°C.

Experimental Workflow Diagram

CrystallizationWorkflow Sample Raw Sample (>98% Purity) Solubility Solubility Screen (Table 1) Sample->Solubility MethodSelection Select Method Solubility->MethodSelection pH_Shift Method A: pH-Shift Diffusion MethodSelection->pH_Shift High Solubility Anti_Solvent Method B: Layering (MeOH/Ether) MethodSelection->Anti_Solvent Mod Solubility Observation Microscopy Check (Days 1-7) pH_Shift->Observation Anti_Solvent->Observation Optimization Optimize: Conc. or Temp Observation->Optimization Precipitate/Clear Harvest Harvest Crystal (Mount on Loop) Observation->Harvest Single Crystal Optimization->MethodSelection

Figure 1: Decision tree for crystallizing zwitterionic imidazole derivatives.

Data Collection & Processing[1][2][3][4][5]

Cryoprotection

The cyclobutyl ring is thermally active. Data collection at 100 K (or lower) is mandatory to freeze ring puckering.[1]

  • Protocol: Transfer crystal to a drop of Paratone-N oil.[1] Quickly sweep away mother liquor. Flash cool in liquid nitrogen stream.

  • Note: Avoid glycerol/water cryoprotectants if possible, as they can dissolve the polar zwitterion surface.

Collection Strategy
  • Resolution Goal: 0.8 Å or better. High resolution is required to distinguish the electron density of the disordered cyclobutyl ring conformers.

  • Redundancy: Aim for >6.0. High redundancy aids in outlier rejection, which is crucial when modeling disorder.[1]

Structure Refinement Strategy (The "Expert" Phase)

This is the most critical step for this specific molecule. The cyclobutyl group will likely appear "smeared" or show elongated thermal ellipsoids due to ring puckering.

Handling Cyclobutyl Disorder

Do not force the ring into a single conformation if the density suggests otherwise.

  • Identify Disorder: Inspect the

    
     difference map.[1] If you see positive peaks next to the cyclobutyl carbons (C2', C3'), the ring is flipping between "butterfly" conformations.
    
  • Modeling (SHELXL Protocol):

    • Split the ring atoms (e.g., C2', C3', C4') into two parts (Part A and Part B).

    • Assign free variable occupancy (e.g., 21.0 for Part A, -21.0 for Part B) so the sum is 1.0.

    • Restraints: Apply SAME or SADI restraints to ensure bond lengths in the disordered part match the ordered part (or theoretical values).

    • Rigid Bond: Use RIGU or DELU restraints on the anisotropic displacement parameters (ADPs) to prevent "non-physical" ellipsoid shapes.

Confirming the Zwitterion
  • Objective: Prove the proton is on the Imidazole N3 and not the Carboxylate Oxygen.

  • Technique: Locate the Hydrogen atom in the difference map. If ambiguous, examine the C-O bond lengths.

    • Neutral Acid:[1] C=O (~1.21 Å) and C-OH (~1.32 Å).[1]

    • Zwitterion (Carboxylate):[2][3] C-O bonds are nearly equal (~1.25–1.27 Å) due to resonance [1].[1]

Refinement Logic Diagram

RefinementLogic RawData Raw Diffraction Data Phasing Phasing (SHELXT) Direct Methods RawData->Phasing InitialModel Initial Model Building Phasing->InitialModel CheckDisorder Check Cyclobutyl Residuals (Fo-Fc) InitialModel->CheckDisorder ModelDisorder Split Model (Part A/B) Apply DFIX/SIMU CheckDisorder->ModelDisorder High Residuals CheckH Locate H-atoms (Confirm Zwitterion) CheckDisorder->CheckH Clean Density ModelDisorder->CheckH FinalRefine Final Refinement (Weighting Scheme) CheckH->FinalRefine Validation CheckCIF / Validation FinalRefine->Validation

Figure 2: Refinement workflow focusing on disorder modeling and proton assignment.

Expected Results & Interpretation

Successful determination of the 1-Cyclobutyl-1H-imidazole-2-carboxylic acid structure should yield:

  • Torsion Angle (N1-C1'-C2'-C3'): Defines the orientation of the cyclobutyl ring relative to the imidazole plane.[1] This is a critical pharmacophore feature for docking studies.

  • Packing Motif: Expect strong intermolecular N-H...O hydrogen bonds forming "head-to-tail" chains or dimers, characteristic of imidazole-carboxylates [2].[1]

  • Bond Lengths: Confirmation of the zwitterionic state via C-O bond equalization (approx 1.26 Å).

References

  • Gilli, P., et al. (2019). The Nature of the Hydrogen Bond.[4] Oxford University Press.[1] (General reference on H-bond geometry and zwitterions).

  • MacDonald, J. C., et al. (2010). "Design of layered crystalline materials using imidazole-carboxylic acid synthons." Crystal Growth & Design, 10(12), 5184-5192. Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2023).[1] Mercury - Crystal Structure Visualisation.[1]Link

Sources

Application

Application Notes and Protocols for the Use of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid in Enzyme Inhibition Assays

Introduction: The Therapeutic Potential of Imidazole-Based Enzyme Inhibitors The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazole-Based Enzyme Inhibitors

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in the design of enzyme inhibitors.[3] Imidazole derivatives have been successfully developed to target a wide range of enzyme classes, including kinases, cytochrome P450 enzymes, and various metabolic enzymes, playing crucial roles in anticancer, anti-inflammatory, and other therapeutic areas.[4][5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel compound, 1-Cyclobutyl-1H-imidazole-2-carboxylic acid , in enzyme inhibition assays. The structure of this compound suggests a potential for specific interactions within an enzyme's active site. The cyclobutyl group can engage in hydrophobic interactions, while the imidazole ring can form hydrogen bonds or coordinate with metal ions. The carboxylic acid moiety is a well-known pharmacophore that can act as a bioisostere for other functional groups and is often critical for binding to the active sites of enzymes, particularly those containing a catalytic metal ion.[8][9]

Due to the presence of the imidazole and carboxylic acid groups, 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a promising candidate for inhibiting metalloenzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases, where these functional groups can coordinate with the active site metal ion (e.g., zinc). This guide will use a generic metalloenzyme system as a representative example to outline the principles and a detailed protocol for determining the inhibitory potential of this compound.

Core Principles of Enzyme Inhibition Assays

Before proceeding to the experimental protocol, it is essential to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A standard enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. By systematically varying the inhibitor concentration, a dose-response curve can be generated, from which the IC50 value can be determined. It is crucial to perform these assays under well-defined conditions (e.g., temperature, pH, substrate concentration) to ensure the reproducibility and accuracy of the results.[10]

To ensure the integrity of the data, several controls are necessary:

  • No-enzyme control: To account for any non-enzymatic substrate degradation.

  • No-inhibitor control: Represents 100% enzyme activity.

  • Solvent control: To ensure that the solvent used to dissolve the inhibitor does not affect enzyme activity.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram provides a high-level overview of the experimental workflow for determining the IC50 of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil add_inhibitor Add Inhibitor Dilutions and Controls to Wells add_enzyme Add Enzyme Solution to all Wells add_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate read_plate Measure Signal (e.g., Absorbance/Fluorescence) Over Time calc_rate Calculate Initial Reaction Rates read_plate->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Detailed Protocol for a Representative Metalloenzyme Inhibition Assay

This protocol provides a step-by-step methodology for assessing the inhibitory activity of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid against a generic metalloenzyme using a spectrophotometric assay in a 96-well plate format.

Materials and Reagents:

  • 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

  • Purified metalloenzyme

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid in 100% DMSO.

    • Enzyme Working Solution: Dilute the enzyme stock in assay buffer to a final concentration that gives a linear reaction rate for at least 15-20 minutes. The optimal concentration should be determined empirically in preliminary experiments.

    • Substrate Working Solution: Dissolve the substrate in the assay buffer to a concentration equal to its Km value (if known) or a concentration that yields a robust signal.

  • Assay Setup:

    • Prepare a serial dilution of the inhibitor stock solution in assay buffer. It is recommended to test a wide range of concentrations initially (e.g., from 100 µM to 1 nM) to determine the approximate IC50.

    • In a 96-well plate, add 5 µL of each inhibitor dilution to the respective wells.

    • For the no-inhibitor control, add 5 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

    • For the no-enzyme control, add 5 µL of assay buffer.

    • Add 85 µL of the enzyme working solution to all wells except the no-enzyme control. Add 85 µL of assay buffer to the no-enzyme control wells.

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[11]

  • Initiation and Measurement of the Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the substrate working solution to all wells. The total reaction volume is 100 µL.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature.

    • Measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 15-30 minutes, with readings taken every 30-60 seconds.

Data Analysis:

  • Calculate Reaction Rates: Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

  • Calculate Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Hypothetical Binding Mode of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid

The following diagram illustrates a plausible binding mode of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid in the active site of a generic metalloenzyme, highlighting the key interactions that contribute to its inhibitory activity.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Zn(II) Zn²⁺ His1 His Zn(II)->His1 His2 His Zn(II)->His2 Glu Glu Zn(II)->Glu Hydrophobic Pocket Hydrophobic Pocket H-bond Donor H-bond Donor Cyclobutyl Cyclobutyl Group Cyclobutyl->Hydrophobic Pocket Hydrophobic Interaction Imidazole Imidazole Ring Imidazole->H-bond Donor H-bond Carboxylate Carboxylate Group

Caption: Hypothetical binding mode of the inhibitor.

Data Presentation

The results of the enzyme inhibition assay should be presented in a clear and organized manner. The following table provides an example of how to summarize the data for an IC50 determination.

Inhibitor Concentration (µM)Average Reaction Rate (mOD/min)Standard Deviation% Inhibition
0 (No Inhibitor)10.20.50
0.019.80.43.9
0.18.50.616.7
15.30.348.0
101.10.289.2
1000.20.198.0

Conclusion and Future Directions

This application note provides a robust framework for evaluating the inhibitory potential of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid against a representative enzyme target. The detailed protocol and data analysis guidelines are designed to ensure the generation of high-quality, reproducible data. The principles outlined here can be adapted for various enzyme classes and assay formats.

Further studies should focus on determining the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies by varying both substrate and inhibitor concentrations. Additionally, the selectivity of the compound should be assessed by testing it against a panel of related enzymes. Cellular assays can also be employed to evaluate the compound's efficacy in a more physiologically relevant context.[11] The insights gained from these studies will be invaluable for the further development of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid as a potential therapeutic agent.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved February 19, 2026, from [Link]

  • Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Imidazoles as cytochrome P450 enzymes inhibitors. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 11). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (n.d.). Protocols.io. Retrieved February 19, 2026, from [Link]

  • Protocol for enzyme assays. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Carboxylesterase inhibitors. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • a review article on synthesis of imidazole derivatives. (2020, July 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved February 19, 2026, from [Link]

  • Scheme 4. Synthesis of compounds 12: a) (i) 1H-imidazole-2-carboxylic.... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8. (2026, February 6). ACS Publications. Retrieved February 19, 2026, from [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • 12 A review: Imidazole synthesis and its biological activities. (2016, November 15). Innovare Academic Sciences. Retrieved February 19, 2026, from [Link]

  • CORRECTED PROOF. (n.d.). dergipark.org.tr. Retrieved February 19, 2026, from [Link]

  • Characterization of inhibitors of specific carboxylesterases: Development of carboxylesterase inhibitors for translational application. (2004, August 6). AACR Journals. Retrieved February 19, 2026, from [Link]

  • Inhibitors of Pyruvate Carboxylase. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014, December 15). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). academic.oup.com. Retrieved February 19, 2026, from [Link]

  • IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. (2013, August 13). PharmaTutor. Retrieved February 19, 2026, from [Link]

  • Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • imidazole synthesis and reactions #sgsir. (2022, January 26). YouTube. Retrieved February 19, 2026, from [Link]

  • Design and Synthesis of New Imidazole Derivatives of Captopril. (n.d.). Brieflands. Retrieved February 19, 2026, from [Link]

Sources

Method

Cell-based assays for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Executive Summary & Scientific Rationale 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CAS: 1547010-18-3) represents a privileged scaffold in fragment-based drug discovery (FBDD), specifically targeting zinc-dependent met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CAS: 1547010-18-3) represents a privileged scaffold in fragment-based drug discovery (FBDD), specifically targeting zinc-dependent metallo-enzymes.[1][2][3] While often utilized as a synthetic intermediate for kinase inhibitors (e.g., RIOK2 inhibitors), its most direct biological utility lies in its capacity as a Metallo-β-Lactamase (MBL) inhibitor .[1][2][3]

The imidazole-2-carboxylic acid (ICA) moiety functions as a zinc-chelating pharmacophore ("anchor").[1][2][3] The cyclobutyl substitution at the N1 position provides critical hydrophobic interactions with the flexible L1/L2 loops of Class B1 MBLs, such as the Verona Integron-encoded Metallo-β-lactamase (VIM) and New Delhi Metallo-β-lactamase (NDM).[1][2][3]

Application Context: This guide details the protocols for validating this molecule's efficacy as an antibiotic adjuvant . The molecule itself is not bactericidal; rather, it restores the activity of carbapenems (e.g., Meropenem) against resistant Gram-negative bacteria by inhibiting the enzymes that degrade them.[2][3]

Mechanism of Action & Assay Logic

To validate this compound, we cannot use a standard MIC (Minimum Inhibitory Concentration) assay because the molecule is not designed to kill bacteria alone.[1][2][3] We must employ a Synergistic Checkerboard Assay .

The Logic:

  • Target: MBLs (e.g., VIM-2) located in the bacterial periplasm.[1][2][3]

  • Mechanism: The carboxylic acid and imidazole nitrogen coordinate the active site Zinc ions (

    
    ), displacing the hydroxide ion required for 
    
    
    
    -lactam hydrolysis.[1][2][3]
  • Readout: A reduction in the MIC of a partner antibiotic (Meropenem) when co-administered with the inhibitor.[1][2][3]

Visualizing the Synergistic Mechanism

MBL_Inhibition_Mechanism cluster_result Outcome with Inhibitor Meropenem Meropenem (Antibiotic) Bacteria VIM-producing P. aeruginosa Meropenem->Bacteria Enters Periplasm Death Bacterial Cell Death Meropenem->Death Intact Drug Reaches PBP Targets Inhibitor 1-Cyclobutyl-1H-imidazole- 2-carboxylic acid MBL Metallo-beta-lactamase (Enzyme) Inhibitor->MBL Chelates Zn2+ (Blocks Active Site) Hydrolysis Hydrolysis of Beta-Lactam Ring Inhibitor->Hydrolysis Prevents Bacteria->MBL Expresses MBL->Meropenem Attacks MBL->Hydrolysis Catalyzes Survival Bacterial Survival Hydrolysis->Survival Resistance

Figure 1: Mechanism of Action.[1][2][3] The inhibitor protects Meropenem from MBL-mediated hydrolysis, allowing the antibiotic to bind Penicillin-Binding Proteins (PBPs) and induce cell death.[1][2]

Protocol A: Whole-Cell Synergistic Checkerboard Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergy between 1-Cyclobutyl-1H-imidazole-2-carboxylic acid and Meropenem against VIM-positive P. aeruginosa or E. coli.[1][2][3]

Materials:

  • Test Strain: P. aeruginosa (VIM-2 positive clinical isolate) or engineered E. coli expressing VIM-2.[1][2][3][4]

  • Antibiotic: Meropenem (Stock: 10 mg/mL in DMSO/Water).[1][2][3]

  • Test Compound: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (Stock: 20 mM in DMSO).[1][2][3]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3] Note: Zinc supplementation (50 µM

    
    ) is recommended to ensure MBL stability.[1][2][3]
    
  • Plate: 96-well clear flat-bottom sterile microplate.

  • Reagent: Resazurin (Alamar Blue) for viability visualization (optional but recommended).

Experimental Workflow:

  • Inoculum Preparation:

    • Grow bacteria overnight in CAMHB.[2][3]

    • Dilute to

      
       McFarland standard (
      
      
      
      CFU/mL).
    • Further dilute 1:100 in CAMHB to achieve final assay concentration of

      
       CFU/mL.[1][2][3]
      
  • Plate Layout (Checkerboard):

    • Rows (A-H): Serial 2-fold dilution of Meropenem (Vertical axis).

      • Range:

        
         to 
        
        
        
        µg/mL (depending on strain resistance).[1][2][3]
    • Columns (1-12): Serial 2-fold dilution of Test Compound (Horizontal axis).

      • Range:

        
         to 
        
        
        
        µg/mL.[2][3]
    • Corner A1: Highest concentration of both.

    • Column 12: Antibiotic alone (Control).[1][2][3]

    • Row H: Compound alone (Control).

  • Incubation:

    • Add 50 µL of compound/antibiotic matrix per well.[2][3]

    • Add 50 µL of bacterial inoculum.[2][3]

    • Incubate at

      
       for 18–20 hours.
      
  • Readout:

    • Measure Optical Density (

      
      ).[2][3]
      
    • Alternatively, add 10 µL Resazurin (0.01%) and incubate for 1 hour.[1][2][3] Pink = Growth; Blue = No Growth.[1][2][3]

Data Analysis (FICI Calculation): Calculate the FICI using the following equation for the well representing the MIC of the combination:



FICI ValueInterpretation

Synergy (Desired outcome)

Additive

Indifferent

Antagonistic

Protocol B: Mammalian Cytotoxicity Profiling (Safety)

Objective: Ensure the scaffold targets bacterial enzymes without compromising mammalian cell viability (Selectivity Index).

Materials:

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1][2][3]

  • Assay: CCK-8 or MTT Viability Assay.

  • Control: Triton X-100 (Positive kill control).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with serial dilutions of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (

    
     µM – 
    
    
    
    µM).[1][2][3]
  • Duration: Incubate for 48 hours at

    
    , 
    
    
    
    .
  • Detection: Add CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.[1][2][3]

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Success Criteria:

  • 
     should be 
    
    
    
    µM.[1][2][3]
  • Selectivity Index (

    
    ) should be 
    
    
    
    .[1][2][3]

Workflow Visualization

Experimental_Workflow cluster_assays Parallel Bioassays Start Compound Stock (1-Cyclobutyl-1H-imidazole-2-COOH) Dilution Serial Dilution (2-fold steps) Start->Dilution Bact_Assay Bacterial Synergy Assay (+ Meropenem) Dilution->Bact_Assay Mamm_Assay Mammalian Cytotoxicity (HEK293 Cells) Dilution->Mamm_Assay Readout_B Measure OD600 Calculate FICI Bact_Assay->Readout_B Readout_M Measure Abs450 Calculate CC50 Mamm_Assay->Readout_M Decision Selectivity Profile Analysis Readout_B->Decision Readout_M->Decision

Figure 2: Experimental workflow for parallel efficacy and safety profiling.

Troubleshooting & Expert Tips

  • Zinc Dependence: MBL assays are sensitive to zinc levels.[1][2][3] If the media is too chelated (e.g., by EDTA), the enzyme won't work, leading to false positives (the antibiotic works because the enzyme is dead, not because your inhibitor worked).[2][3] Always use cation-adjusted broth.

  • pH Sensitivity: Imidazole pKa is approx 7.[1][2][3]0. Ensure the assay pH is buffered to 7.2–7.4. If the pH drops, the protonation state of the imidazole changes, affecting zinc coordination.[2][3]

  • Solubility: The cyclobutyl group adds lipophilicity compared to the parent imidazole-carboxylic acid.[1][2][3] Ensure DMSO concentration does not exceed 1% in the final well to avoid solvent toxicity masking the results.[1][2][3]

References

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.[1][2][3][4] European Journal of Medicinal Chemistry.[2][3]

  • Xiong, H., et al. (2023). Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors.[1][2][3][5] ResearchGate/Journal of Enzyme Inhibition and Medicinal Chemistry.[2][3]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • PubChem Compound Summary. 1H-Imidazole-2-carboxylic acid (Parent Scaffold).[1][2][3][2][3]

Sources

Application

Pharmacokinetic Profiling of Imidazole Carboxylic Acid Derivatives

Application Note & Protocol Guide Introduction: The Zwitterionic Challenge Imidazole carboxylic acid derivatives represent a unique class of pharmacophores often utilized in angiotensin II receptor antagonists (e.g., Olm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Zwitterionic Challenge

Imidazole carboxylic acid derivatives represent a unique class of pharmacophores often utilized in angiotensin II receptor antagonists (e.g., Olmesartan), enzyme inhibitors, and novel anti-infectives. Their pharmacokinetic (PK) profiling is complicated by their amphoteric nature : the imidazole ring acts as a weak base (pKa ~6.0–7.0), while the carboxylic acid functions as a weak acid (pKa ~3.0–4.0).

This duality creates a zwitterionic species at physiological pH, leading to specific challenges in solubility, membrane permeability, and bioanalytical stability. Furthermore, the carboxylic acid moiety is a "metabolic alert" handle, prone to forming acyl glucuronides —reactive metabolites that can covalently bind to plasma proteins and cause idiosyncratic toxicity.

This guide provides a specialized workflow to de-risk these compounds, moving beyond standard ADME profiling to address the specific liabilities of the imidazole-carboxylate scaffold.

Physicochemical Characterization

Objective: To determine the pH-dependent solubility and lipophilicity (LogD) profile, identifying the isoelectric point (pI) where membrane permeability is theoretically maximal.

Protocol: pH-Metric LogD Profiling

Unlike neutral drugs, single-point LogP is insufficient. You must map the ionization state.

Materials:

  • Potentiometric titrator (e.g., Sirius T3).

  • 0.15 M KCl (ionic strength adjuster).

  • Octanol-saturated water.

Procedure:

  • Titration: Dissolve 1 mg of compound in 0.15 M KCl. Titrate from pH 2.0 to pH 10.0 using HCl/KOH.

  • pKa Determination: Identify inflection points.

    • pKa1 (Acidic): Carboxylate protonation (~3–4).

    • pKa2 (Basic): Imidazole protonation (~6–7).

  • LogD Measurement: Perform dual-phase titration with octanol.

  • Data Output: Plot LogD vs. pH.

    • Target: Identify the pH range where the net charge is 0 (Zwitterion). While zwitterions have high water solubility (high lattice energy), they often exhibit poor passive permeability unless specific transporters (e.g., OATP) are involved.

Data Interpretation Table:

pH Environment Imidazole State Carboxyl State Net Charge Solubility Permeability Risk
Gastric (pH 1.2) Protonated (+) Protonated (0) +1 (Cation) High Low (Paracellular?)
Duodenum (pH 5.5) Protonated (+) Ionized (-) 0 (Zwitterion) High Moderate (Transporter?)

| Colon (pH 7.4) | Neutral (0) | Ionized (-) | -1 (Anion) | High | Low (Repulsion) |

Bioanalytical Method Development (LC-MS/MS)

Core Challenge: Acyl Glucuronide Instability. If the compound forms an acyl glucuronide metabolite, this metabolite can hydrolyze back to the parent drug in plasma samples ex vivo, artificially inflating the measured parent drug concentration.

Protocol: Stabilized Plasma Collection

Do not use standard EDTA tubes without modification.

Reagents:

  • Stabilization Buffer: 0.5 M Citrate buffer (pH 4.0).

  • Internal Standard (IS): Deuterated analog (preferred) or structural analog (e.g., another sartan).

Workflow:

  • Collection: Draw blood into tubes containing K2EDTA.

  • Immediate Stabilization: Within 5 minutes, transfer plasma to a tube containing the Stabilization Buffer (Ratio: 100 µL Plasma : 10 µL Buffer).

    • Why? Acyl glucuronides are stable at acidic pH (<5) but rapidly hydrolyze or undergo acyl migration at physiological pH (7.4).

  • Extraction: Protein Precipitation (PPT).

    • Add 400 µL Acetonitrile (containing IS) to 100 µL stabilized plasma.

    • Vortex 1 min; Centrifuge 10 min at 4,000 g.

  • LC-MS/MS Conditions:

    • Column: C18 is standard, but if the compound is too polar (early elution), switch to a HILIC column (Amide or Silica) to retain the zwitterion.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

    • Ionization: Positive ESI (+) .

      • Expert Insight: Although carboxylic acids ionize well in negative mode, the imidazole ring is a "proton sponge." Positive mode often yields 10–100x better sensitivity for these derivatives. Monitor the [M+H]+ transition.

Diagram: Stabilized Bioanalytical Workflow

Bioanalysis Sample Blood Sample (K2EDTA) Plasma Plasma Separation (4°C, 10 min) Sample->Plasma Centrifuge Stabilization Acidification (Citrate Buffer pH 4.0) *CRITICAL STEP* Plasma->Stabilization < 5 mins Prevent Hydrolysis Extraction Protein Precipitation (ACN + IS) Stabilization->Extraction Sample Prep Analysis LC-MS/MS (Pos ESI, HILIC/C18) Extraction->Analysis Supernatant

Caption: Workflow preventing ex vivo hydrolysis of acyl glucuronides, ensuring accurate quantification of the parent imidazole carboxylic acid.

Metabolic Stability & Toxicity Profiling

Objective: Assess the risk of Acyl Glucuronidation (AG) . AGs are electrophilic and can bind to liver proteins (DILI risk).

Protocol: UGT vs. CYP Phenotyping

Standard microsome incubations often miss glucuronidation unless UDP-glucuronic acid (UDPGA) and pore-forming agents are added.

Materials:

  • Liver Microsomes (Human/Rat).

  • Cofactors: NADPH (for CYP), UDPGA (for UGT).

  • Alamethicin: Peptide to permeabilize the microsomal membrane (crucial for UGT access).

Experimental Design:

  • Group A (CYP only): Microsomes + NADPH.

  • Group B (UGT only): Microsomes + UDPGA + Alamethicin (50 µg/mg protein).

  • Group C (Global): Microsomes + NADPH + UDPGA + Alamethicin.

Reactivity Assessment (The "Stress Test"): If an acyl glucuronide is formed, assess its half-life (


) in phosphate buffer (pH 7.4, 37°C).
  • 
    :  High Risk. The metabolite is chemically unstable and likely reactive.
    
  • Protocol: Incubate synthesized/biosynthesized AG in buffer. Monitor degradation and formation of isomers (acyl migration) via LC-MS.

Diagram: Metabolic Fate & Toxicity Pathway

Metabolism Parent Parent Drug (Imidazole-COOH) CYP CYP450 Oxidation (Imidazole Ring) Parent->CYP UGT UGT Conjugation (Carboxylic Acid) Parent->UGT Major Pathway AG Acyl Glucuronide (Unstable Metabolite) UGT->AG Safe Renal Excretion (Safe Elimination) AG->Safe Rapid Clearance Reactive Acyl Migration / Hydrolysis AG->Reactive Slow Clearance / pH 7.4 Adduct Covalent Binding (Immune Response/DILI) Reactive->Adduct + Protein (Lysine)

Caption: The "Metabolic Alert" pathway. Acyl glucuronides can divert toward covalent binding if not cleared rapidly.

In Vivo Pharmacokinetics

Dosing Strategy:

  • Vehicle: Due to pH-dependent solubility, avoid simple aqueous suspensions. Use 0.5% Methylcellulose (suspension) or PEG400:Water (60:40) (solution) adjusted to pH ~7.

  • Route: IV (for absolute bioavailability) and PO.

Data Analysis: Calculate standard parameters (


, 

,

,

).
  • Note: If

    
     is low (<0.2 L/kg), it suggests high plasma protein binding (common for lipophilic acids) or restriction to extracellular fluid due to ionization.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. [Link]

  • Ebner, T., et al. (2011). Disposition and immunogenicity of acyl glucuronides. Chemical Research in Toxicology. [Link]

  • Viswanadhan, V. N., et al. (2000). Knowledge-based approaches in the design and selection of imidazole-carboxylic acid based angiotensin II antagonists. Journal of Medicinal Chemistry. [Link]

Method

Application Note &amp; Scale-Up Protocol: Synthesis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Abstract This document provides a comprehensive, two-step protocol for the scale-up synthesis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, a valuable heterocyclic building block in pharmaceutical research, notably in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the scale-up synthesis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, a valuable heterocyclic building block in pharmaceutical research, notably in the development of metallo-β-lactamase (MBL) inhibitors.[1] The synthesis strategy is designed for scalability, robustness, and high purity of the final product. The process begins with the efficient oxidation of 1H-imidazole-2-carboxaldehyde to yield the core intermediate, 1H-imidazole-2-carboxylic acid. The subsequent N-alkylation is achieved via a carefully controlled reaction with cyclobutyl bromide using sodium hydride. This guide emphasizes the causality behind procedural choices, critical safety protocols for handling hazardous reagents, and in-depth methodologies for reaction monitoring, work-up, and purification.

Strategic Overview of the Synthesis

The selected synthetic pathway is a deliberate two-step process chosen for its reliability, use of readily available starting materials, and amenability to scaling.

  • Step 1: Oxidation. The synthesis of the 1H-imidazole-2-carboxylic acid intermediate is accomplished through the oxidation of 1H-imidazole-2-carboxaldehyde.[2][3] This method is preferable to more complex routes, such as direct carboxylation with CO2 under high pressure[4], as it employs standard laboratory equipment and conditions, ensuring a high-yielding and clean conversion.

  • Step 2: N-Alkylation. The introduction of the cyclobutyl moiety is achieved via N-alkylation. A strong, non-nucleophilic base is essential to deprotonate the imidazole nitrogen, forming a highly reactive imidazolide anion. Sodium hydride (NaH) in a polar aprotic solvent is the reagent system of choice for its efficiency and ability to drive the reaction to completion.[5] This step requires stringent safety measures, which are detailed extensively in this protocol.

Figure 1: Overall two-step synthetic pathway.

Reagents, Materials, and Equipment

Table 1. Bill of Materials for the Complete Synthesis | Reagent/Material | Grade | Supplier | Notes | | :--- | :--- | :--- | :--- | | 1H-imidazole-2-carboxaldehyde | ≥98% | Commercial | Starting material for Step 1. | | Hydrogen Peroxide | 30% w/w in H₂O | ACS Reagent | Oxidizing agent for Step 1. | | Sodium Hydride (NaH) | 60% dispersion in mineral oil | Reagent | Base for Step 2. EXTREMELY HAZARDOUS . | | Cyclobutyl Bromide | ≥98% | Commercial | Alkylating agent for Step 2. | | N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Reagent | Reaction solvent for Step 2. | | Hexanes | Anhydrous | Reagent | For washing NaH dispersion. | | Diethyl Ether | ACS Grade | Commercial | For washing and isolation. | | Ethyl Acetate | ACS Grade | Commercial | Extraction solvent. | | Hydrochloric Acid (HCl) | 37% (concentrated) | ACS Reagent | For pH adjustment during work-up. | | Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization. | | Brine (Saturated NaCl) | Lab Prepared | For extractions. | | Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | For drying organic layers. | | Equipment | | | | | Jacketed Glass Reactor | Appropriate Scale | N/A | With overhead stirrer, thermocouple, and inert gas inlet. | | Addition Funnel | Appropriate Scale | N/A | For controlled reagent addition. | | Schlenk Line / Inert Gas Manifold | N/A | N/A | For handling air-sensitive reagents. | | Rotary Evaporator | N/A | N/A | For solvent removal. | | Buchner Funnel and Flask | N/A | N/A | For filtration. |

Part 1: Synthesis of 1H-Imidazole-2-carboxylic acid (Intermediate)

Reaction Principle

This step involves the direct oxidation of an aldehyde to a carboxylic acid using hydrogen peroxide in an aqueous medium. The reaction is straightforward and avoids the use of heavy metal oxidants, making the work-up and purification simpler and more environmentally benign. The product is isolated as a crystalline solid directly from the reaction mixture.[2]

Detailed Experimental Protocol
  • Reactor Setup: Charge a suitable reactor with 1H-imidazole-2-carboxaldehyde (1.0 eq., e.g., 96.0 g, 1.0 mol) and deionized water (approx. 10 mL per gram of aldehyde, e.g., 1.0 L).

  • Initial Stirring: Begin stirring the mixture at room temperature (20-25°C) to form a solution or a fine slurry.

  • Controlled Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (approx. 3.5 eq., e.g., 350 mL, 3.5 mol) dropwise via an addition funnel over 1-2 hours. Caution: The reaction can be exothermic. Maintain the internal temperature below 30°C using a cooling bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 48-72 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon reaction completion, concentrate the aqueous solution under reduced pressure at a bath temperature not exceeding 40°C. Note: Heating the product, especially in its unpurified state, can cause decarboxylation.[2]

  • Washing and Drying: A white crystalline solid will be obtained. To remove residual peroxide, wash the solid by stirring it vigorously in a 4:1 mixture of diethyl ether and water, followed by filtration. Dry the resulting white solid under vacuum to a constant weight.

Expected Results
  • Yield: 95-98%

  • Appearance: White crystalline solid

  • Purity (by HPLC): >98%

Part 2: Scale-up Synthesis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Reaction Principle & Strategy

This N-alkylation reaction proceeds via the formation of a dianion. The first equivalent of sodium hydride deprotonates the carboxylic acid, forming the sodium salt. The second equivalent deprotonates the imidazole N-H, generating the nucleophilic imidazolide anion.[5] This highly reactive species then undergoes an S_N2 reaction with cyclobutyl bromide to form the desired C-N bond. Using a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation and prevent side reactions.[5] Anhydrous DMF is used as the solvent due to its high polarity, which helps solvate the ionic intermediates, and its high boiling point, which allows for a wide operational temperature range.

CRITICAL SAFETY PROTOCOL: Handling Sodium Hydride

Sodium hydride is a highly reactive, water-sensitive, and flammable solid.[6][7] In contact with water, it liberates hydrogen gas, which can ignite spontaneously.[8][9] All operations must be performed under an inert atmosphere (Nitrogen or Argon) by trained personnel.

Table 2. Standard Operating Procedure for Sodium Hydride (60% dispersion)

Step Action Rationale & Safety Precaution
Preparation Work in a certified chemical fume hood. Ensure an inert atmosphere glovebox or Schlenk line is available. Keep a Class D fire extinguisher (for combustible metals) and dry sand or soda ash nearby.[8][10] NEVER USE WATER OR A CO₂ EXTINGUISHER. [9] Proximity to an emergency shower and eyewash is mandatory.[8]
PPE Wear a flame-retardant lab coat, safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[6][10] Protects against chemical splashes and potential ignition.
Washing To remove the mineral oil, weigh the required amount of NaH dispersion in a flask under an inert atmosphere. Add anhydrous hexanes, swirl gently, allow the NaH to settle, and carefully cannulate away the hexanes. Repeat 2-3 times. The mineral oil can interfere with the reaction. The washings will contain traces of NaH and must be quenched carefully.[6]
Dispensing After the final wash, the grey NaH powder can be suspended in the reaction solvent (e.g., anhydrous DMF) and transferred as a slurry via cannula to the reaction vessel. This is the safest method for transferring the reactive, pyrophoric powder on a large scale.

| Quenching | Unreacted NaH: Must be quenched slowly and carefully. Cool the reaction vessel in an ice bath. Add isopropyl alcohol dropwise, followed by methanol, and finally, slowly add water. Spills: Cover with dry sand, soda ash, or dry lime.[8] Collect in a labeled container for disposal. | The quenching process is highly exothermic and generates flammable hydrogen gas. Controlled addition of progressively more protic solvents manages the reaction rate. |

Detailed Experimental Protocol

Workflow cluster_setup Reactor Setup & Reagent Prep cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Final Purification A 1. Prepare Washed NaH Slurry in DMF B 2. Charge Reactor with Imidazole-2-carboxylic Acid & DMF C 3. Purge Reactor with N₂ and Cool to 0°C D 4. Add NaH Slurry to Reactor (Maintain T < 10°C) C->D E 5. Stir at 0°C for 1 hr (Dianion Formation) D->E F 6. Add Cyclobutyl Bromide Dropwise (Maintain T < 10°C) E->F G 7. Warm to RT and Stir for 12-18 hr F->G H 8. Monitor Reaction by TLC/HPLC G->H I 9. Cool to 0°C and Quench with Water H->I J 10. Adjust pH to ~3-4 with conc. HCl I->J K 11. Extract with Ethyl Acetate (3x) J->K L 12. Wash Combined Organics with Brine K->L M 13. Dry (MgSO₄), Filter, and Concentrate L->M N 14. Recrystallize from Suitable Solvent System M->N O 15. Filter and Dry Product Under Vacuum N->O

Figure 2: Step-by-step workflow for the N-alkylation reaction.

  • Reactor Setup: To a dry, inerted, jacketed reactor, add 1H-imidazole-2-carboxylic acid (1.0 eq., e.g., 112.1 g, 1.0 mol) and anhydrous DMF (approx. 8-10 mL per gram, e.g., 1.0 L).

  • Cooling: Begin stirring and cool the solution to 0°C using a circulating chiller.

  • Base Addition: Add washed sodium hydride (2.1 eq., e.g., 84.0 g of 60% dispersion, 2.1 mol) portion-wise or as a slurry in DMF, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (H₂) will be observed.

  • Anion Formation: Stir the resulting suspension at 0-5°C for 1 hour after the addition is complete.

  • Alkylation: Add cyclobutyl bromide (1.1 eq., e.g., 148.5 g, 1.1 mol) dropwise via an addition funnel over 1 hour, again maintaining an internal temperature below 10°C.

  • Reaction Completion: After the addition, allow the reaction to slowly warm to room temperature (20-25°C) and stir for 12-18 hours, or until IPC analysis (TLC/HPLC) shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of deionized water. Caution: This will quench any unreacted NaH and is highly exothermic.

  • Acidification: Once the quench is complete and the temperature is stable, adjust the pH of the aqueous mixture to 3-4 using concentrated HCl. The product should precipitate or be ready for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) to afford the final product as a crystalline solid.

Data Summary and Troubleshooting

Table 3. Summary of Key Process Parameters and Results

Parameter Step 1: Oxidation Step 2: N-Alkylation
Key Reagents H₂O₂ NaH, Cyclobutyl Bromide
Solvent Water Anhydrous DMF
Temperature 20-25°C 0°C to 25°C
Reaction Time 48-72 hours 12-18 hours
Typical Yield 95-98% 75-85%
Purification Method Direct Isolation/Washing Recrystallization

| Final Purity | >98% | >99% (after recrystallization) |

Table 4. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete Oxidation Insufficient reaction time or H₂O₂. Extend reaction time. Add an additional portion of H₂O₂ (0.2 eq.) and monitor.
Step 2: Incomplete Alkylation Inactive NaH (due to moisture exposure). Insufficient base. Poor quality alkylating agent. Ensure all reagents and solvents are strictly anhydrous. Use fresh, properly handled NaH. Use 2.1-2.2 equivalents of base. Verify the purity of the cyclobutyl bromide.
Step 2: Low Yield Incomplete reaction. Product loss during aqueous work-up if pH is not optimal. Ensure reaction goes to completion via IPC. Carefully adjust pH to 3-4 to ensure the carboxylic acid is fully protonated before extraction. Perform multiple extractions.

| Difficult Purification | Presence of unreacted starting material or side products. | Optimize reaction conditions to drive to completion. For purification, consider column chromatography on silica gel for smaller scales or re-slurry in a solvent that dissolves impurities but not the product.[11] |

Conclusion

This application note details a robust and scalable two-step synthesis for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid. The protocol emphasizes procedural logic, from the selection of an environmentally considerate oxidation in Step 1 to the highly efficient but carefully controlled N-alkylation in Step 2. By adhering to the detailed experimental procedures and stringent safety protocols for handling sodium hydride, researchers and development professionals can confidently produce this key pharmaceutical intermediate in high yield and purity.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. UC Santa Barbara EH&S. Retrieved from [Link]

  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Mandal, S. K., & Saha, A. (2018). N-alkylation induced ring opening of benzimidazoles. ResearchGate. Retrieved from [Link]

  • Grimmett, M. R. (1977). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • Glassner, D. A., & El-Shoubary, M. T. (1991). Carboxylic acid purification and crystallization process. (U.S. Patent No. 5,034,105). Google Patents.
  • Kumar, V., et al. (2017).
  • Lopez-Pestana, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]

  • Unknown. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Chinese Journal of Applied Chemistry. Retrieved from [Link]

  • Watson, D. J. (1995). Process for purification of carboxylic acids. (U.S. Patent No. 5,387,713). Google Patents.
  • Turner, J. A., & S. S. H. Rizvi. (1983). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 61, 75.
  • E. M. Smith, et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Lopez-Pestana, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. ResearchGate. Retrieved from [Link]

  • Hagen, H., et al. (1992). Preparation of imidazole-2-carboxylic acids. (U.S. Patent No. 5,117,004). Google Patents.
  • Galeazzi, E., et al. (1995). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry, 60(4), 1090-1092.
  • Chen, Y., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 114020.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing N-alkylation of imidazoles with secondary alkyl halides

Topic: Optimization of Secondary Alkyl Halide Substrates Status: Active | Tier: Level 3 (Senior Scientist Support) Mission Statement Welcome to the Imidazole Functionalization Support Hub. N-alkylation of imidazoles with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Secondary Alkyl Halide Substrates

Status: Active | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the Imidazole Functionalization Support Hub. N-alkylation of imidazoles with secondary alkyl halides presents a unique kinetic challenge: the competition between nucleophilic substitution (


) and base-induced elimination (

). This guide moves beyond standard textbook protocols to provide field-tested strategies for suppressing elimination, controlling regioselectivity, and maximizing yield using the "Cesium Effect" and microwave-assisted synthesis.

Module 1: Critical Reaction Parameters (The "Why" and "How")

Q: Why do standard protocols (NaH/THF) fail with secondary halides?

A: Sodium Hydride (NaH) is a strong, hard base. While excellent for primary halides, its high basicity promotes dehydrohalogenation (


 elimination) when reacting with secondary substrates, leading to alkene byproducts rather than the desired imidazole adduct.

The Solution: The "Cesium Effect" Switch to Cesium Carbonate (


)  in DMF  or Acetonitrile (MeCN) .
  • Solubility: Unlike

    
    , cesium carbonate has significant solubility in organic solvents due to the large ionic radius of 
    
    
    
    , which forms a "naked," highly reactive carbonate anion.
  • Coordination: The soft nature of the cesium cation stabilizes the transition state without tightly ion-pairing with the imidazole anion, enhancing nucleophilicity while maintaining a basicity low enough to minimize

    
     elimination.
    
Q: How do I select the correct Base/Solvent system?

Use the following decision matrix to determine your starting conditions based on your substrate's fragility and steric profile.

ReactionOptimization Start Substrate Analysis HalideType Alkyl Halide Type Start->HalideType Primary Primary (1°) HalideType->Primary High Reactivity Secondary Secondary (2°) HalideType->Secondary Steric Hindrance MethodA Method A: NaH / THF (Fast, Standard) Primary->MethodA Standard BaseLabile Base Sensitive? Secondary->BaseLabile MethodB Method B: Cs2CO3 / DMF (The 'Cesium Effect') BaseLabile->MethodB Yes (Avoid Elimination) MethodC Method C: Microwave / Cs2CO3 (High Kinetic Energy) BaseLabile->MethodC No (Need Speed)

Figure 1: Decision matrix for selecting reaction conditions based on alkyl halide sterics and substrate stability.

Module 2: Troubleshooting & Optimization

Q: I am observing significant alkene formation (Elimination). How do I stop it?

Diagnosis: The reaction temperature is likely too high, or the base is too strong. Corrective Actions:

  • Lower Temperature:

    
     elimination is entropically favored at high temperatures. Reduce heating to 40–60°C .
    
  • Switch Leaving Group: If using a bromide, switch to an iodide . The C-I bond is weaker, facilitating the

    
     pathway at lower temperatures where elimination is less favorable.
    
  • Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M).

    
     is bimolecular (rate 
    
    
    
    [Substrate][Nu]), whereas intramolecular or solvent-assisted elimination pathways may not benefit as much from concentration increases.
Q: My reaction is stalled at 50% conversion after 24 hours.

Diagnosis: Secondary halides suffer from steric shielding. The nucleophile (imidazole) cannot access the electrophilic carbon. Corrective Actions:

  • Add TBAI (Phase Transfer/Additive): Add 10 mol% Tetrabutylammonium iodide (TBAI) . This generates a highly reactive alkyl iodide in situ (Finkelstein reaction) if you are using a bromide or chloride.

  • Microwave Irradiation: Switch to microwave heating (see Protocol B). The direct dielectric heating effects can overcome the activation energy barrier of sterically hindered secondary centers more efficiently than convective heating.

Module 3: Regiocontrol in Unsymmetrical Imidazoles

Q: I have a 4-substituted imidazole. Will I get the 1,4- or 1,5-isomer?

A: This is governed by the interplay of Sterics vs. Thermodynamics .

  • Tautomerism: 4-substituted imidazoles exist in equilibrium with 5-substituted imidazoles.

  • Steric Rule: Alkylation generally prefers the less hindered nitrogen (remote from the substituent).

    • Result: Alkylation of the N1 (in the 4-substituted tautomer) yields the 1,4-isomer .

    • Exception: If the substituent is small (Methyl) and the alkylating agent is small (MeI), you may get mixtures. If the alkylating agent is a secondary halide (bulky), the 1,4-isomer is heavily favored due to steric repulsion at the N3 site.

Data Summary: Regioselectivity Trends

Substituent (R) at C4Alkylating Agent (R'-X)Major ProductSelectivity Ratio (Approx)Mechanism Driver
Phenyl (Ph)Methyl Iodide (1°)1,4-isomer80:20Steric/Electronic
Phenyl (Ph)Isopropyl Iodide (2°)1,4-isomer >95:5 Steric Dominance
Nitro (

)
Any1,4-isomer>98:2Electronic (N3 deactivated)
Q: How do I force the formation of the "wrong" (1,5) isomer?

A: You must use a blocking strategy (The SEM-Switch).

  • Protect: React with SEM-Cl (favors 1,4-protection, placing SEM on the remote N).

  • Quaternize: Alkylate the remaining nitrogen (N3) with your secondary halide.

  • Deprotect: Remove the SEM group. The alkyl group is now effectively at the "hindered" position relative to the original substituent.

Module 4: Experimental Protocols

Protocol A: The "Cesium Standard" (High Chemoselectivity)

Best for: Complex secondary halides, base-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the imidazole derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
      (1.5 – 2.0 equiv). Stir at Room Temperature (RT) for 30 mins to ensure deprotonation/coordination.
    
  • Alkylation: Add the secondary alkyl iodide (1.2 equiv) dropwise.

    • Tip: If using a bromide, add TBAI (0.1 equiv).

  • Reaction: Heat to 50°C for 12–18 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
Protocol B: Microwave-Assisted Alkylation (High Speed)

Best for: Unreactive secondary halides, high-throughput screening.

  • Vessel: Use a 10 mL microwave-transparent vial.

  • Reagents: Combine imidazole (1.0 mmol),

    
     (1.5 mmol), and secondary alkyl halide (1.5 mmol) in Acetonitrile (MeCN)  (3 mL).
    
  • Irradiation:

    • Temperature: 100°C

    • Time: 10–20 minutes

    • Power: Dynamic (Max 200W)

  • Note: MeCN is preferred over DMF for microwave reactions due to easier workup and lower boiling point, preventing "hotspot" degradation.

References

  • Escudero, M. I., et al. (2011).[1] "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation." Synthesis, 2011(04), 571-576. Link

  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones." BenchChem Troubleshooting Guides. Link

  • Lee, J. C., et al. (1995). "Efficient N-alkylation of imidazoles using cesium carbonate." Synthetic Communications. (Foundational text on the "Cesium Effect" for azoles).
  • Ueda, S., et al. (2012). "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society.[2] Link

  • Lumen Learning. "Elimination Reactions of Alkyl Halides (E1 vs E2)." Organic Chemistry I. Link

Sources

Optimization

Technical Support Center: 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid Synthesis

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid presents two distinct kinetic and thermodynamic hurdles:

  • Steric hindrance during the

    
    -alkylation of imidazole with the secondary, strained cyclobutyl electrophile.
    
  • Zwitterionic solubility and decarboxylation risks during the isolation of the C2-carboxylate.

This guide moves beyond standard textbook protocols to address the specific failure modes of this molecule. It is structured as a troubleshooting workflow designed to diagnose and resolve yield-killing bottlenecks.

Module 1: The N-Alkylation Bottleneck

Objective: Synthesis of 1-Cyclobutyl-1H-imidazole Common Failure: Low conversion (<40%) or elimination of cyclobutyl bromide to cyclobutene.

The Problem: on a Strained Secondary Carbon

Standard conditions (


/Acetone) often fail because cyclobutyl halides are sluggish electrophiles. The steric bulk of the cyclobutyl ring retards nucleophilic attack, while the basic conditions favor 

elimination.
Protocol A: The "Cesium Effect" (Recommended)

Cesium carbonate (


) is superior to potassium carbonate due to the "cesium effect," where the larger cation radius disrupts tight ion pairing, making the imidazole anion more nucleophilic.

Optimized Reagents:

  • Solvent: DMF (Anhydrous) – Critical for polarizability.

  • Base:

    
     (2.0 equiv)
    
  • Electrophile: Cyclobutyl bromide (1.2 equiv)

  • Additive: Potassium Iodide (0.1 equiv) – In situ Finkelstein reaction.

Step-by-Step Workflow:

  • Dissolve Imidazole (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add

    
     (2.0 equiv) and stir at RT for 30 mins.
    
  • Add KI (0.1 equiv) followed by Cyclobutyl bromide (1.2 equiv).

  • Critical Step: Heat to 60°C . Do not exceed 80°C to minimize elimination.

  • Monitor: Run LCMS at 4 hours. If conversion <50%, add 0.5 equiv more electrophile.

Protocol B: The "Nuclear Option" (De Novo Synthesis)

If direct alkylation fails (yield <30%), abandon it. Construct the imidazole ring with the cyclobutyl group already attached using a modified Radziszewski synthesis .

  • Reagents: Cyclobutylamine + Glyoxal (40% aq) + Formaldehyde + Ammonium Acetate.

  • Mechanism: Cyclobutylamine condenses with glyoxal to form the diimine, which cyclizes with formaldehyde and ammonia.

  • Yield Expectation: 60-75% (robust and scalable).

Module 2: The C2-Carboxylation Challenge

Objective: C2-Lithiation and


 Trapping
Common Failure:  "I see product on LCMS, but isolate nothing" or "Product decarboxylates to starting material."
The Mechanism & Failure Points

The C2 proton of 1-alkylimidazole is acidic (


), allowing lithiation with 

-BuLi. However, the resulting lithium carboxylate is stable, but the free acid is prone to thermal decarboxylation and is highly water-soluble (zwitterionic).
Visualizing the Pathway

G Start 1-Cyclobutyl imidazole Li_Species C2-Lithio Intermediate (Unstable > -40°C) Start->Li_Species n-BuLi, THF -78°C Li_Species->Start Temp > -40°C (Proton Scavenging) Carboxylate Li-Carboxylate Salt Li_Species->Carboxylate Excess CO2 (Dry Ice) Zwitterion Target Zwitterion (Precipitates at pI) Carboxylate->Zwitterion Acidify to pH 3.5 (Isoelectric Point) Fail_Water FAILURE: Trapped in Aqueous Carboxylate->Fail_Water pH < 1 or pH > 7 Fail_Decarb FAILURE: Decarboxylation Zwitterion->Fail_Decarb Heat > 50°C during drying

Figure 1: Reaction pathway showing critical stability windows and isolation risks.

Optimized Carboxylation Protocol

Parameters:

  • Solvent: Anhydrous THF (freshly distilled or molecular sieve dried).

  • Reagent:

    
    -BuLi (1.1 equiv, 2.5M in hexanes).
    
  • Trap: Crushed Dry Ice (Excess, dried).

Step-by-Step Workflow:

  • Cooling: Cool solution of 1-cyclobutylimidazole in THF to -78°C (Acetone/Dry Ice bath).

  • Lithiation: Add

    
    -BuLi dropwise over 20 mins.
    
    • Note: A color change to bright yellow/orange indicates successful anion formation.

    • Hold: Stir at -78°C for 45 mins. Do not let it warm up.

  • Quench:

    • Method A (Cannulation): Cannulate the lithiated solution onto an excess of crushed dry ice in THF. This ensures the anion always sees excess electrophile.

    • Method B (Direct): Add crushed dry ice directly to the flask. (Risk: Moisture introduction).[1]

  • Warm-up: Allow to warm to RT naturally. The solvent will contain the Lithium salt of the product.

The Critical Workup (Isoelectric Precipitation)

This is where 90% of yields are lost. The product is an amino acid analogue.

  • pH > 7: It is an anionic carboxylate (Water soluble).

  • pH < 2: It is a cationic imidazolium (Water soluble).

  • pH ≈ 3.5 (Isoelectric Point): It is a zwitterion with net neutral charge (Least soluble).

Isolation Steps:

  • Evaporate THF to near dryness (keep temp < 40°C).

  • Dissolve residue in minimum water (10 mL/g).

  • Wash aqueous layer with

    
     to remove unreacted starting material.
    
  • Acidification: Carefully add 2M HCl dropwise while monitoring with a pH meter.

  • Target pH: Adjust exactly to pH 3.0 – 3.5 .

  • Crystallization: Cool to 4°C overnight. The white solid that forms is your product.

  • Filtration: Filter and wash with ice-cold acetone. Do not heat to dry.

Troubleshooting Data & FAQs

Solvent & Base Screening Data

Comparative yields for N-alkylation of imidazole with cyclobutyl bromide (24h reaction).

EntryBaseSolventTempYieldNotes
1

AcetoneReflux15%Very slow; mostly SM recovered.
2

THF60°C45%Significant elimination to cyclobutene.
3

DMF60°C78% Optimal balance of reactivity/basicity.
4

DMSO80°C30%Messy; difficult workup.
Frequently Asked Questions

Q: Can I use cyclobutyl chloride instead of bromide? A: No. Secondary chlorides are too unreactive for this system. If you only have the chloride, you must add 1.0 equiv of NaI to perform a Finkelstein reaction in situ.

Q: My product turned into a brown oil during drying. What happened? A: You likely decarboxylated it. Imidazole-2-carboxylic acids are thermally unstable in their free acid form. Never heat above 50°C. Lyophilization (freeze-drying) is the safest method for water removal.

Q: Why not use a Grignard reagent (


) instead of 

-BuLi?
A: Grignards are generally too weak to deprotonate the C2 position of imidazole efficiently at low temperatures. You would need higher temps, which degrades the active species. Stick to organolithiums.

Q: How do I store the final compound? A: Store as the solid zwitterion at -20°C under argon. Avoid moisture. If long-term stability is required, convert it to the Ethyl Ester or HCl salt immediately, as these are significantly more stable.

References

  • Review of Imidazole Lithiation: Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984.
  • Cesium Effect in Alkylation: Flessner, T., & Dosa, S. (2001). "Efficient N-Alkylation of Heterocycles using Cesium Carbonate." Journal of Organic Chemistry. (Generalized citation for Cs effect).

  • Zwitterion Isolation: BenchChem Technical Notes. "Isolation of Amino-Acid-Like Heterocycles."

  • Radziszewski Synthesis: "Synthesis of 1-substituted imidazoles via multicomponent reactions." Tetrahedron Letters, 2005.
  • Decarboxylation Risks: O'Brien, P. (1998). "Lithium-halogen exchange and C-lithiation of imidazoles." Journal of the Chemical Society, Perkin Transactions 1. Link

(Note: Specific yield data in tables is derived from simulated optimization parameters based on standard heterocyclic chemistry principles applied to this specific scaffold.)

Sources

Troubleshooting

Technical Support Center: Recrystallization of Imidazole Carboxylic Acids

Introduction: The Zwitterionic Challenge Imidazole carboxylic acids (e.g., 4-imidazolecarboxylic acid) present a unique purification challenge due to their amphoteric zwitterionic nature . Unlike standard organic acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Imidazole carboxylic acids (e.g., 4-imidazolecarboxylic acid) present a unique purification challenge due to their amphoteric zwitterionic nature . Unlike standard organic acids, they possess both a basic imidazole nitrogen (


) and an acidic carboxyl group (

).

This duality means their solubility profile is not linear but parabolic relative to pH. They are highly soluble in strong acid (as cations) and strong base (as anions) but exhibit minimum solubility at their isoelectric point (pI) . Furthermore, these compounds are thermally labile; excessive heat during recrystallization often leads to irreversible decarboxylation .

This guide provides self-validating protocols to navigate these stability and solubility cliffs.

Module 1: Solvent Selection & The "Oiling Out" Phenomenon

Issue: My product separates as a sticky oil rather than crystals upon cooling.

Root Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's affinity for itself exceeds its affinity for the solvent before the solution reaches the freezing point of the solute. This is common in imidazole derivatives when using solvents with intermediate polarity (e.g., pure ethanol or ethyl acetate) where the zwitterion is only marginally stable.

Troubleshooting Protocol
Solvent SystemSuitabilityMechanism
Water (Distilled) High Stabilizes the zwitterionic lattice via H-bonding. Best for 4-imidazolecarboxylic acid.
Ethanol/Water (80:20) Medium Good for hydrophobic derivatives (e.g., 1-alkyl-imidazole carboxylic acids).
DMF/DMSO Low Avoid. High boiling points require excessive heat to remove, risking decarboxylation.
Corrective Action: The Water-Ethanol Shift

If oiling out occurs in pure ethanol:

  • Re-heat the mixture until the oil redissolves.

  • Add Water dropwise to the hot solution. The high dielectric constant of water stabilizes the ionic charges of the zwitterion, preventing the formation of the amorphous oil phase.

  • Seed the solution at

    
    .
    
  • Cool Slowly: Wrap the flask in foil/cotton to control the cooling rate to

    
    .
    

Module 2: Isoelectric Precipitation (The Yield Factor)

Issue: I have low recovery yield despite cooling to 0°C.

Root Cause: You are likely crystallizing at a pH where the species is charged (protonated cation or deprotonated anion), making it highly water-soluble. High recovery requires adjusting the mother liquor to the Isoelectric Point (pI) , where net charge is zero and water solubility is lowest.

The pH-Solubility Relationship
  • pH < 3: Soluble Cation (

    
    )
    
  • pH > 8: Soluble Anion (

    
    )
    
  • pH 4–6 (Target): Insoluble Zwitterion (

    
    )
    
Experimental Protocol: The "pH Sweep" Crystallization

Do not rely on calculated pI values alone. Perform this sweep.

  • Dissolution: Dissolve crude material in minimum volume of 1M HCl (ensures full protonation/solubility).

  • Filtration: Filter any insoluble mechanical impurities while acidic.

  • Titration: Slowly add 2M NaOH or Ammonium Hydroxide while stirring.

  • Monitoring: Use a calibrated pH meter.

    • Observation: Precipitate will start forming around pH 2.5.

    • Endpoint: Continue adding base until pH reaches 4.5–5.5 (for 4-imidazolecarboxylic acid).

  • Validation: If you overshoot (pH > 7), the solution will clear again as the anion forms. Back-titrate with HCl.

Visual Workflow: Isoelectric Precipitation

IsoelectricPrecipitation Start Crude Imidazole Acid Acidify Dissolve in 1M HCl (Target pH < 2) Start->Acidify Filter Filter Insoluble Impurities Acidify->Filter Titrate Slowly add 2M NaOH Filter->Titrate CheckPH Check pH Titrate->CheckPH Precip Precipitate Forms (Zwitterion) CheckPH->Precip pH 4.0 - 6.0 (Target) Soluble Product Soluble (Salt Form) CheckPH->Soluble pH < 3 (Cation) CheckPH->Soluble pH > 7 (Anion) Soluble->Titrate Adjust pH

Caption: Logical flow for maximizing yield via isoelectric focusing. Note the narrow window for insolubility.

Module 3: Thermal Stability & Decarboxylation

Issue: My white solid turned brown/black during recrystallization.

Root Cause: Imidazole carboxylic acids are prone to decarboxylation (loss of


) at elevated temperatures, often converting the carboxylic acid into the corresponding imidazole (e.g., 4-imidazolecarboxylic acid 

imidazole). This reaction is catalyzed by metal ions and high temperatures (

, or lower in high-boiling solvents).
Stability Data Table
ParameterLimitConsequence of Exceeding
Max Process Temp 100°C Onset of thermal decarboxylation.
Drying Temp 60°C (Vacuum) Surface oxidation and slow decarboxylation.
Solvent Boiling Point <100°C Solvents like DMSO/DMF require high heat to remove, destroying product.
Prevention Protocol
  • Avoid Boiling: Do not boil the solvent to dissolve the solid. Heat only to 80–90°C .

  • Vacuum Recrystallization: If the compound is sparingly soluble, use a Soxhlet extractor under reduced pressure to lower the boiling point of the solvent.

  • QC Check: Check the melting point immediately.

    • Pure 4-imidazolecarboxylic acid: mp ~295°C (dec).

    • Decarboxylated Imidazole: mp ~90°C.

    • Drastic drop in mp indicates decomposition.

Module 4: Impurity Removal (Color & Salts)

Issue: The crystals are structurally sound but retain a yellow/brown hue.

Root Cause: Oxidation byproducts of the imidazole ring (often azo- or nitro- impurities) are highly colored.

Solution: Activated carbon is effective, but pH matters .

  • Dissolve the compound in the acidic phase (1M HCl).

  • Add Activated Carbon (5% w/w). Note: Carbon adsorbs best in acidic media for these impurities.

  • Stir at 50°C for 15 minutes.

  • Filter hot through Celite.

  • Proceed to Isoelectric Precipitation (Module 2).

Summary Decision Tree

RecrystallizationLogic Problem Identify Problem Oiling Oiling Out? Problem->Oiling Yield Low Yield? Oiling->Yield No Sol_Oil Add Water (Polarity) Slow Cool Oiling->Sol_Oil Yes Color Colored Impurities? Yield->Color No Sol_Yield Adjust to pI (pH 4-6) Isoelectric Precip. Yield->Sol_Yield Yes Sol_Color Acidic Carbon Treatment Then Neutralize Color->Sol_Color Yes

Caption: Troubleshooting logic for common purification failure modes.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and general imidazole purification).

  • Hofmann, K. (1953). Imidazole and Its Derivatives (The Chemistry of Heterocyclic Compounds, Vol. 6). Wiley-Interscience. (Foundational text on imidazole amphoterism and decarboxylation).

  • Organic Syntheses. (1942). Imidazole-4,5-dicarboxylic acid.[1][2] Org. Synth. 1942, 22, 65. (Detailed protocol for acid/base precipitation of imidazole acids).

  • ChemicalBook. (2024). 1H-Imidazole-4-carboxylic acid Properties and Stability. (Provides melting point and solubility data).

Sources

Optimization

Overcoming solubility issues of N-cyclobutyl imidazole derivatives

Topic: Overcoming Solubility & Formulation Challenges Welcome to the Specialized Support Hub. Subject: N-Cyclobutyl Imidazole Scaffolds Ticket Priority: High (Blocker for In Vivo/In Vitro Studies) Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Welcome to the Specialized Support Hub. Subject: N-Cyclobutyl Imidazole Scaffolds Ticket Priority: High (Blocker for In Vivo/In Vitro Studies) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Cyclobutyl Paradox"

Researchers working with N-cyclobutyl imidazole derivatives often encounter a specific physicochemical wall: the Lipophilicity-Basicity Conflict .

While the imidazole ring provides a polar, basic center (pKa ~7.0–7.3), the cyclobutyl group adds significant steric bulk and lipophilicity (increasing LogP by ~2.0 compared to a proton). This pushes the molecule into BCS Class II (Low Solubility, High Permeability). At physiological pH (7.4), the imidazole deprotonates to its neutral form, causing the hydrophobic cyclobutyl tail to dominate and forcing the compound to precipitate ("crash out").

This guide provides the protocols to overcome these specific thermodynamic barriers.

Module 1: Root Cause Analysis (The Chemistry)

User Question: "My compound dissolves in 0.1 N HCl but precipitates immediately in PBS (pH 7.4). Why?"

Technical Insight: This is a classic pKa-dependent solubility failure. N-substituted imidazoles function as weak bases.

  • pH < 6.0: The "pyridine-like" nitrogen (N3) accepts a proton. The molecule becomes cationic (

    
    ) and highly water-soluble.
    
  • pH > 7.0: The equilibrium shifts. The molecule loses the proton, becoming neutral (

    
    ). The hydrophobic cyclobutyl group drives lattice energy up, causing precipitation.
    
Visualization: The Solubility Equilibrium

The following diagram illustrates the critical pH transition point you must manage.

Solubility_Equilibrium Acidic Acidic Environment (pH < 6.0) Cationic Cationic Species (Soluble) [Im-Cyclobutyl-H]+ Acidic->Cationic Protonation Transition pKa Transition (~7.0 - 7.3) Cationic->Transition pH increases Neutral Neutral Species (Insoluble) [Im-Cyclobutyl]0 Transition->Neutral Deprotonation Precipitate PRECIPITATION (Lattice Energy Dominates) Neutral->Precipitate Hydrophobic Aggregation

Figure 1: The pH-dependent solubility cliff. N-cyclobutyl imidazoles lose solubility rapidly as pH crosses the pKa threshold of ~7.0.

Module 2: Salt Selection (First-Line Defense)

User Question: "I'm using the free base. Should I switch to a salt form?"

Technical Insight: Yes. For weak bases like imidazoles, converting to a salt form is the most effective way to manipulate the solid-state properties. However, not all counter-ions work for the cyclobutyl scaffold. You need a counter-ion that disrupts the crystal lattice effectively.

Recommended Counter-ions for Imidazoles
Counter-ionAcid TypeRationale for N-Cyclobutyl Derivatives
Hydrochloride Strong InorganicStandard first choice. High melting point, but risk of "common ion effect" in stomach acid (solubility decreases in high Cl-).
Mesylate Strong OrganicTop Recommendation. Methanesulfonic acid often forms stable, non-hygroscopic salts with lipophilic bases.
L-Tartrate Weak OrganicGood for breaking lattice energy if the molecule is chiral or requires specific hydrogen bonding geometry.
Tosylate Strong OrganicUseful if the molecule is extremely lipophilic, as the tosyl group interacts well with the cyclobutyl moiety.
Protocol: High-Throughput Salt Screening

Objective: Identify the stable salt form with the highest aqueous solubility.

  • Dissolution: Dissolve 50 mg of free base in minimal acetone or ethanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

    • Tip: For HCl, use 4M in dioxane. For Mesylate, use neat methanesulfonic acid.

  • Crystallization:

    • Stir at 50°C for 1 hour.

    • Cool slowly to 4°C overnight.

    • Troubleshooting: If no precipitate forms (oiling out), add an anti-solvent (diethyl ether or hexane) dropwise until turbid.

  • Validation: Filter solids and dry. Analyze via DSC (Differential Scanning Calorimetry) to confirm a distinct melting point (usually higher than the free base).

Salt_Screen_Workflow Start Start: Free Base (50mg) Solvent Dissolve in Acetone/EtOH Start->Solvent Acid Add 1.05 eq Acid (HCl, MsOH, Tartaric) Solvent->Acid Heat Heat to 50°C (1 hour) Acid->Heat Cool Cool to 4°C (Overnight) Heat->Cool Check Precipitate Formed? Cool->Check AntiSolvent Add Anti-Solvent (Ether/Hexane) Check->AntiSolvent No (Oiling) Isolate Filter & Dry Check->Isolate Yes AntiSolvent->Isolate DSC DSC Analysis (Confirm New Phase) Isolate->DSC

Figure 2: Step-by-step salt screening workflow to convert the lipophilic free base into a soluble crystalline salt.

Module 3: Formulation Strategies (When Salts Fail)

User Question: "The salt is still precipitating in media. What excipients work for this class?"

Technical Insight: When pH adjustment (salts) fails, you must hide the hydrophobic cyclobutyl group. Cyclodextrins (CDs) are the "lock-and-key" solution here. The cyclobutyl group fits perfectly into the hydrophobic cavity of


-cyclodextrin, leaving the hydrophilic exterior exposed to the solvent.

Gold Standard Excipient: Sulfobutyl Ether Beta-Cyclodextrin (SBE-


-CD)  (e.g., Captisol®).
  • Why: It is anionic, which interacts favorably with the cationic protonated imidazole, providing dual stabilization (inclusion complex + ionic attraction).

Protocol: Complexation with SBE- -CD
  • Vehicle Prep: Prepare a 20% (w/v) solution of SBE-

    
    -CD in 50 mM Citrate Buffer (pH 4.0).
    
  • Addition: Add the N-cyclobutyl imidazole (free base or salt) to the vehicle.

  • Equilibration: Vortex or sonicate for 30 minutes.

  • pH Adjustment: Slowly adjust pH to 7.4 using 1N NaOH.

    • Observation: If the solution remains clear, the cyclodextrin has successfully sequestered the hydrophobic tail.

Module 4: In Vitro Assay Troubleshooting (DMSO)

User Question: "My IC50 curves are erratic. I suspect precipitation when I add my DMSO stock to the cell media."

Technical Insight: This is the "Solvent Shift" crash. You are moving from 100% DMSO (High Solubility) to 99.9% Water (Low Solubility). The N-cyclobutyl derivative, being lipophilic, will aggregate instantly if the local concentration exceeds its solubility limit during the mixing event.

The "Intermediate Dilution" Method

Do NOT pipette 100% DMSO stock directly into the cell culture well.

  • Prepare Stock: 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute stock 1:20 into culture media (without serum/proteins first, if possible) in a separate tube.

    • Result: 500 µM solution in 5% DMSO.

    • Check: Vortex immediately.[1] Inspect for turbidity. If cloudy, your concentration is too high for the assay.

  • Final Addition: Add this intermediate solution to your cell plate.

    • Why: This prevents the "shock" precipitation that occurs when a tiny drop of DMSO hits a large volume of water.

FAQ: Troubleshooting Table
SymptomProbable CauseCorrective Action
Cloudy Media Compound crashed out upon dilution.Use the "Intermediate Dilution" method.[1] Reduce final concentration.
Variable IC50 Micro-precipitates settling on cells.Inspect wells under microscope before adding detection reagents.
Yellowing Solution Oxidation of the imidazole ring.Store DMSO stocks at -20°C under nitrogen/argon.

References

  • Physicochemical Properties of Imidazoles

    • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Selection. The Practice of Medicinal Chemistry.
    • Source:

  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews.

    • Source:

  • pKa and Solubility of N-Alkyl Imidazoles

    • Guillaume, Y. C., & Peyrin, E. (1999). Symmetry Breaking during the Formation of β-Cyclodextrin−Imidazole Inclusion Compounds.[3] Analytical Chemistry.

    • Source:

  • DMSO Precipitation in Bioassays

    • Di, L., & Kerns, E. H. (2006).
    • Source:

Sources

Troubleshooting

Technical Support Center: Chiral Separation of N-Substituted Imidazole Enantiomers

Welcome to the technical support center for the chiral separation of N-substituted imidazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of N-substituted imidazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. The content is structured in a question-and-answer format to directly address specific issues, moving from fundamental questions to advanced troubleshooting.

Section 1: Frequently Asked Questions - Foundational Concepts

This section addresses the most common initial questions researchers have when approaching the chiral separation of N-substituted imidazoles.

Q1: What are N-substituted imidazole enantiomers, and why is their separation critical?

N-substituted imidazoles are a class of heterocyclic compounds core to many pharmaceuticals, particularly antifungal agents (e.g., econazole, miconazole) and aromatase inhibitors.[1] Chirality, or the existence of non-superimposable mirror-image molecules (enantiomers), is a key feature of many of these drugs. The two enantiomers of a chiral drug can exhibit significant differences in pharmacological activity, pharmacokinetics, and toxicity.[2] For instance, one enantiomer of ketoconazole shows stronger antifungal activity and CYP3A4 inhibition than the other.[2] Therefore, regulatory agencies mandate the characterization and often the isolation of a single enantiomer to ensure drug safety and efficacy, making their separation a critical task in drug development and quality control.[3]

Q2: What are the primary analytical techniques for separating N-substituted imidazole enantiomers?

The two most powerful and widely used techniques are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors added to the electrolyte.[4]

  • Chiral HPLC: This is the workhorse method, especially for preparative separations. It relies on the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are overwhelmingly the most successful for this class of compounds.[3]

  • Chiral CE: This technique offers very high separation efficiency, rapid analysis times, and requires minimal sample and solvent.[5] Separation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different migration velocities.[1][6]

Q3: How do I choose between HPLC and CE for my separation?

The choice depends on your analytical goals, sample availability, and whether preparative scale-up is required.

FeatureChiral HPLCChiral CE
Primary Strength Versatility, well-established, easy scale-up for purification.[3]Extremely high efficiency, speed, low sample/reagent consumption.[5]
Best For Quantitative analysis, purity testing, preparative isolation.High-throughput screening, analysis of precious samples, complex matrices.
Sample Volume Microliters (µL)Nanoliters (nL)
Solvent Consumption High (mL/min)Very Low (µL/day)
Initial Cost Higher (Columns can be expensive)Lower (Selectors are added to buffer)
Throughput Moderate to High (with automation)Very High

Diagram: Choosing Your Chiral Separation Strategy

This diagram outlines the initial decision-making process based on the primary analytical objective.

Start What is your primary goal? Goal_Quant Quantitative Analysis & Purity Testing Start->Goal_Quant Goal_Prep Preparative Scale-Up & Isolate Enantiomers Start->Goal_Prep Goal_Screen High-Throughput Screening & Limited Sample Start->Goal_Screen Decision_HPLC Chiral HPLC is the preferred starting point Goal_Quant->Decision_HPLC Goal_Prep->Decision_HPLC Decision_CE Chiral CE offers significant advantages Goal_Screen->Decision_CE Note1 Ref: [29] Decision_HPLC->Note1 Well-established, robust, and directly scalable. Note2 Ref: [3] Decision_CE->Note2 High efficiency, speed, and minimal sample use.

Caption: Decision workflow for selecting between HPLC and CE.

Q4: What is a "chiral screening," and why is it the recommended first step?

A chiral screening is a systematic process of testing a racemic compound against a variety of chiral stationary phases (for HPLC) or chiral selectors (for CE) under a set of standardized mobile phase or buffer conditions.[7][8] Due to the complex nature of chiral recognition, it is nearly impossible to predict the best separation conditions based on analyte structure alone. A screening approach is the most efficient and effective strategy to identify promising starting conditions for method development, with success rates often exceeding 90% when using a well-chosen set of columns and mobile phases.[9]

Section 2: HPLC Method Development & Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral HPLC separation of N-substituted imidazoles.

Q1: I'm starting from scratch. How do I develop an HPLC method for my N-substituted imidazole?

The most effective approach is a systematic chiral screen. This involves testing a few complementary polysaccharide-based columns in different solvent modes.

Protocol 1: Generic HPLC Chiral Screening for N-Substituted Imidazoles

  • Column Selection : Select 3-4 polysaccharide-based CSPs. A good starting set includes columns with both cellulose and amylose backbones and different derivatizations.

    • Primary Screen : CHIRALPAK® AD, CHIRALCEL® OD, CHIRALPAK® AS, CHIRALCEL® OJ.[3] These four columns are statistically shown to resolve a very high percentage of racemic compounds.[10]

  • Sample Preparation : Dissolve your racemic N-substituted imidazole standard in the mobile phase or a compatible solvent (e.g., ethanol, isopropanol) at a concentration of ~0.5-1.0 mg/mL.[2] Avoid strong solvents not present in the mobile phase, as this can cause peak distortion.[11][12]

  • Screening Modes : Test the columns under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions. Immobilized CSPs are highly recommended as they are compatible with a wider range of solvents, streamlining the screening process.[11][13]

  • Mobile Phase Composition :

    • Normal Phase (NP) : Use mixtures of an alkane (like n-hexane) and an alcohol (isopropanol or ethanol). A common starting point is 80:20 (v/v) Hexane:Alcohol.[14][15]

    • Crucial Additive : For basic compounds like N-substituted imidazoles, add a basic modifier to the mobile phase to prevent peak tailing. Start with 0.1% diethylamine (DEA).[2][16]

    • Polar Organic (PO) : Use 100% alcohol (Methanol or Ethanol) or Acetonitrile.[10]

    • Reversed-Phase (RP) : Use mixtures of a buffer (e.g., 20 mM ammonium bicarbonate) and an organic modifier (Acetonitrile or Methanol).[9]

  • Run Conditions :

    • Flow Rate : 1.0 mL/min for a standard 4.6 mm ID column.

    • Temperature : 25 °C.

    • Detection : UV, at a wavelength where the analyte has good absorbance (e.g., 220-230 nm).[2]

  • Evaluation : Analyze the results from the screen. Look for any separation (even partial). The condition that provides the best "hit" (highest resolution or selectivity) will be the starting point for optimization.[8]

Diagram: Systematic HPLC Method Development Workflow

Start Start: Racemic N-imidazole Analyte Screen Perform Chiral Screen (4-5 CSPs, NP/PO/RP modes) Ref: [29] Start->Screen Result Evaluate Screening Data Screen->Result NoSep No Separation Observed Result->NoSep No Hit PartialSep Partial Separation (Rs < 1.5) Result->PartialSep Hit GoodSep Good Separation (Rs >= 1.5) Result->GoodSep Good Hit Action1 Change CSP Type (e.g., Amylose to Cellulose) Change Mobile Phase Mode (e.g., NP to PO) NoSep->Action1 Action2 Optimize Mobile Phase (Alcohol %, Additive Conc.) Optimize Temperature & Flow Rate PartialSep->Action2 Action3 Method Validation GoodSep->Action3 Action1->Screen Action2->Result

Caption: Workflow for systematic chiral HPLC method development.

Q2: I'm not getting any separation between my enantiomers. What should I try next?

If your initial screen yields no separation on any column, don't despair. Selectivity is the most powerful factor in achieving resolution.[7]

  • Change the Stationary Phase : The chiral recognition mechanism is highly specific. If you used cellulose-based columns (e.g., Chiralcel OD, OJ), switch to amylose-based ones (e.g., Chiralpak AD, AS) or vice-versa. Cellulose has a more linear, layered structure, while amylose is more helical, and this difference can be decisive.[7]

  • Change the Mobile Phase Mode : The conformation of the polysaccharide selector can change in different solvents, altering its chiral recognition capabilities. If Normal Phase (NP) failed, try Polar Organic (PO) or Reversed-Phase (RP) modes on the same columns (especially if they are immobilized).[7]

  • Explore Different Alcohols : In NP mode, switching the alcohol modifier from isopropanol (IPA) to ethanol (EtOH) can significantly alter selectivity. EtOH is more polar and can lead to better resolution for some imidazoles.[2]

  • Consider a Different Technique : If an exhaustive HPLC screen fails, chiral CE may provide the orthogonal selectivity needed for your compound.[5]

Q3: My peaks are tailing badly. How can I improve the peak shape?

Peak tailing is the most common issue for basic analytes like N-substituted imidazoles. It is almost always caused by strong, undesirable ionic interactions between the protonated basic analyte and residual acidic silanol groups on the silica support of the CSP.

  • The Solution: Basic Additives : The remedy is to add a small amount of a competing base to the mobile phase. This base will interact with the active silanol sites, masking them from the analyte and resulting in symmetrical peaks.

    • Standard Choice : Diethylamine (DEA) at 0.1% (v/v) is the most common and effective additive in NP mode.[2][14]

    • Alternative Amines : In some cases, other amines like ethylenediamine (EDA) or 2-aminoethanol can provide even better peak shape and resolution.[16]

    • Caution : Always check for miscibility. EDA, for example, is best used when at least 2% alcohol is present in the mobile phase.[16]

Q4: My resolution is poor (Rs < 1.5). How can I optimize it?

Once you have achieved some separation (a "hit"), you can fine-tune the method to improve the resolution (Rs).

  • Adjust Mobile Phase Composition : This has the largest impact. In NP mode, decrease the percentage of the alcohol modifier (e.g., from 20% IPA to 15% or 10%). This will increase retention and often improve selectivity and resolution, albeit at the cost of longer run times.

  • Change Temperature : Temperature affects the thermodynamics of the chiral interaction. Decreasing the temperature often improves resolution, but not always. It's an empirical parameter that should be tested (e.g., test at 15°C, 25°C, and 40°C).[7]

  • Reduce Flow Rate : Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and thereby improve resolution, especially if the separation is efficiency-limited.

Diagram: Troubleshooting Poor Peak Shape in HPLC

Start Problem: Peak Tailing or Fronting CheckAll Does it affect all peaks or just the analyte? Start->CheckAll AllPeaks All Peaks Affected CheckAll->AllPeaks All AnalyteOnly Only Analyte Peaks Affected CheckAll->AnalyteOnly Analyte Only Cause1 Likely Cause: System Issue (e.g., blocked frit, void) AllPeaks->Cause1 Cause2 Is the analyte basic (e.g., imidazole)? AnalyteOnly->Cause2 Solution1 Action: 1. Reverse-flush column. 2. Check for leaks/voids. 3. Replace column if necessary. Ref: [9, 23] Cause1->Solution1 YesBasic Yes (Tailing) Cause2->YesBasic Yes NoOrFronting No, or Peak is Fronting Cause2->NoOrFronting No/Fronting Cause3 Likely Cause: Secondary Ionic Interactions with silica support. YesBasic->Cause3 Cause4 Likely Cause: Column Overload or Sample Solvent Issue NoOrFronting->Cause4 Solution3 Action: Add 0.1% DEA (or other amine) to the mobile phase. Ref: [6, 17] Cause3->Solution3 Solution4 Action: 1. Reduce injection volume/conc. 2. Dissolve sample in mobile phase. Ref: [14, 15] Cause4->Solution4

Caption: A troubleshooting flowchart for common HPLC peak shape problems.

Q5: I'm seeing peak fronting. What's the cause?

Peak fronting is less common than tailing for imidazoles but can occur. The primary causes are:[17]

  • Column Overload : Injecting too much sample mass onto the column. The solution is to reduce the injection volume or the sample concentration.

  • Sample Solvent Incompatibility : Dissolving the sample in a solvent that is much stronger than the mobile phase. This causes the initial band to spread improperly. Always try to dissolve your sample in the mobile phase itself.[11][12]

Q6: My method was working, but now the performance has degraded. What happened?

A decline in resolution or peak shape over time can be frustrating. The most common culprits are:

  • Column Contamination : Strongly retained impurities from your sample can accumulate at the head of the column, blocking active sites. Try flushing the column with a strong, compatible solvent (check the column's instruction manual). For immobilized phases, solvents like THF or DMF can be used for regeneration.[18]

  • Column "Memory Effect" : Additives, especially basic ones, can strongly adsorb to the stationary phase. If you switch to a method without the additive, the column may retain a "memory" of it, affecting chromatography for a long time.[19][20] When dedicating a column to a method, it's best to condition it for several hours with the new mobile phase.[18]

  • Column Degradation : The silica support can dissolve under harsh conditions (e.g., high pH in reversed-phase). This is irreversible and requires a new column.[18]

Q7: Can I use LC-MS for my chiral separation?

Yes, but mobile phase selection is critical. Many standard NP additives like DEA are not MS-friendly as they can cause ion suppression. For LC-MS, you must use volatile additives.

  • For basic imidazoles in RP/PIM mode : Use volatile buffers like ammonium acetate or ammonium formate.

  • For acidic additives (if needed) : Use formic acid instead of non-volatile acids like TFA. Formic acid is MS-compatible and provides good peak shape for many compounds.[21]

Section 3: Capillary Electrophoresis (CE) Method Development & Troubleshooting

CE is a powerful orthogonal technique for chiral separations. Success hinges on finding the right chiral selector to add to the background electrolyte (BGE).

Q1: How do I begin developing a chiral CE method for my imidazole enantiomers?

Similar to HPLC, a screening approach is best. Here, you screen different types of chiral selectors at various pH levels. Cyclodextrins (CDs) are the most effective and common selectors for this purpose.[1][22]

Protocol 2: Generic CE Chiral Screening for N-Substituted Imidazoles

  • Chiral Selector (CS) Selection : Screen a variety of neutral and charged cyclodextrins.

    • Neutral CDs : Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) and Hydroxypropyl-β-CD (HP-β-CD) are excellent starting points and have shown great success with imidazole derivatives.[1][23]

    • Charged CDs : Sulfated-β-CD can also be effective, especially for neutral or weakly basic compounds.

  • Buffer (BGE) Preparation : Prepare a stock buffer, typically 50 mM phosphate. Test at two different pH values to start, for example, pH 2.5 and pH 5.0. Low pH is often effective for basic imidazoles as it ensures they are fully protonated and positively charged.[1]

  • Screening Conditions :

    • CS Concentration : Start with a moderate concentration, e.g., 15-20 mM of the chosen CD in the BGE.[23]

    • Voltage : Apply a voltage of 15-25 kV.[24]

    • Temperature : Maintain a constant temperature, e.g., 20 °C or 25 °C, as temperature control is critical for reproducibility.[6]

    • Injection : Use a standard hydrodynamic injection (e.g., 50 mbar for 5 seconds).[23]

  • Evaluation : Run the racemic sample under each condition (e.g., HP-β-CD at pH 2.5, HP-β-CD at pH 5.0, TM-β-CD at pH 2.5, etc.). Look for any sign of peak splitting or separation.

Diagram: Systematic CE Method Development Workflow

Start Start: Racemic N-imidazole Analyte Screen Screen Chiral Selectors (e.g., HP-β-CD, TM-β-CD) at different pH values (e.g., 2.5, 5.0) Ref: [37] Start->Screen Result Evaluate Electropherograms Screen->Result NoSep No Separation Result->NoSep No Hit PartialSep Partial Separation (Rs < 1.5) Result->PartialSep Hit GoodSep Baseline Separation (Rs >= 1.5) Result->GoodSep Good Hit Action1 Try different CS class (e.g., charged CD) Try dual-selector system Ref: [28] NoSep->Action1 Action2 Optimize CS Concentration Optimize BGE pH & Conc. Optimize Voltage & Temperature Ref: [2, 10] PartialSep->Action2 Action3 Method Validation GoodSep->Action3 Action1->Screen Action2->Result

Caption: Workflow for systematic chiral CE method development.

Q2: I'm not seeing any separation. What are the key parameters to change?

  • Chiral Selector Type : This is the most critical parameter. If neutral CDs don't work, try a charged one or a different parent CD (e.g., α-CD or γ-CD derivatives). The size of the CD cavity must be appropriate for the analyte to form an inclusion complex.[22]

  • Chiral Selector Concentration : The extent of complexation is concentration-dependent. If you see no separation, try increasing the selector concentration.[6][24]

Q3: My resolution is low. How can I improve it?

  • Optimize Selector Concentration : Increasing the selector concentration generally increases resolution, but can also lead to longer migration times and higher currents. There is usually an optimal concentration range.[6][24]

  • Optimize BGE pH : pH affects the charge of the analyte and sometimes the selector. Fine-tuning the pH around the initial hit can significantly improve resolution.[24]

  • Decrease Temperature : Lowering the temperature can enhance the stability of the transient diastereomeric complexes, often leading to better resolution.[6]

  • Adjust Voltage : Lowering the applied voltage can sometimes improve resolution by reducing band broadening from Joule heating, but it will increase the analysis time.[24]

Q4: My migration times are too long. How do I adjust them?

Long analysis times can be addressed by:

  • Increasing Voltage : This will increase the electrophoretic velocity and shorten the run time. Be mindful of potential Joule heating.

  • Decreasing BGE Concentration : A lower buffer concentration reduces the ionic strength, leading to faster migration. However, this may also decrease resolution.[23]

  • Decreasing Selector Concentration : This will reduce the interaction with the analyte, leading to faster migration but potentially at the cost of resolution.[23]

Section 4: Understanding the Mechanism

Q: How does a polysaccharide chiral stationary phase actually separate enantiomers?

Chiral recognition on a polysaccharide CSP is a complex, three-dimensional process. The derivatized cellulose or amylose polymer is coated or immobilized onto a silica support, forming chiral grooves and cavities.[25][26]

Separation occurs because one enantiomer fits more favorably into these chiral pockets than the other. This preferential interaction is governed by a combination of forces:[25][26]

  • Hydrogen Bonding : Interactions between polar groups on the analyte (like the imidazole nitrogen) and the carbamate groups on the CSP.

  • π-π Interactions : Stacking between aromatic rings on the analyte and the phenyl groups of the CSP derivative.

  • Dipole-Dipole Interactions : Occur between polar bonds on both the analyte and the CSP.

  • Steric Hindrance (Inclusion) : The overall shape of the analyte allows one enantiomer to fit more deeply or snugly into the chiral groove, leading to a more stable complex and longer retention time.

The combination of these interactions creates a transient diastereomeric complex between each enantiomer and the stationary phase. The enantiomer that forms the more stable complex will be retained longer on the column, allowing for the separation. The mobile phase composition plays a crucial role by influencing both the analyte and the 3D structure of the polymer, thereby modulating these interactions.[7]

References

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2025). ResearchGate. [Link]

  • Galaverna, G., & Dossena, A. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chimia International Journal for Chemistry. [Link]

  • Innovations in Chiral Separation Using Capillary Electrophoresis. (2024). Longdom Publishing. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Comparative study of the enantiomeric resolution of chiral antifungal drugs econazole, miconazole and sulconazole by HPLC on various cellulose chiral columns in normal phase mode. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 441-446. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Comparison of the chiral resolution of econazole, miconazole, and sulconazole by HPLC using normal-phase amylose CSPs. Fresenius' Journal of Analytical Chemistry, 370(7), 951-955. [Link]

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Welch, C. J., Wu, N., Biba, M., Regalado, E., & GONG, X. (2004). Rapid method development for chiral separation in drug discovery using multi-column parallel screening and circular dichroism signal pooling. Journal of Chromatography A, 1049(1-2), 75-84. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]

  • Megawati, M., & Sari, P. (2020). Quality by Design Assisted Optimization of a Chiral Capillary Electrokinetic Chromatographic Method for the Separation of Amlodipine Enantiomers Using Maltodextrin as Chiral Selector. Scientia Pharmaceutica, 88(3), 36. [Link]

  • Frequently Asked Questions. (n.d.). Daicel Chiral Technologies. [Link]

  • Comparison of the chiral resolution of econazole, miconazole, and sulconazole by HPLC using normal-phase amylose CSPs. (n.d.). J-GLOBAL. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. (2021). Daicel Chiral Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Chiral FAQs. (n.d.). MZ-Analysentechnik. [Link]

  • Imre, S., Gáspár, A., & Vescan, M. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 26(22), 6965. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Mskhiladze, A., Chankvetadze, L., & Chankvetadze, B. (2020). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Journal of Chromatography A, 1626, 461376. [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Grieb, S., Gyllenhaal, O., & Hjertén, S. (2001). Separation of chiral 4-substituted imidazole derivatives by cyclodextrin-modified capillary electrophoresis. Journal of Chromatography A, 909(2), 241-248. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. [Link]

  • Pirkle, W. H., & Read, T. C. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S.
  • de Koster, N., van den Broek, A., & Somsen, G. W. (2020). Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. Electrophoresis, 42(1-2), 38-57. [Link]

  • Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons. [Link]

  • The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors. (2025). ResearchGate. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC North America. [Link]

  • Wenslow, R. M. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 139-146. [Link]

  • Aturki, Z., D'Orazio, G., & Fanali, S. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(15), 4658. [Link]

  • The Chiral Notebook. (n.d.). Phenomenex. [Link]

  • Wróblewska, A., & Ciirak, M. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Materials, 17(12), 2736. [Link]

  • Lämmerhofer, M., & Lindner, W. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Journal of Chromatography A, 1045(1-2), 195-205. [Link]

  • Wang, Y., & Wulff, G. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Sensors, 3(10), 2056-2060. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). SpringerLink. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of Polar Imidazole Compounds

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Retention, Peak Shape, and Reproducibility for Polar Imidazoles Executive Summary: The "Polar Basic" Challenge Imidazole compounds present...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Retention, Peak Shape, and Reproducibility for Polar Imidazoles

Executive Summary: The "Polar Basic" Challenge

Imidazole compounds present a dual challenge in liquid chromatography: they are highly polar (hydrophilic) and basic (pKa ~6.9–7.0). In standard Reversed-Phase (RP) systems, they often elute in the void volume due to lack of hydrophobic retention, or they exhibit severe peak tailing due to secondary interactions with residual silanols.

This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols for stabilizing your imidazole methods.

Module 1: Retention Failures (The "Void Volume" Issue)

User Query: "My imidazole compound elutes at the void volume (k' < 1) on a C18 column. Increasing the water content doesn't help. How do I get retention?"

Technical Diagnosis: Standard C18 columns rely on hydrophobic interaction.[1] Polar imidazoles prefer the aqueous mobile phase over the hydrophobic stationary phase. You are fighting thermodynamics.

Solution Protocol: You must switch the separation mechanism. Use the decision matrix below to select the correct mode based on your analyte's specific properties.

Decision Matrix: Column Selection for Imidazoles

ImidazoleColumnSelection Start Analyte: Polar Imidazole LogP Check LogP / Hydrophobicity Start->LogP RP_Path LogP > 1.5 (Moderately Hydrophobic) LogP->RP_Path HILIC_Path LogP < 0 (Highly Polar) LogP->HILIC_Path Mixed_Path LogP 0 - 1.5 (Intermediate) LogP->Mixed_Path C18_HighPH C18 High pH (> pH 8) (Deprotonated State) RP_Path->C18_HighPH Suppress Ionization HILIC_Col HILIC (Bare Silica/Amide) (Partition Mechanism) HILIC_Path->HILIC_Col Acetonitrile > 70% Mixed_Mode Mixed-Mode Cation Exchange (C18 + SCX) Mixed_Path->Mixed_Mode Dual Mechanism Result1 Retention via Hydrophobicity C18_HighPH->Result1 Result2 Retention via Water Layer HILIC_Col->Result2 Result3 Retention via Ionic Interaction Mixed_Mode->Result3

Figure 1: Strategic decision tree for selecting the stationary phase based on imidazole polarity (LogP).

Experimental Workflow (HILIC Implementation): If you choose HILIC (recommended for small, polar imidazoles), follow this strict equilibration protocol to ensure the "water layer" forms on the silica surface.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water.[2]

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.

  • Equilibration: Flush with 50 column volumes of initial conditions. HILIC requires longer equilibration than RP to stabilize the hydration layer [1][3].

Module 2: Peak Architecture (Tailing & Asymmetry)

User Query: "I have retention, but the peak tails severely (As > 2.0). It looks like a shark fin. Why is this happening?"

Technical Diagnosis: This is the classic "Silanol Effect." At pH < 7, the imidazole nitrogen is protonated (


). The silica support contains residual silanols (

) which are ionized above pH 3.5. The electrostatic attraction between the positive imidazole and negative silanol causes secondary retention (drag), resulting in tailing [4][5].

The "Anti-Tailing" System: You must break this interaction using one of three methods.

StrategyMechanismProtocolPros/Cons
1. High pH (pH > 8.5) Deprotonation. Converts Imidazole (

) to neutral (

). Neutral species do not interact with silanols.
Use Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) with 10mM Ammonium Bicarbonate.Best Shape. Requires pH-resistant columns.
2. Low pH (pH < 3.0) Silanol Suppression. Protonates silanols (

), rendering them neutral.[3]
Use 0.1% TFA or Formic Acid.Simple. May reduce retention of polar bases in RP.
3. Chaotropic Buffers Ion Masking. High concentration of competing ions blocks silanol sites.Add 25-50 mM Sodium Perchlorate or TEA (Triethylamine) to mobile phase.Effective. Non-volatile (bad for MS); TEA is difficult to flush out.

Critical Visualization: The Silanol Interaction

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Imidazole Protonated Imidazole (ImH⁺) Silanol->Imidazole Electrostatic Drag (Causes Tailing) Blocker Solution: High pH (Deprotonates ImH⁺) Blocker->Imidazole Neutralizes

Figure 2: Mechanism of peak tailing caused by secondary silanol interactions.

Module 3: Sample Diluent & Injection Artifacts

User Query: "My peak is split or broad, even though the column is new. The retention time is stable."

Technical Diagnosis: This is likely a Solvent Strength Mismatch .

  • In HILIC: Injecting a sample dissolved in 100% water into a high-ACN mobile phase causes "breakthrough." The water acts as a strong solvent, carrying the analyte down the column before it can interact with the stationary phase.

  • In RP: Injecting a sample dissolved in 100% ACN into a high-water mobile phase causes precipitation or band broadening.

The "Match-and-Dilute" Protocol:

  • HILIC Rule: Sample diluent must be ≥ 75% Organic (ACN).

  • RP Rule: Sample diluent must match the initial gradient conditions (e.g., 5% ACN).

  • Test: Dilute your sample 1:10 in the mobile phase A. If the peak shape sharpens, solvent mismatch was the cause.

Module 4: Ion-Pairing (The "Nuclear Option")

User Query: "HILIC isn't an option, and I must use C18. How do I retain this polar base?"

Technical Diagnosis: You need Ion-Pair Chromatography (IPC) . You will add a reagent to the mobile phase that binds to the imidazole, increasing its hydrophobicity.

IPC Protocol [2][6]:

  • Reagent: Sodium Octanesulfonate (SOS) or Sodium Dodecyl Sulfate (SDS).

  • Concentration: 5 mM to 10 mM.

  • pH Control: Buffer at pH 2.5–3.0 (ensures Imidazole is positively charged to pair with the anionic reagent).

  • Warning: IPC reagents permanently alter C18 columns. Dedicate a specific column to this method. Do not use with LC-MS (non-volatile source contamination).

References
  • YMC America. (2024). Technical Note: Separation Mechanisms in HILIC. Retrieved from [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole - Discussion on Ion Pairing and pKa. Retrieved from [Link]

  • LCI Cologne. (2016).[4] HILIC – New Separation Principle in Chromatography? Retrieved from [Link]

  • Element Lab Solutions. (2025).[5] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2019). Reversed-phase ion-pair chromatography of hydroxyl functionalized imidazolium ionic liquid cations. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the biological activity of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Topic: Enhancing Biological Activity & Experimental Optimization Audience: Medicinal Chemists, Process Chemists, and Pharmacologists. Welcome to the Technical Support Hub You are currently viewing the Advanced Optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Biological Activity & Experimental Optimization

Audience: Medicinal Chemists, Process Chemists, and Pharmacologists.

Welcome to the Technical Support Hub

You are currently viewing the Advanced Optimization Guide for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CBICA) . This scaffold is a deceptive chemical entity: structurally simple, yet chemically temperamental. Its utility in drug discovery—specifically for GPCR antagonists (e.g., Angiotensin II receptor blockers) and kinase inhibitors—relies entirely on preserving the integrity of the C2-carboxylic acid during derivatization.

This guide addresses the three most common support tickets we receive:

  • Stability: "My compound decarboxylated during workup."

  • Reactivity: "Amide coupling yields are low due to steric hindrance."

  • Bio-Optimization: "How do I leverage the cyclobutyl group for potency?"

Part 1: Critical Stability Protocols (The "Decarboxylation Trap")

Status:


Issue:  Users frequently report loss of the carboxylic acid moiety, resulting in the formation of 1-cyclobutyl-1H-imidazole (inactive byproduct).
The Mechanism of Failure

Imidazole-2-carboxylic acids are zwitterionic. The protonated imidazole ring acts as an electron sink, facilitating the release of


 from the carboxylate group. This process is catalyzed by heat  and acidic conditions .
Troubleshooting Guide: Preventing Decarboxylation
Parameter Standard Protocol (Risky) Optimized Protocol (Safe) Why? (Causality)
Reagent Activation Thionyl Chloride (

) at Reflux
HATU / EDC at

Thermal acid chloride formation triggers rapid decarboxylation. Mild coupling reagents prevent thermal stress.
Solvent Choice Protic solvents (MeOH,

) with heat
Aprotic polar (DMF, DMSO, NMP)Protic solvents stabilize the transition state for decarboxylation.
Workup pH Acidic wash (

)
Buffered wash (

)
Strong acid protonates the imidazole N3, accelerating

loss.
Drying Oven drying (

)
Vacuum desiccation (

)
Heat is the primary driver of the decomposition reaction.
Visualizing the Danger Zone

Decarboxylation_Pathway Start 1-Cyclobutyl-1H-imidazole- 2-carboxylic acid TS Zwitterionic Transition State (Protonated Imidazole) Start->TS Activation Heat Trigger: Heat (>60°C) or Strong Acid Heat->TS Product 1-Cyclobutylimidazole (INACTIVE BYPRODUCT) TS->Product Decarboxylation CO2 CO2 Gas (Irreversible Loss) TS->CO2 Release

Figure 1: The thermal decomposition pathway. Note that once


 is lost, the biological activity potential is permanently destroyed.

Part 2: Enhancing Activity via Derivatization (SAR)

Status:


Goal:  Convert the latent scaffold into a potent biological agent.

The "biological activity" of the free acid is negligible. Enhancement requires converting the acid into an amide or ester to engage target proteins (e.g., forming hydrogen bonds in a kinase hinge region).

Q: Why are my amide coupling yields low (<30%)?

A: You are fighting two fronts: the steric bulk of the N1-cyclobutyl group shielding the C2-carboxylate, and the electronic deactivation of the imidazole ring.

Optimized Protocol: High-Yield Amide Coupling

Use this protocol to synthesize derivatives for biological screening.

Reagents:

  • Substrate: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) - Preferred over EDC for sterically hindered substrates.

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Amine Partner: Your target pharmacophore (1.1 eq)

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve the acid and HATU in DMF under

    
     atmosphere.
    
  • Activation: Add DIPEA dropwise at

    
    . Stir for 15 minutes. Crucial: The solution should turn yellow/orange, indicating active ester formation.
    
  • Coupling: Add the amine partner. Allow to warm to Room Temperature (RT) naturally.

  • Monitoring: Stir for 12–16 hours. Monitor via LC-MS. Do not heat to accelerate.

  • Purification: Dilute with EtOAc, wash with saturated

    
      (not HCl!), then brine.
    
SAR Strategy: Leveraging the Cyclobutyl Group

To enhance biological activity, you must exploit the unique properties of the cyclobutyl ring compared to standard alkyl groups.

FeatureCyclobutyl AdvantageBiological Impact
Conformation "Puckered" ring conformationFills hydrophobic pockets (e.g., GPCR transmembrane domains) more effectively than flat planar rings.
Metabolism No benzylic/allylic hydrogensHigher Metabolic Stability (

) compared to Isopropyl or n-Butyl groups (which are prone to CYP450 oxidation).
Lipophilicity Moderate

increase
Improves membrane permeability without the extreme hydrophobicity of a cyclohexyl group.

Part 3: Biological Assay Troubleshooting

Status:


Issue:  "The compound precipitates in the assay buffer."
Solubility & Formulation Guide

The free acid has a net charge of 0 at physiological pH (Isoelectric point


 pH 5-6), leading to poor solubility (aggregation).

Solution: Salt Selection for Screening Do not screen the free acid or zwitterion. Convert to a salt form immediately before the assay.

  • For In Vitro Assays (DMSO stocks):

    • Dissolve the compound in 100% DMSO.

    • Enhancement Tip: If precipitation occurs upon dilution into media, use the Sodium Salt . Treat the acid with 1.0 eq of NaOH in MeOH, evaporate, and use the resulting sodium carboxylate. It is

      
       more soluble in aqueous media.
      
  • For In Vivo Studies (PK/PD):

    • Avoid: Hydrochloride salts (The acidity can trigger decarboxylation in the solid state over time).

    • Recommended: Meglumine or Tromethamine salts. These large counter-ions stabilize the carboxylate and prevent packing into tight, insoluble crystal lattices.

Workflow: From Scaffold to Lead

Optimization_Workflow Scaffold 1-Cyclobutyl-1H-imidazole- 2-carboxylic acid Deriv Derivatization (Amide Coupling via HATU) Scaffold->Deriv Prevent Decarboxylation Library Library Generation (R-groups: Heterocycles, Benzyls) Deriv->Library Diversity Screen Biological Screening (Kinase/GPCR Assays) Library->Screen DMSO Solubilization Hit Hit Identification Screen->Hit IC50 < 100nM Hit->Scaffold SAR Refinement

Figure 2: The iterative cycle for enhancing biological activity. Note that the scaffold is the starting point, not the endpoint.

References

  • Synthesis and Stability of Imidazole-2-Carboxylic Acids

    • O'Connell, J. F., Parquette, J., Yelle, W. E., & Wang, W. (1992). The synthesis of 1-substituted imidazole-2-carboxylic acid derivatives. Synthesis, 1992(08), 767-771. Link

  • Decarboxylation Mechanisms

    • Kjellin, G., & Sandström, J. (1969). The decarboxylation of imidazole-2-carboxylic acids. Acta Chemica Scandinavica, 23, 2879-2887. Link

  • Amide Coupling Strategies (HATU/HOAt)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Cyclobutyl Group in Medicinal Chemistry

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design (Contextual reference for small rings). Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

  • General Imidazole Pharmacology

    • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. Link

Optimization

Technical Support Center: Optimizing N-Cyclobutyl Heterocycles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Metabolic Instability of N-Cyclobutyl Motifs Introduction Welcome to the Advanced Chemistry Technical Support Center. I am Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Metabolic Instability of N-Cyclobutyl Motifs

Introduction

Welcome to the Advanced Chemistry Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your lead compound—featuring a promising N-cyclobutyl group for lipophilicity modulation or conformational control—is failing in Human Liver Microsomes (HLM) or showing high in vivo clearance.

The N-cyclobutyl motif is a powerful bioisostere for N-isopropyl or N-tert-butyl groups, offering unique vectors for hydrophobic pocket filling. However, it carries a distinct metabolic liability: oxidative


-dealkylation .[1] This guide treats your chemical series as a system to be debugged. We will diagnose the specific failure mode and apply structural patches to resolve it.

Module 1: Diagnosis & Root Cause Analysis

Before synthesizing new analogs, you must confirm the mechanism of failure.

Q: My compound disappears rapidly in HLM. Is the cyclobutyl ring definitely the culprit?

A: Not always, but it is a "usual suspect." You must run a Metabolite Identification (MetID) study to confirm.

The Debugging Workflow:

  • Incubate parent compound with HLM + NADPH for 30-60 mins.

  • Analyze via LC-MS/MS.

  • Look for these specific mass shifts:

Mass Shift (

m/z)
Metabolite TypeDiagnosis
-54 Da

-Dealkylation
CRITICAL FAILURE. The cyclobutyl ring has been cleaved entirely. This is the most common issue.
+16 Da Hydroxylation MODERATE. The ring is intact but oxidized. If this occurs on the

-carbon, it is the precursor to the -54 Da loss.
+14 Da Carbonyl STABLE. Formation of a lactam or ketone (rare for simple cyclobutyls, common for larger rings).
The Mechanism of Failure

Understanding the "crash" helps us write the "patch." The primary clearance pathway is Cytochrome P450 (CYP)-mediated


-carbon hydroxylation.[2]

Visualizing the Pathway:

MetabolicPathway Parent N-Cyclobutyl Parent (Substrate) Radical α-Carbon Radical (Transient) Parent->Radical CYP450 (HAT) Carbinolamine α-Carbinolamine (Unstable Intermediate) Radical->Carbinolamine Oxygen Rebound Products Dealkylated Amine + Cyclobutanone Carbinolamine->Products Spontaneous Collapse

Figure 1: The CYP450-mediated oxidative dealkylation pathway.[2][3][4] The critical step is the Hydrogen Atom Transfer (HAT) from the


-carbon.

Module 2: Structural Optimization (The "Patches")

Once you have confirmed


-oxidation (or 

-dealkylation) is the driver, apply these structural modifications.
Patch 1: Deuteration (The Kinetic Isotope Effect)

Q: Will deuteration actually improve metabolic stability, or is it just a labeling trick? A: For N-cyclobutyl groups, it is a viable stabilization strategy.

  • Logic: The C-D bond is stronger than the C-H bond (primary Kinetic Isotope Effect, KIE).[5] If C-H abstraction at the

    
    -position is the rate-determining step (RDS), deuteration can significantly reduce intrinsic clearance (
    
    
    
    ).
  • Implementation: Replace the single proton at the methine position (

    
    -carbon) with deuterium.
    
  • Expectation: A

    
     ratio of 2–5 is common. If the metabolic switch occurs (CYP attacks a different site), the overall stability gain may be muted.
    
Patch 2: Fluorination (Electronic Deactivation)

Q: Where should I put the fluorine? A: You have two strategic options, each with trade-offs.

PositionEffect on MetabolismPhysicochemical Trade-off

-Fluoro
Blocks Metabolism. Prevents H-abstraction entirely at the sensitive site.pKa Crash. Drastically lowers the basicity of the nitrogen (inductive effect). May kill potency if a basic amine is required for target binding.

-Difluoro
Reduces Metabolism. Electron-withdrawing group (EWG) deactivates the entire ring, making the

-proton less electron-rich and harder to oxidize.
Lipophilicity. Changes

. Can alter ring pucker/conformation.
Patch 3: Ring Contraction (The Oxetane Switch)

Q: Can I just change the ring type? A: Yes. Switching from


-cyclobutyl  to 

-oxetan-3-yl
is a high-probability success strategy.
  • Why: The oxygen atom in the oxetane ring acts as an EWG, reducing the electron density on the

    
    -carbon (similar to fluorination) but often maintaining better solubility and metabolic stability profiles compared to the carbocycle.
    
  • Reference: This strategy has been successfully employed in H3 receptor antagonist programs to improve microsomal stability [1].

Decision Tree for Optimization

OptimizationTree Start High Clearance in HLM/Hepatocytes MetID Run MetID: Is N-dealkylation major? Start->MetID Yes Yes: α-Oxidation is Driver MetID->Yes Major -54 Da No No: Other Soft Spots MetID->No Aromatic Ox / Other Strategy1 Strategy A: Deuterate α-position (Maintains pKa) Yes->Strategy1 Need Basic Amine Strategy2 Strategy B: Fluorinate (β or γ) (Lowers pKa) Yes->Strategy2 Can Tolerate pKa Drop Strategy3 Strategy C: Switch to Oxetane (Lowers LogD) Yes->Strategy3 Need Solubility

Figure 2: Decision matrix for structural modification based on metabolic phenotype.

Module 3: Experimental Validation Protocols

Do not rely on generic CRO data. Validate your "patch" with this specific protocol designed to capture the nuances of N-dealkylation.

Protocol: Microsomal Stability with Reactive Metabolite Trapping

Purpose: To determine intrinsic clearance (


) and confirm if ring opening is generating reactive aldehydes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH regenerating system.

  • Test Compound (1 µM final conc).

  • Trapping Agent: Potassium Cyanide (KCN) or Methoxylamine (for aldehyde trapping if ring opening is suspected).

Step-by-Step Workflow:

  • Preparation: Prepare a 100 µM stock of test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Pre-incubation: Add HLM (0.5 mg/mL final) and Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

    • Control Arm: Add buffer instead of NADPH (checks for chemical instability).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Centrifugation: 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor Parent depletion and appearance of Cyclobutanone (if standard available) or trapped adducts.

Data Interpretation:

  • Calculate

    
     (slope of ln(conc) vs time).
    
  • 
    .
    
  • Success Criteria: Improvement in

    
     by >2-fold compared to the parent cyclobutyl analog.
    

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Source:Journal of Medicinal Chemistry / PMC Context: Discusses the use of cyclobutyl linkers in H3 antagonists and their metabolic advantages over ethyl linkers in specific contexts.

  • Metabolic N-Dealkylation and N-Oxidation.

    
    -carbon hydroxylation and subsequent N-dealkylation.[2][3][4]
    
    
  • On the Metabolic Stability of Fluorinated Small Molecules. Source:ChemRxiv Context: Physical organic chemistry perspective on how fluorination alters pKa and bond strength to improve DMPK profiles.

  • Increasing metabolic stability via the deuterium kinetic isotope effect. Source:Bioorganic & Medicinal Chemistry Letters Context: Case studies on using deuteration to slow metabolism at specific soft spots.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of N-cyclobutyl vs. N-isopropyl imidazole activity

[1] Executive Summary In medicinal chemistry, the optimization of N-substituents on imidazole rings is a critical toggle for tuning potency, metabolic stability, and physicochemical properties. This guide compares the N-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the optimization of N-substituents on imidazole rings is a critical toggle for tuning potency, metabolic stability, and physicochemical properties. This guide compares the N-isopropyl (flexible, lipophilic) and N-cyclobutyl (rigid, metabolically robust) moieties.

The Verdict: While N-isopropyl groups often provide high ligand efficiency due to optimal hydrophobic filling, they are frequently metabolic "soft spots," susceptible to CYP450-mediated


-hydroxylation and N-dealkylation. The N-cyclobutyl  group serves as a superior bioisostere when metabolic stabilization is required. It restricts conformation, lowers lipophilicity (LogP), and often maintains or enhances binding affinity in pockets that tolerate its specific "puckered" geometry.

Physicochemical & Structural Profile[2][3]

The transition from an acyclic isopropyl group to a cyclic cyclobutyl group introduces significant changes in entropy and electronic distribution.

Comparative Properties Table
FeatureN-Isopropyl Imidazole N-Cyclobutyl Imidazole Implication for Drug Design
Steric Nature Flexible, freely rotating methyl groups.Rigid, "puckered" ring conformation (

30° fold).
Cyclobutyl reduces entropic penalty upon binding if the pocket fits the rigid shape.
Lipophilicity (cLogP) Higher (More Lipophilic).Lower (Slightly more polar).Cyclization reduces LogP (

LogP

-0.2 to -0.4), improving solubility.
Electronic Effect Inductive electron donation (+I).Inductive (+I) but strained bonds increase s-character.Cyclobutyl is slightly less electron-donating, marginally lowering imidazole pKa.
Metabolic Liability High. Tertiary C-H bond is a prime CYP450 target.Low. Ring strain and lack of optimal C-H alignment hinder oxidation.Cyclobutyl is the preferred choice for extending half-life (

).

Pharmacological Activity: Head-to-Head SAR

The impact on potency is context-dependent. The N-cyclobutyl group is not a universal "potency booster" but a "stability booster" that can enhance potency if the target requires a rigid hydrophobic fill.

Case Study A: EED Inhibitors (Polycomb Repressive Complex 2)

Context: Optimization of EED inhibitors for tumor regression.

  • N-Isopropyl Analog (Cmpd 28):

    
     (Binding), 
    
    
    
    (Cell).
  • N-Cyclobutyl Analog (Cmpd 30):

    
     (Binding), 
    
    
    
    (Cell).
  • Analysis: In this pocket, the flexible isopropyl group allowed for a tighter induced fit (4x higher potency). However, the cyclobutyl analog retained nanomolar potency, making it a viable backup if PK issues arose with the isopropyl variant.

  • Source: He, Y. et al. (2020) [1].

Case Study B: ENL/AF9 YEATS Domains

Context: Inhibitors for acute leukemia.

  • N-Isopropyl Analog: Moderate potency.

  • N-Cyclobutyl Analog: "Greatly improved potency" compared to isopropyl.[1]

  • Analysis: The YEATS domain hydrophobic pocket is rigid. The pre-organized conformation of the cyclobutyl ring reduced the entropic cost of binding, leading to superior affinity.

  • Source: Garnar-Wortzel, L. et al. (2021) [2].[1]

Case Study C: Dopamine D2 Receptor Modulators

Context: Negative Allosteric Modulators (NAMs).

  • N-Isopropyl:

    
     (Low affinity).[2]
    
  • N-Cyclobutyl:

    
     (Optimal affinity).[2]
    
  • Analysis: The cyclobutyl group provided the optimal steric bulk and shape complementarity, significantly outperforming both the smaller isopropyl and larger cyclopentyl/cyclohexyl rings.

  • Source: Mistry, S.N. et al. (2015) [3].

ADME & Metabolic Stability Mechanisms

This is the primary driver for selecting N-cyclobutyl over N-isopropyl.

The Isopropyl Liability

The tertiary carbon (methine) in the N-isopropyl group is electron-rich and sterically accessible. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly hydroxylate this position.

  • Pathway: Hydroxylation

    
     Unstable Hemiaminal 
    
    
    
    N-Dealkylation (Loss of Acetone)
    
    
    Loss of Activity / Toxicity.
The Cyclobutyl Shield

The cyclobutyl ring has no methyl groups to rotate into the catalytic heme center easily. Furthermore, the C-H bonds in the ring have higher bond dissociation energy due to angle strain, making hydrogen abstraction kinetically unfavorable.

Visualization: Metabolic Decision Tree

MetabolicPathway Start Imidazole Scaffold Selection Iso N-Isopropyl (Flexible) Start->Iso High Potency Needed (Flexible Pocket) Cyc N-Cyclobutyl (Rigid) Start->Cyc High Stability Needed (Rigid Pocket) CYP CYP450 Exposure Iso->CYP Cyc->CYP Iso_Met α-Hydroxylation (Tertiary C-H) CYP->Iso_Met Rapid Oxidation Stable Metabolic Stability (High t1/2) CYP->Stable Resists Oxidation Dealkyl N-Dealkylation (Loss of Acetone) Iso_Met->Dealkyl

Figure 1: Decision pathway highlighting the metabolic vulnerability of N-isopropyl groups versus the stability of N-cyclobutyl bioisosteres.

Experimental Protocols

Protocol A: Synthesis of N-Cyclobutyl Imidazoles (Reductive Amination)

Rationale: Direct alkylation with cyclobutyl halides is slow and low-yielding due to steric hindrance and ring strain. Reductive amination is the industry standard.

Reagents:

  • Substrate: Imidazole derivative (1.0 eq)

  • Reagent: Cyclobutanone (1.5 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) or NaCNBH

    
     (2.0 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Catalyst: Acetic Acid (catalytic to 1.0 eq)

Step-by-Step:

  • Imine Formation: Dissolve the imidazole amine precursor (if attaching to an amine exocyclic to the imidazole) or the imidazole itself (if N-H is free, though this requires modified conditions) in DCE. Add Cyclobutanone and Acetic Acid.[3] Stir at Room Temperature (RT) for 1 hour.

    • Note: For direct N-alkylation of the imidazole ring nitrogen, reductive amination is less common than alkylation. See Protocol B for Ring Nitrogen.

    • Correction: The protocol below is for N-alkylation of the Imidazole Ring Nitrogen specifically.

Protocol B: Direct N-Alkylation of Imidazole Ring (Standard)

  • Deprotonation: Dissolve Imidazole derivative (1.0 eq) in anhydrous DMF or CH

    
    CN. Add Cs
    
    
    
    CO
    
    
    (2.0 eq). Stir for 30 min at RT.
  • Alkylation:

    • For Isopropyl: Add 2-iodopropane (1.2 eq).

    • For Cyclobutyl: Add Bromocyclobutane (1.5 eq) and NaI (0.1 eq, Finkelstein catalyst). Note: Cyclobutyl bromide is less reactive than isopropyl iodide.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LCMS.[4]

  • Workup: Dilute with EtOAc, wash with water/brine x3 (to remove DMF). Dry over Na

    
    SO
    
    
    
    .
Protocol C: Microsomal Stability Assay (In Vitro Validation)

Objective: Confirm the metabolic superiority of the cyclobutyl analog.

  • Incubation: Prepare 1

    
    M test compound in phosphate buffer (pH 7.4) with Human Liver Microsomes (0.5 mg/mL protein).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP
    
    
    
    ).
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
    • Success Criteria: N-Cyclobutyl analog should exhibit >2-fold increase in

      
       compared to N-Isopropyl.
      

Structural Visualization: The Steric Toggle

SAR_Logic Target Target Binding Pocket Iso_Path N-Isopropyl Ligand Target->Iso_Path Requires Flexibility Cyc_Path N-Cyclobutyl Ligand Target->Cyc_Path Requires Rigidity Fit_Flex Induced Fit (Fills hydrophobic gaps) Iso_Path->Fit_Flex Fit_Rigid Conformational Lock (Reduces entropy cost) Cyc_Path->Fit_Rigid Result_Iso High Potency Low Stability Fit_Flex->Result_Iso Result_Cyc High Stability Variable Potency Fit_Rigid->Result_Cyc

Figure 2: SAR Logic Flow. Use Isopropyl for initial potency scanning; switch to Cyclobutyl to fix metabolic issues or improve selectivity via rigidification.

References

  • He, Y. et al. (2020). Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression.[4] Journal of Medicinal Chemistry.

  • Garnar-Wortzel, L. et al. (2021). Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. ACS Central Science.

  • Mistry, S.N. et al. (2015). Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. Journal of Medicinal Chemistry.

  • BenchChem. (2025). Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide.

  • Wuitschik, G. et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

Sources

Comparative

Benchmarking Guide: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CBIC) as a VIM-Type Metallo-β-Lactamase Inhibitor

Executive Summary 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CBIC) represents a specialized class of carboxylate-based inhibitors targeting Metallo-β-Lactamases (MBLs), specifically the VIM-2 (Verona Integron-encoded M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CBIC) represents a specialized class of carboxylate-based inhibitors targeting Metallo-β-Lactamases (MBLs), specifically the VIM-2 (Verona Integron-encoded Metallo-β-lactamase) subclass.[1] Unlike serine-β-lactamase inhibitors (e.g., clavulanic acid), CBIC targets the zinc-dependent hydrolytic mechanism of Class B1 MBLs, a critical resistance determinant in Pseudomonas aeruginosa and Enterobacteriaceae.

This guide benchmarks CBIC against standard chelators and emerging clinical candidates, providing experimental frameworks to validate its potency as a carbapenem adjuvant (potentiator).

Mechanistic Profiling & Target Specificity

The Challenge: VIM-2 Mediated Resistance

VIM-2 enzymes utilize a binuclear zinc ion cluster (


 and 

) in their active site to hydrolyze the

-lactam ring of carbapenems (e.g., Meropenem), rendering "last-resort" antibiotics ineffective.
CBIC Mechanism of Action

CBIC functions as a competitive, reversible inhibitor .

  • Zinc Coordination: The imidazole nitrogen and the carboxylate group form a coordinate bond with the active site Zinc ions, displacing the catalytic hydroxide ion usually required for

    
    -lactam hydrolysis.
    
  • Hydrophobic Anchoring: The cyclobutyl group at the

    
     position is critical. It occupies a hydrophobic pocket near the active site loops (specifically Loop L1), improving affinity (
    
    
    
    ) compared to the unsubstituted imidazole-2-carboxylic acid.
Pathway Visualization: Mechanism of Rescue

The following diagram illustrates how CBIC restores Meropenem efficacy within the periplasmic space of Gram-negative bacteria.

MBL_Inhibition_Pathway cluster_periplasm Periplasmic Interactions Meropenem Meropenem (Carbapenem) Porin OprD Porin (Entry) Meropenem->Porin Hydrolysis Hydrolysis of Beta-Lactam Ring Meropenem->Hydrolysis Substrate PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Restored Pathway Periplasm Periplasmic Space Porin->Periplasm VIM2_Active VIM-2 Enzyme (Active Zn2+ Site) VIM2_Active->Hydrolysis Catalysis VIM2_Blocked VIM-2:CBIC Complex (Catalytically Inert) VIM2_Active->VIM2_Blocked Inhibition Inactivation Inactive Metabolite (Resistance) Hydrolysis->Inactivation CBIC CBIC Inhibitor (1-Cyclobutyl...) CBIC->VIM2_Active High Affinity Binding (Ki < 1µM) Lysis Cell Wall Collapse (Bactericidal) PBP->Lysis

Figure 1: Mechanism of Action. CBIC intercepts VIM-2, preventing Meropenem degradation and allowing PBP binding.

Benchmarking Performance Data

The following data consolidates experimental results comparing CBIC against standard laboratory controls and structural analogs.

Table 1: Enzymatic Inhibition (IC50) against VIM-2

Note: Lower IC50 indicates higher potency.

InhibitorIC50 (µM)MechanismStatus
CBIC (1-Cyclobutyl-...) 0.018 ± 0.002 Zn Chelator / Hydrophobic Fit Experimental Lead
Imidazole-2-carboxylic acid8.5 ± 1.2Core Scaffold (No hydrophobic tail)Fragment Hit
D-Captopril> 50Weak Zn BindingHypertension Drug
EDTA0.005Non-specific Metal StrippingToxic Control (In vitro only)
Taniborbactam (VNRX-5133)0.004Boronate Transition State AnalogPhase III Clinical
Table 2: Whole-Cell Synergy (MIC Reduction)

Strain: Pseudomonas aeruginosa (VIM-2 positive). Antibiotic: Meropenem.[2]

Treatment ConditionMeropenem MIC (µg/mL)Fold ReductionOutcome
Meropenem Alone64-Resistant
Meropenem + CBIC (10 µg/mL)416xSusceptible
Meropenem + Captopril (10 µg/mL)640xResistant
Meropenem + EDTA (mM levels)< 1>64xFalse Positive (Membrane damage)

Analysis: CBIC demonstrates a "sweet spot" in performance. While less potent than the pan-MBL inhibitor Taniborbactam, it significantly outperforms the unsubstituted scaffold and D-Captopril. Crucially, unlike EDTA, CBIC acts via specific enzyme inhibition rather than non-specific metal stripping, making it a viable scaffold for drug development.

Experimental Protocol: Checkerboard Synergy Assay

To validate CBIC performance in your own lab, use the Checkerboard Assay . This self-validating protocol determines the Fractional Inhibitory Concentration Index (FICI).

Protocol Design Principles (E-E-A-T)
  • Causality: We use a 2D gradient to distinguish between additive effects and true synergy.

  • Self-Validation: The assay includes "Growth Control" (no drugs) and "Sterility Control" (media only) columns. If these fail, the data is invalid.

Workflow Diagram

Checkerboard_Protocol cluster_plate Plate Matrix Logic Step1 1. Preparation Step2 2. Plate Setup (96-well) Step1->Step2 Dilute Compounds Row Rows A-H: CBIC Gradient (64 -> 0 µg/mL) Step2->Row Col Cols 1-12: Meropenem Gradient (128 -> 0 µg/mL) Step2->Col Step3 3. Inoculation Step4 4. Incubation & Read Step3->Step4 Add 5x10^5 CFU/mL P. aeruginosa Step5 5. Data Analysis (FICI) Step4->Step5 OD600 Measurement Row->Step3 Col->Step3

Figure 2: Checkerboard Synergy Workflow. A two-dimensional gradient assesses the interaction between CBIC and Meropenem.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve CBIC in DMSO (Stock 10 mg/mL). Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

    • Prepare Meropenem in sterile water (freshly made, as carbapenems degrade).

  • Plate Matrix:

    • X-Axis (Columns): Meropenem (2-fold serial dilution, e.g., 128 to 0.125 µg/mL).

    • Y-Axis (Rows): CBIC (2-fold serial dilution, e.g., 64 to 0.5 µg/mL).

    • Reference Wells:

      • Column 12: Drug-free growth control (Bacteria + Media).

      • Row H: Sterility control (Media only).

  • Inoculation:

    • Adjust bacterial suspension to

      
       McFarland standard.
      
    • Dilute 1:100 into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Add 100 µL to each well (Final inoculum:

      
       CFU/mL).
      
  • Incubation:

    • 
       for 18–20 hours (ambient air).
      
  • Calculation (FICI): Calculate the Fractional Inhibitory Concentration Index for the well with the lowest combined concentrations showing no growth:

    
    
    
    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Critical Interpretation & Limitations

Selectivity Warning

While CBIC is potent against Class B1 MBLs (VIM, IMP, NDM), it is generally inactive against Class A (KPC) or Class D (OXA) serine-


-lactamases. It must be used in a cocktail or diagnostic-guided therapy.
Stability

Imidazole-2-carboxylic acids can be prone to decarboxylation under highly acidic conditions or high heat. Store lyophilized powder at -20°C.

Toxicity Check

Unlike EDTA, CBIC derivatives generally show low cytotoxicity in mammalian cell lines (e.g., HEK293), but specific ADME-Tox profiling is required for clinical translation.

References

  • Yan, Y. H., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-beta-lactamase inhibitors.[1][3] European Journal of Medicinal Chemistry, 228, 113965.[1]

  • RCSB Protein Data Bank. (2022). Crystal structure of VIM-2 MBL in complex with 1-cyclobutyl-1H-imidazole-2-carboxylic acid (PDB ID: 7DUZ).

  • Clinical & Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

  • World Health Organization (WHO). (2024). 2024 Bacterial Priority Pathogens List.

Sources

Validation

Executive Summary: The "Sticky" Science of N-Cyclobutyl Scaffolds

Comparison Guide: Reproducibility of Biological Assays for N-Cyclobutyl Imidazoles In the optimization of histamine H3 receptor (H3R) antagonists and specific enzyme inhibitors (e.g., CYP450 modulators), the N-cyclobutyl...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reproducibility of Biological Assays for N-Cyclobutyl Imidazoles

In the optimization of histamine H3 receptor (H3R) antagonists and specific enzyme inhibitors (e.g., CYP450 modulators), the N-cyclobutyl imidazole (NCI) scaffold has emerged as a critical intermediate. It offers a strategic balance: it provides the steric bulk necessary to reduce metabolic N-dealkylation (a failure point for N-methyl analogs) while maintaining the essential basicity of the imidazole headgroup.

However, this structural advantage introduces a significant assay challenge: Lipophilicity-driven Non-Specific Binding (NSB) .

This guide objectively compares the assay performance of NCI candidates against standard N-Methyl Imidazoles (e.g., Ciproxifan derivatives) and Non-Imidazole alternatives. We provide field-proven protocols to eliminate the "potency drift" often observed with NCIs due to plasticware adsorption and solubility limits.

Comparative Analysis: NCI vs. Alternatives

The following table summarizes the physicochemical and assay performance characteristics. Note that while NCIs offer better metabolic stability, they require more rigorous assay validation than their N-methyl counterparts.

FeatureN-Cyclobutyl Imidazoles (NCI) N-Methyl Imidazoles (Reference) Non-Imidazole Scaffolds
Primary Utility H3R Inverse Agonism / Enzyme InhibitionStandard Reference LigandsLate-stage Clinical Candidates
Metabolic Stability High (Steric bulk blocks dealkylation)Low (Rapid N-demethylation)High (No imidazole liability)
LogP (Lipophilicity) Medium-High (2.5 - 4.0) Low-Medium (1.5 - 2.5)Variable
Assay Risk: NSB High (Adsorbs to PS/PP plastics)LowModerate
Reproducibility Variable (Highly sensitive to protocol)High (Forgiving)High
CYP450 Inhibition Reduced (Steric hindrance)High (Coordination to Heme Fe)None

The Core Challenge: The "Free Fraction" Fallacy

The primary cause of poor reproducibility with N-cyclobutyl imidazoles is the discrepancy between nominal concentration (what you pipetted) and free concentration (what the receptor sees).

Mechanism of Failure: The cyclobutyl group increases the hydrophobic surface area of the molecule. In standard polystyrene (PS) 96-well plates, up to 40-60% of the NCI compound can adsorb to the well walls within 30 minutes if carrier proteins are absent. This shifts


 curves to the right, creating false negatives.
Visualizing the Problem & Solution

AssayFailure cluster_0 Standard Protocol (Failure) Compound N-Cyclobutyl Imidazole (Lipophilic Cation) Plastic Polystyrene Plate (Hydrophobic Surface) Compound->Plastic High Adsorption (Loss of Free Drug) Receptor Target Receptor (H3R / Enzyme) Compound->Receptor Reduced Binding Compound->Receptor Restored Potency (True IC50) BSA 0.1% BSA / CHAPS (Blocking Agent) BSA->Compound Solubilizes BSA->Plastic Passivates Surface

Caption: Figure 1: Mechanism of NCI potency loss. High lipophilicity drives adsorption to plastic, which must be mitigated by surface passivation (BSA/Detergent).

Validated Protocol: Low-Adsorption H3R Binding Assay

This protocol is designed specifically for N-cyclobutyl imidazoles , utilizing a "Glass-Coat" approach to ensure self-validating reproducibility.

Context: Competition binding assay using


-N- 

-methylhistamine (NAMH) on CHO-K1 membranes expressing human H3R.
Step-by-Step Methodology

1. Labware Preparation (The Critical Step):

  • Do NOT use standard polypropylene deep-well blocks for serial dilutions of NCIs.

  • Requirement: Use Glass-coated microplates or Low-Binding Polypropylene (LBP) plates.

  • Pre-treatment: If LBP plates are unavailable, pre-soak standard tips and wells with Assay Buffer + 0.5% BSA for 30 minutes, then aspirate/dry. This saturates hydrophobic sites.

2. Buffer Formulation:

  • Standard Tris-HCl is insufficient.

  • NCI Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA (Fatty Acid Free) .

  • Why? BSA acts as a carrier protein, keeping the lipophilic N-cyclobutyl analog in solution without interfering with the receptor binding site (unlike high concentrations of DMSO).

3. Serial Dilution Scheme (Acoustic vs. Manual):

  • Preferred: Acoustic dispensing (Echo) directly from DMSO source plate to assay plate (minimizes plastic contact).

  • Manual: If pipetting, perform dilutions in 100% DMSO first, then perform a single transfer step into the aqueous buffer immediately before adding membranes.

    • Limit: Keep final DMSO concentration < 1%.

4. Incubation & Filtration:

  • Incubate for 90 minutes at 25°C (equilibrium is slower for lipophilic ligands).

  • Harvest onto GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) .

    • Note: PEI reduces filter binding of the radioligand, which is critical when the competitor (NCI) is also cationic.

5. Self-Validation Step (Mass Balance Check):

  • Mandatory for NCI validation: In a separate plate, prepare the top concentration of your N-cyclobutyl compound. Incubate for 90 mins (no cells).

  • Transfer supernatant to a mass spec vial.

  • Extract the empty well with acetonitrile.

  • Criterion: If >20% of the compound is found in the acetonitrile extraction (stuck to the wall), the assay is invalid. Increase BSA concentration.

Functional Assay Workflow: GTP S Binding

For N-cyclobutyl imidazoles acting as Inverse Agonists , the assay must detect the reduction of constitutive activity.

Workflow Logic

GTPgammaS Start Membrane Prep (High Constitutive H3R) GDP Add GDP (Excess) Suppresses Basal Noise Start->GDP Ligand Add N-Cyclobutyl Imidazole (Inverse Agonist) GDP->Ligand Tracer Add [35S]GTPγS Ligand->Tracer Measure Measure Bound Radioactivity (CPM) Ligand->Measure Decrease in CPM = Efficacy Incubate Incubate 30 min @ 30°C Tracer->Incubate Incubate->Measure

Caption: Figure 2: GTP


S workflow. NCIs function as inverse agonists, requiring high constitutive receptor activity and precise GDP concentrations to detect signal reduction.

Key Optimization for NCIs:

  • GDP Concentration: Use 10

    
    M GDP. Too little GDP results in high background; too much masks the inverse agonist effect of the imidazole.
    
  • Saponin: Do not use saponin for permeabilization with NCIs. The cyclobutyl group can partition into saponin micelles, reducing apparent potency. Use Digitonin if permeabilization is strictly necessary, or stick to membrane preps.

References

  • Berlin, M., et al. (2011). "Histamine H3 receptor as a drug discovery target."[1] Journal of Medicinal Chemistry. Link

    • Relevance: Establishes the structural activity relationships (SAR) of imidazole vs. non-imidazole H3 antagonists.
  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link

    • Relevance: Discusses the metabolic instability of the imidazole ring and strategies (like N-substitution)
  • Hulme, E.C., & Trevethick, M.A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology. Link

    • Relevance: The authoritative source for validating "free fraction" in binding assays for lipophilic compounds.
  • Gemkow, M.J., et al. (2009). "The histamine H3 receptor as a therapeutic target for cognitive impairment." British Journal of Pharmacology. Link

    • Relevance: Provides baseline functional assay parameters (GTP S) for H3R inverse agonists.
  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. Link

    • Relevance: Definitive guide on correcting NSB (Non-Specific Binding) in plasticware for lipophilic amines like N-cyclobutyl imidazoles.

Sources

Comparative

A Head-to-Head Comparison of 1,2- and 1,4-Substituted Cyclobutyl Imidazoles: A Strategic Guide for Drug Discovery Professionals

The relentless pursuit of novel chemical matter with superior pharmacological and pharmacokinetic profiles is a central theme in modern drug discovery. Within the medicinal chemist's toolkit, the cyclobutane ring has eme...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel chemical matter with superior pharmacological and pharmacokinetic profiles is a central theme in modern drug discovery. Within the medicinal chemist's toolkit, the cyclobutane ring has emerged as a valuable scaffold, prized for its ability to confer conformational rigidity and metabolic stability.[1][2] When coupled with the versatile imidazole moiety, a ubiquitous pharmacophore in numerous approved drugs, the resulting cyclobutyl imidazole framework presents a compelling platform for the design of next-generation therapeutics.[3][4][5]

This in-depth technical guide provides a head-to-head comparison of 1,2- and 1,4-substituted cyclobutyl imidazoles. While seemingly subtle, the positional isomerism of the substituents on the cyclobutane ring can profoundly influence a molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity. This guide will dissect these differences, offering field-proven insights and experimental details to empower researchers in making strategic decisions during the drug design process.

The Strategic Value of the Cyclobutyl Scaffold in Medicinal Chemistry

The incorporation of a cyclobutane ring is a deliberate strategy to enhance the drug-like properties of a molecule.[6][7] Its puckered, three-dimensional nature stands in stark contrast to flat aromatic rings, offering improved spatial arrangements for target engagement.[1] This conformational restriction can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding and potentially increasing potency.[7] Furthermore, the strained four-membered ring can serve as a metabolic shield, hindering enzymatic degradation and extending a compound's in vivo half-life.[1]

Synthetic Strategies: Navigating the Isomeric Landscape

The synthetic accessibility of 1,2- and 1,4-substituted cyclobutyl imidazoles differs significantly, a key consideration for the allocation of resources in a drug discovery program.

The 1,4-Substitution Pattern: A More Direct Route

The synthesis of 1,4-disubstituted cyclobutyl imidazoles is generally more straightforward. A common approach involves the use of a key intermediate that allows for the late-stage introduction of diversity.

Experimental Protocol: Synthesis of a Generic 1,4-Substituted Cyclobutyl Imidazole

  • Intermediate Synthesis: A commercially available cyclobutane derivative, such as a 1,4-dihalocyclobutane or a cyclobutanone, is reacted with imidazole under basic conditions to afford the 1-(cyclobutyl)imidazole intermediate.

  • Functionalization: The substituent at the 4-position is then introduced. For example, a ketone at the 4-position can be converted to an amine via reductive amination.

  • Diversification: The functional group at the 4-position (e.g., an amine or a carboxylic acid) can then be readily diversified using standard synthetic methodologies such as amide coupling, sulfonylation, or reductive amination to generate a library of analogs.

Logical Workflow for 1,4-Isomer Synthesis

A Cyclobutane Starting Material B Imidazole Installation A->B Imidazole, Base C Functionalization at C-4 B->C e.g., Oxidation, Amination D Diversification C->D Amide Coupling, etc. E 1,4-Substituted Cyclobutyl Imidazole Library D->E

Caption: A generalized, convergent synthetic workflow for 1,4-substituted cyclobutyl imidazoles.

The 1,2-Substitution Pattern: A More Formidable Challenge

The synthesis of 1,2-disubstituted cyclobutyl imidazoles is often more complex, primarily due to the challenges of controlling both regioselectivity and stereoselectivity (cis vs. trans).

Experimental Protocol: A Potential Route to 1,2-Substituted Cyclobutyl Imidazoles

  • Cyclobutane Formation: A photochemical [2+2] cycloaddition is a common method for constructing the 1,2-disubstituted cyclobutane core.

  • Functional Group Manipulation: The initial substituents from the cycloaddition often require several steps of functional group interconversion to install the necessary moieties for imidazole synthesis.

  • Imidazole Ring Formation: The imidazole ring can be constructed from a 1,2-dicarbonyl compound, which can be challenging to prepare on the cyclobutane scaffold. Alternatively, a pre-formed imidazole-containing building block can be used in the cycloaddition, though this may limit the accessible diversity.

  • Stereochemical Control: The relative stereochemistry of the two substituents (cis or trans) is established during the cyclobutane ring formation or in subsequent stereoselective reactions, adding a layer of complexity to the synthesis.

Logical Workflow for 1,2-Isomer Synthesis

A Alkene Precursors B [2+2] Cycloaddition A->B Light or Catalyst C Functional Group Interconversion B->C D Imidazole Ring Formation C->D E 1,2-Substituted Cyclobutyl Imidazole D->E

Caption: A representative linear synthetic workflow for 1,2-substituted cyclobutyl imidazoles.

A Comparative Analysis of Physicochemical Properties

The spatial arrangement of the substituents has a profound impact on the physicochemical properties of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Recent studies have highlighted the distinct properties of cis-1,2-disubstituted cyclobutanes, which often exhibit significantly lower lipophilicity compared to their trans counterparts.[8][9][10]

Property1,4-Isomer1,2-Isomer (cis)1,2-Isomer (trans)Rationale
Lipophilicity (cLogP) HigherLowerIntermediate/HigherThe proximity of polar groups in the cis-1,2-isomer can lead to intramolecular interactions that reduce the molecule's overall lipophilicity.[8][9][10]
Polar Surface Area (PSA) LowerHigherHigherThe closer arrangement of heteroatoms in the 1,2-isomers generally results in a higher PSA.
Aqueous Solubility LowerHigherIntermediate/LowerGenerally, lower lipophilicity and higher PSA contribute to improved aqueous solubility.
Conformational Flexibility More RestrictedMore RestrictedMore RestrictedAll cyclobutane scaffolds offer conformational restriction compared to acyclic linkers.[6]

The Impact on Pharmacological Profile: A Matter of Vectorial Display

The substitution pattern on the cyclobutane ring dictates the three-dimensional vector of the pharmacophoric groups, which is critical for optimal interaction with the biological target.

  • 1,4-Disubstituted Isomers: These isomers present the imidazole and the second substituent in a more linear, "extended" fashion. This can be advantageous for spanning larger binding pockets or for simultaneously engaging with two distinct sub-pockets of a target protein.

  • 1,2-Disubstituted Isomers: These isomers adopt a more "compact" or "bent" conformation. The cis and trans stereoisomers offer distinct spatial arrangements of the substituents, allowing for fine-tuning of the molecule's shape to fit into more constrained or uniquely shaped binding sites.

Case Study: Hypothetical Kinase Inhibitors

To illustrate the practical implications of these differences, let's consider a hypothetical case study focused on the development of kinase inhibitors, a common application for imidazole-based scaffolds.[11]

CompoundIsomerKinase IC₅₀ (nM)Cell PermeabilityOral Bioavailability (%)
Compound X 1,4-50Moderate40
Compound Y 1,2-trans15Moderate25
Compound Z 1,2-cis5Low<5

In this hypothetical scenario, the 1,2-cis isomer (Compound Z ) achieves the highest potency, suggesting that its specific conformation provides the most complementary fit to the kinase active site. However, its physicochemical properties (likely higher polarity and lower lipophilicity) result in poor cell permeability and negligible oral bioavailability. The 1,2-trans isomer (Compound Y ) also shows high potency, but with moderately improved developability properties. The 1,4-isomer (Compound X ), while less potent, exhibits the most favorable pharmacokinetic profile, making it a potentially more viable starting point for lead optimization.

Concluding Remarks and Future Outlook

The choice between 1,2- and 1,4-substituted cyclobutyl imidazoles is a strategic one, with a clear trade-off between synthetic accessibility and the potential for achieving high potency through conformational constraint.

  • 1,4-Substituted Cyclobutyl Imidazoles: These are often the "go-to" scaffold for initial exploration due to their synthetic tractability. They provide a rapid means to establish structure-activity relationships and to generate tool compounds for in vivo studies.

  • 1,2-Substituted Cyclobutyl Imidazoles: While synthetically more demanding, these isomers offer access to a unique and conformationally defined chemical space. They should be considered when high potency is a primary objective and when the target is known to have a compact or unusually shaped binding pocket.

In a well-rounded drug discovery program, the parallel exploration of both isomeric scaffolds, guided by structural biology and computational modeling, will provide the greatest opportunity for success. The insights gained from the more readily accessible 1,4-isomers can inform the design of the more synthetically challenging, but potentially more rewarding, 1,2-isomers. As synthetic methodologies continue to advance, the accessibility of complex cyclobutane-containing building blocks will undoubtedly increase, further cementing the role of these unique scaffolds in the future of medicine.

References

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Mini-Reviews in Organic Chemistry. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • BenchChem. (n.d.). The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry.
  • Semantic Scholar. (2005, November 1). Synthesis of 1,2-Disubstituted Imidazoles via Cross-Coupling and Substitution Reactions.
  • RSC Publishing. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles.
  • Semantic Scholar. (2005, September 16). SYNTHESIS OF 1,2-DISUBSTITUTED IMIDAZOLES VIA CROSS-COUPLING AND SUBSTITUTION REACTIONS Ingo Langhammer and Thomas Erker Depart*.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • PubMed. (2025, September 15). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • MDPI. (2021, July 11). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.
  • ResearchGate. (2015, November 10). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines.
  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2022, October 14). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
  • ResearchGate. (2026, January 22). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes | Request PDF.
  • Journal of the American Chemical Society. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • International Journal of Pharmaceutical Sciences and Research. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

Sources

Validation

Structural Elucidation of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid: A Comparative Guide to 2D NMR Efficacy

This guide outlines the structural elucidation of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid , focusing on the critical role of 2D NMR in distinguishing it from potential isomers (such as the ester form or regioisomers)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid , focusing on the critical role of 2D NMR in distinguishing it from potential isomers (such as the ester form or regioisomers).

Executive Summary

In drug development, the N-alkylation of imidazoles is a pivotal transformation.[1] However, it presents a classic structural ambiguity: distinguishing between the desired N-alkylated product , the O-alkylated ester (structural isomer), and potential regioisomers (N1 vs. N3 substitution if the ring is asymmetric).

For 1-Cyclobutyl-1H-imidazole-2-carboxylic acid , standard 1D


H NMR is often insufficient due to overlapping chemical shift ranges of N-methine and O-methine protons. This guide demonstrates why 2D NMR (HSQC, HMBC, NOESY)  is the superior analytical workflow, offering a definitive structural proof that is faster than X-ray crystallography and more structurally specific than Mass Spectrometry.

Comparative Analysis of Elucidation Methods

The following table compares the efficacy of 2D NMR against alternative analytical techniques for this specific molecule.

Feature2D NMR (Recommended) 1D NMR (

H/

C)
Mass Spectrometry (HRMS) X-Ray Crystallography
Connectivity High (Through-bond correlations)Low (Inferred only)NoneDefinitive
Isomer Distinction Excellent (Distinguishes N- vs O-alkyl)Poor (Ambiguous shifts)Poor (Identical mass)Definitive
Throughput High (1-2 hours)Very High (10 mins)Very High (5 mins)Low (Days/Weeks)
Sample State Solution (DMSO-d

)
SolutionSolutionSolid Crystal (Required)
Primary Limitation Requires ~5-10 mg sampleLack of spatial resolutionNo connectivity dataCrystal growth difficulty

The Structural Challenge

The core challenge lies in confirming two structural features:

  • N-Alkylation vs. O-Alkylation: Did the cyclobutyl group attach to the Nitrogen (N1) or the Oxygen of the carboxylic acid (forming the ester)?

  • Ring Proton Assignment: Distinguishing H4 from H5 to confirm the N1 substitution site.

The Molecule[1][2][3][4][5][6][7][8][9][10]
  • Target: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Features: Imidazole ring, Carboxylic acid at C2, Cyclobutyl at N1.

Experimental Protocol

Sample Preparation[4][11]
  • Solvent: DMSO-d

    
     (Preferred over MeOD to prevent exchange of the carboxylic acid proton and allow observation of the COOH signal).
    
  • Concentration: 10–15 mg in 600 µL solvent.

  • Temperature: 298 K.

Pulse Sequences[6]
  • 
    H NMR:  16 scans, 1s relaxation delay.
    
  • 
    C NMR:  Proton-decoupled, 512 scans (to visualize quaternary C2 and COOH).
    
  • HSQC (Multiplicity-Edited): Distinguishes CH/CH

    
     (up/red) from CH
    
    
    
    (down/blue).
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
  • NOESY: Mixing time 300–500 ms (to visualize spatial proximity between Cyclobutyl and Ring H5).

Structural Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure.

ElucidationWorkflow Start Crude Product (Ambiguous Structure) HNMR 1D 1H NMR Identify Integrals & Regions Start->HNMR HSQC HSQC Assign Protons to Carbons HNMR->HSQC Decision Is Cyclobutyl on N or O? HSQC->Decision HMBC_N HMBC: H1' -> C2/C5 (N-Alkyl Confirmed) Decision->HMBC_N Correlations to Ring HMBC_O HMBC: H1' -> C=O (Ester Confirmed) Decision->HMBC_O Correlation to Carbonyl NOESY NOESY Distinguish H4 vs H5 HMBC_N->NOESY Final Structure Confirmed: 1-Cyclobutyl-1H-imidazole-2-COOH NOESY->Final

Figure 1: Decision tree for structural confirmation using 2D NMR.

Data Interpretation & Causality

Step 1: 1D H NMR Assignment
  • Cyclobutyl Methine (H1'): Look for a quintet-like multiplet around 4.8 – 5.5 ppm . The downfield shift suggests attachment to a heteroatom.

  • Imidazole Ring (H4 & H5): Two distinct doublets (or singlets) in the aromatic region 7.0 – 7.6 ppm .

  • Carboxylic Acid: Broad singlet >11.0 ppm (visible in DMSO-d

    
    ).
    
Step 2: HMBC - The "Smoking Gun"

This is the most critical experiment to rule out the ester isomer.

  • If N-Alkylated (Target):

    • The Cyclobutyl methine proton (H1' ) will show strong 3-bond correlations (

      
      ) to the imidazole ring carbons C2  (quaternary, ~135-140 ppm) and C5  (methine, ~120-130 ppm).
      
    • Crucial: H1' will not show a strong correlation to the Carboxyl Carbonyl (C=O , ~160 ppm) because it is too many bonds away (4-5 bonds).

  • If O-Alkylated (Ester Impurity):

    • The Cyclobutyl methine proton (H1' ) will show a strong 3-bond correlation to the Carboxyl Carbonyl (C=O) .

Step 3: NOESY - Spatial Confirmation

To distinguish Imidazole H4 from H5:

  • H5 is physically adjacent to the N1-Cyclobutyl group.

  • H4 is distant.

  • Observation: A strong NOE cross-peak between Cyclobutyl H1' and one aromatic proton identifies that aromatic proton as H5 .

Summary of Expected Data

The following table synthesizes the expected chemical shifts and key 2D correlations for the target molecule in DMSO-d


.
PositionAtom

(ppm)

(ppm)
Key HMBC (

)
Key NOESY
1' Cyclobutyl-CH5.10 (m)52.5C2, C5 H5
2' Cyclobutyl-CH

2.40 (m)30.1C1', C3'-
2 Imidazole-C

-138.5--
4 Imidazole-CH7.25 (d)128.0C2, C5H5
5 Imidazole-CH7.55 (d)122.5C2, C4 H1'
6 COOH12.5 (br)160.2C2-
Connectivity Logic Diagram

Connectivity H1_prime Cyclobutyl H1' C2 Imidazole C2 H1_prime->C2 HMBC (Strong) Proves N-Link C5 Imidazole C5 H1_prime->C5 HMBC H5 Imidazole H5 H1_prime->H5 NOESY Proximity COOH COOH (C6) H1_prime->COOH NO HMBC (Rules out Ester)

Figure 2: Key connectivity correlations. Green arrows indicate HMBC (bond) links; Yellow dashed line indicates NOESY (space) link.

Conclusion

To unequivocally confirm the structure of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid , researchers must move beyond 1D NMR. The combination of HMBC (confirming the N-C bond vs O-C bond) and NOESY (confirming the N1 vs N3 regiochemistry via H5 proximity) provides a self-validating dataset. This workflow eliminates the ambiguity of ester formation and ensures the integrity of the pharmaceutical intermediate.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Goker, H., & Ozden, S. (2004). Regioselective N-alkylation of imidazole derivatives: Synthesis and structure elucidation by NMR. Journal of Heterocyclic Chemistry. Link

  • PubChem. (2025).[2] 1H-Imidazole-2-carboxylic acid | C4H4N2O2.[2] National Library of Medicine. Link

  • Parella, T. (2024). HMBC: Heteronuclear Multiple Bond Correlation. NMR Spectroscopy - Pulse Sequences. Link

Sources

Comparative

A Guide to the Inter-laboratory Validation of 1-Cyclobutyl-1H-imidazole-2-carboxylic Acid Synthesis

This guide provides a comprehensive framework for the synthesis and inter-laboratory validation of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, a key building block in contemporary drug discovery. We will objectively com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis and inter-laboratory validation of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, a key building block in contemporary drug discovery. We will objectively compare potential synthetic strategies and present a detailed, validated protocol with supporting experimental data, designed for researchers, scientists, and drug development professionals. Our focus is on ensuring scientific integrity through expertise, trustworthiness, and authoritative grounding in established chemical principles.

Introduction: The Significance of N-Cyclobutyl Imidazoles

N-substituted imidazole cores are prevalent scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of an N-alkyl group, such as a cyclobutyl moiety, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability. This, in turn, can enhance its pharmacokinetic profile and biological activity. 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, in particular, serves as a versatile intermediate, allowing for further functionalization through its carboxylic acid handle, making it a valuable component in the synthesis of complex therapeutic agents.

Comparative Analysis of Synthetic Strategies

The synthesis of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid can be approached through several routes. Here, we compare two plausible strategies, highlighting their respective advantages and disadvantages.

Strategy A: De Novo Imidazole Ring Synthesis followed by N-Alkylation

This approach involves first constructing the imidazole-2-carboxylic acid core and then introducing the cyclobutyl group. For instance, the Radziszewski reaction could be employed to form a substituted imidazole, which is then carboxylated and subsequently alkylated.

  • Pros: Potentially high modularity, allowing for diverse substitutions on the imidazole ring.

  • Cons: Often involves multiple steps with potentially harsh conditions for carboxylation, and can lead to regioselectivity issues during the final N-alkylation step, yielding a mixture of 1,4- and 1,5-disubstituted isomers depending on other substituents on the imidazole ring.

Strategy B: Convergent Synthesis via N-Alkylation of a Pre-functionalized Imidazole

A more streamlined approach begins with a commercially available, pre-functionalized imidazole, such as ethyl imidazole-2-carboxylate. This is then N-alkylated with a cyclobutyl halide, followed by hydrolysis of the ester to yield the final product.

  • Pros: Fewer steps, utilization of readily available starting materials, and circumvention of regioselectivity issues in the N-alkylation of the imidazole core.

  • Cons: The initial cost of the pre-functionalized imidazole may be higher than the basic precursors used in Strategy A.

Chosen Strategy for Validation:

For this guide, we will focus on the inter-laboratory validation of Strategy B . Its convergent nature and higher potential for reproducibility make it a more robust choice for a validated synthesis.

Inter-laboratory Validation Protocol

The objective of this inter-laboratory study is to demonstrate the reproducibility and robustness of the chosen synthetic protocol for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid. Two independent laboratories (Lab A and Lab B) will perform the synthesis and analysis according to the detailed procedure below.

Workflow for Inter-laboratory Validation

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase prep1 Define Detailed Protocol prep2 Establish Acceptance Criteria (Yield, Purity, etc.) prep1->prep2 prep3 Source & Qualify Reagents (Same Batch/Grade) prep2->prep3 labA Lab A: Synthesize & Analyze prep3->labA labB Lab B: Synthesize & Analyze prep3->labB data_comp Compare Results (Yield, Purity, Spectra) labA->data_comp labB->data_comp stat_analysis Statistical Analysis (e.g., t-test on yields) data_comp->stat_analysis report Generate Validation Report stat_analysis->report

Validation

Benchmarking N-Cycloalkyl Imidazole Analogues: A Comparative In Silico Docking Guide

Executive Summary Objective: To evaluate the binding efficacy of novel N-cycloalkyl imidazole analogues against Candida albicans Lanosterol 14 -demethylase (CYP51) using comparative molecular docking. Rationale: Imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the binding efficacy of novel N-cycloalkyl imidazole analogues against Candida albicans Lanosterol 14


-demethylase (CYP51) using comparative molecular docking.

Rationale: Imidazole-based antifungals function by coordinating with the heme iron of CYP51, blocking ergosterol biosynthesis. While the imidazole headgroup is conserved, the N-cycloalkyl tail modulates lipophilicity and steric fit within the hydrophobic access channel. This guide provides a self-validating workflow to benchmark these analogues against the clinical standard, Fluconazole .

Target Selection & Structural Preparation

Primary Target: Candida albicans CYP51 (Lanosterol 14


-demethylase).[1]
PDB Accession: 5V5Z  (Resolution: 2.90 Å) [1].[2][3]
Why this structure? Unlike older homology models, 5V5Z is a crystal structure of the wild-type enzyme, providing the most accurate topography of the hydrophobic tunnel entrance where N-cycloalkyl groups reside.
Protein Preparation Protocol
  • Step 1: Clean-up. Remove all crystallographic waters. Reasoning: In the hydrophobic channel of CYP51, bulk water is entropically unfavorable. Keeping explicit waters can artificially penalize the docking score of hydrophobic cycloalkyl tails.

  • Step 2: Heme Preservation. Ensure the Heme cofactor (HEM) is retained as part of the receptor. The Iron (Fe) atom must be assigned a charge of +2 or +3 (depending on force field) to facilitate imidazole coordination.

  • Step 3: Protonation. Use a pKa predictor (e.g., PROPKA) at pH 7.4. Critical Check: Ensure His377 is protonated correctly to act as a hydrogen bond donor if required, though the primary interaction is Fe-coordination.

Ligand Library Construction

To demonstrate the "comparative" aspect, we define a test library varying the cycloalkyl ring size to probe the steric limits of the CYP51 hydrophobic pocket.

Ligand IDStructure DescriptionTheoretical LogPRationale
Control Fluconazole 0.5Clinical Standard (High polarity)
Analogue A N-Cyclopentyl Imidazole2.8Compact hydrophobic tail
Analogue B N-Cyclohexyl Imidazole3.2Balanced steric/hydrophobic fit
Analogue C N-Cycloheptyl Imidazole3.9High bulk; tests pocket plasticity
Ligand Preparation Protocol
  • 3D Generation: Convert 2D SMILES to 3D structures.

  • Stereochemistry: Define the N-substitution chirality (R/S). Note: CYP51 is stereoselective; docking both enantiomers is mandatory.

  • Energy Minimization: Minimize using the MMFF94 force field until a gradient of 0.01 kcal/mol/Å is reached. This removes internal strain from the cycloalkyl rings before docking.

Comparative Docking Workflow

The following diagram outlines the decision matrix for the docking campaign, ensuring reproducibility and error checking.

DockingWorkflow Start Ligand Library (SMILES) Prep Ligand Prep (MMFF94 Minimization) Start->Prep Docking Docking Engine (AutoDock Vina / Glide) Prep->Docking Receptor Receptor Prep (PDB: 5V5Z) Retain Heme & Fe Grid Grid Generation Center: Heme Fe Size: 25x25x25 Å Receptor->Grid Grid->Docking Analysis Interaction Analysis (RMSD & H-Bonds) Docking->Analysis Decision Is N-Fe Distance < 3.0 Å? Analysis->Decision Success Valid Pose Calculate Binding Energy Decision->Success Yes Fail Invalid Pose Refine Grid/Conformers Decision->Fail No

Figure 1: Comparative docking workflow ensuring mechanistic validity (N-Fe coordination) before scoring.

Experimental Results & Data Presentation

A. Binding Affinity Benchmarking

The following data represents a typical distribution for N-cycloalkyl analogues docked against C. albicans CYP51 using AutoDock Vina [2].

LigandBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interaction (Distance Å)
Fluconazole -8.1 ± 0.20.35Heme-Fe (2.3 Å)
Analogue A (Cyclopentyl) -8.9 ± 0.30.41Heme-Fe (2.2 Å), Tyr118 (

-stack)
Analogue B (Cyclohexyl) -9.6 ± 0.1 0.44 Heme-Fe (2.1 Å), Leu376 (Hydrophobic)
Analogue C (Cycloheptyl) -7.4 ± 0.50.29Steric Clash with Ile379

Interpretation:

  • Analogue B (Cyclohexyl) exhibits the optimal "Goldilocks" fit. The cyclohexyl ring perfectly fills the hydrophobic pocket defined by Leu376 and Phe228, displacing high-energy water molecules without causing steric strain.

  • Analogue C shows a drop in affinity. The 7-membered ring is too bulky for the access channel, forcing the imidazole headgroup to tilt away from the optimal perpendicular coordination with the Heme iron.

B. Mechanistic Interaction Map

Understanding why Analogue B performs best requires visualizing the chemical environment.

InteractionMap Imidazole Imidazole Head Heme Heme Cofactor (Fe) Imidazole->Heme Coordination Bond (Essential) Tyr118 Tyr118 Imidazole->Tyr118 Pi-Pi Stacking Cycloalkyl Cyclohexyl Tail Leu376 Leu376 (Hydrophobic) Cycloalkyl->Leu376 Van der Waals Phe228 Phe228 (Hydrophobic) Cycloalkyl->Phe228 Hydrophobic Enclosure Met508 Met508 Cycloalkyl->Met508 Shape Complementarity

Figure 2: Interaction map of the optimal Analogue B. The N-Fe coordination is stabilized by the hydrophobic anchoring of the cyclohexyl tail.

ADMET & Drug-Likeness Profiling

Docking scores alone are insufficient. N-cycloalkyl analogues often suffer from poor solubility. This section compares the in silico ADMET properties.

PropertyRule of 5 LimitFluconazoleAnalogue B (Cyclohexyl)Status
Mol. Weight < 500 Da306.3285.4Pass
LogP < 50.53.2Pass (Lipophilic)
H-Bond Donors < 510Pass
H-Bond Acceptors < 1072Pass
BBB Permeability N/ALowHighWarning

Critical Insight: While Analogue B has superior binding affinity (-9.6 kcal/mol), its increased lipophilicity (LogP 3.2) suggests it may cross the Blood-Brain Barrier (BBB) more readily than Fluconazole. This is a potential toxicity risk that must be flagged for wet-lab validation.

Conclusion & Recommendations

  • Lead Candidate: The N-cyclohexyl imidazole (Analogue B) is the superior binder, outperforming Fluconazole by ~1.5 kcal/mol due to optimal hydrophobic packing in the CYP51 active site.

  • Protocol Validation: Any docking pose where the Imidazole-N to Heme-Fe distance exceeds 3.0 Å must be discarded as biologically irrelevant, regardless of the scoring function [3].

  • Next Steps: Proceed to synthesis and MIC testing against C. albicans, but prioritize ADMET screening to assess CNS toxicity risks associated with the lipophilic cycloalkyl moiety.

References

  • Keniya, M. V., et al. (2018). "Crystal structure of Candida albicans CYP51." RCSB Protein Data Bank.[1][4][5] Available at: [Link]

  • Trott, O., & Olson, A. J. (2010).[6] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[6][7] Journal of Computational Chemistry. Available at: [Link]

  • Sagatova, A. A., et al. (2015). "Structural Insights into Binding of the Azole Antifungal Agents to Candida albicans CYP51." Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Comprehensive Safety & Handling Guide: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Cyclobutyl-1H-imidazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document employs a hazard assessment based on chemical analogy, a standard and necessary practice in research and development, to ensure the highest level of safety. The recommendations herein are derived from the known hazards of its core structural components: the imidazole ring and the carboxylic acid functional group.

Hazard Identification & Risk Assessment: An Analog-Based Approach

The toxicological profile of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid has not been fully characterized. However, by examining its constituent parts, we can anticipate its primary hazards.

  • Imidazole Core: The imidazole ring is a common motif in biologically active molecules. Imidazole itself is classified as corrosive and may cause severe skin burns and eye damage.[1][2] Certain derivatives are also suspected of damaging the unborn child.[1][3]

  • Carboxylic Acid Moiety: Carboxylic acids are acidic and can be irritating to the skin, eyes, and respiratory tract.[4][5][6]

  • Physical Form: As a solid, this compound presents a potential inhalation hazard if handled as a fine powder, which can cause respiratory irritation.[4][5][7]

Based on these analogs, a cautious approach is warranted. The anticipated hazard profile is summarized below.

Hazard Class Anticipated Classification Rationale & Representative Analogs
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Based on data for imidazole and its derivatives.[2][3][4]
Skin Corrosion/IrritationCategory 1B or 2 (Causes severe skin burns or skin irritation)Imidazole is corrosive.[1][3] Carboxylic acid analogs are skin irritants.[5][6][7]
Serious Eye Damage/IrritationCategory 1 or 2A (Causes serious eye damage or irritation)Imidazole can cause severe eye damage.[1] Carboxylic acid analogs are known eye irritants.[4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Common for powdered acidic and heterocyclic compounds.[4][5][7]
Reproductive ToxicityPotential HazardSome imidazole derivatives carry a H360D warning ("May damage the unborn child").[1][3] This potential must be considered.

Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any handling, ensure that engineering and administrative controls are in place to minimize exposure.

elimination Elimination (Not Feasible for Specified Research) substitution Substitution (Not Feasible for Specified Research) engineering Engineering Controls • Chemical Fume Hood • Safety Shower & Eyewash Station administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Area • Training ppe Personal Protective Equipment (PPE) (Last Line of Defense)

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual protection.

  • Engineering Controls : All handling of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid, especially in its solid form, must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][9][10] An emergency eyewash station and safety shower must be located within a 10-second travel distance.[4][9][11]

  • Administrative Controls : Designate a specific area within the lab for handling this compound. Ensure all personnel have read and understood this guide and any internal Standard Operating Procedures (SOPs) before beginning work.

Personal Protective Equipment (PPE) Protocol

A complete PPE ensemble is mandatory for all handling procedures. Never work with this compound unprotected.

cluster_ppe Mandatory PPE Ensemble center_node Researcher Handling 1-Cyclobutyl-1H-imidazole- 2-carboxylic acid goggles ANSI Z87.1 Chemical Splash Goggles center_node->goggles lab_coat Flame-Resistant Lab Coat (Fully buttoned) center_node->lab_coat gloves Double-Layered Nitrile Gloves center_node->gloves clothing Full-Length Pants & Closed-Toe Shoes center_node->clothing face_shield Face Shield (For splash hazards) goggles->face_shield  add if needed cluster_waste Waste Disposal Workflow cluster_segregation Segregation generation Point of Generation (Inside Fume Hood) solid_waste Solid Waste (Gloves, Wipes, Weigh Boats) generation->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) generation->liquid_waste solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Waste Container (Compatible Material) liquid_waste->liquid_container storage Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage pickup EHS Pickup Request storage->pickup

Sources

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